molecular formula C10H25N5 B1360334 N-(2-aminoethyl)piperazine-1,4-diethylamine CAS No. 31295-54-2

N-(2-aminoethyl)piperazine-1,4-diethylamine

Cat. No.: B1360334
CAS No.: 31295-54-2
M. Wt: 215.34 g/mol
InChI Key: CXNQJNPKMZRHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is a polyamine compound with the molecular formula C10H25N5 and a molecular weight of 215.34 g/mol . This chemical, identified by CAS Number 31295-54-2, is characterized by a density of approximately 1.011 g/cm³ and a boiling point of 348.8°C at 760 mmHg . It is a versatile building block in organic synthesis and medicinal chemistry research, particularly valuable for its multiple amine functional groups and piperazine ring. These features make it a useful intermediate in the development of more complex molecules, such as ligands for metal coordination or candidates for pharmaceutical screening. Researchers utilize this compound under specific safety protocols. It is classified as hazardous, with a signal word of "Danger" and the hazard statement H314, indicating it causes severe skin burns and eye damage . Proper handling precautions include wearing protective gear and handling under an inert atmosphere at room temperature . For transportation, it is assigned UN 2735, Packing Group III . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

IUPAC Name

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQJNPKMZRHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067611
Record name N-(2-Aminoethyl)piperazine-1,4-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31295-54-2
Record name N1-(2-Aminoethyl)-1,4-piperazinediethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31295-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinediethanamine, N1-(2-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanamine, N1-(2-aminoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Aminoethyl)piperazine-1,4-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)piperazine-1,4-diethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the polyamine N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, a compound of significant interest in the field of advanced drug delivery. While it is sometimes referred to by the common name N-(2-aminoethyl)piperazine-1,4-diethylamine, this guide will adhere to its IUPAC nomenclature. This molecule serves as a crucial building block in the synthesis of ionizable lipids, which are key components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including mRNA and CRISPR-Cas9 gene editing systems. Its unique structure, featuring multiple amine groups, is pivotal to the formulation of effective non-viral vectors for gene therapy.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical and physical properties of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is essential for its application in research and development.

Identifier Value
IUPAC Name N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
Common Name This compound
CAS Number 31295-54-2[1]
Molecular Formula C10H25N5[1]
Molecular Weight 215.34 g/mol [1]
Physicochemical Property Value
Appearance Solid, semi-solid, or liquid
Boiling Point 348.8 ± 10.0 °C at 760 mmHg
Density 1.011 ± 0.06 g/cm³
Storage Temperature 2-8°C, in a dark place under an inert atmosphere

Synthesis

While N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is commercially available from various suppliers, a plausible synthetic route can be extrapolated from the synthesis of similar polyamines. A potential method involves the reaction of diethylenetriamine with a suitably activated piperazine derivative.

Note: A detailed, publicly available experimental protocol for the specific synthesis of this compound is not readily found in the literature. The following is a generalized conceptual pathway.

Conceptual Synthetic Pathway

The synthesis could potentially be achieved through the nucleophilic substitution reaction between a large excess of diethylenetriamine and a piperazine derivative with two leaving groups, such as 1,4-bis(2-chloroethyl)piperazine. The excess of diethylenetriamine would be necessary to favor the desired di-substitution product and minimize polymerization. The reaction would likely be carried out in a suitable solvent and in the presence of a base to neutralize the acid formed during the reaction. Purification would likely involve distillation under reduced pressure or column chromatography.

Spectroscopic Data

Spectroscopic data is critical for the verification of the chemical structure and purity of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. While specific spectra are proprietary to commercial suppliers, the expected spectral features are outlined below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of multiplets in the aliphatic region (typically 2.0-3.5 ppm) corresponding to the various methylene (-CH2-) groups of the piperazine ring and the ethylenediamine chains. The signals for the amine (-NH and -NH2) protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display a series of peaks in the range of approximately 35-60 ppm, corresponding to the different carbon environments within the molecule's aliphatic framework.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 215, along with a fragmentation pattern characteristic of polyamines, involving the cleavage of C-C and C-N bonds.

Applications in Drug Delivery

The primary application of N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is as a foundational amine for the synthesis of ionizable lipids used in LNPs. These LNPs are highly effective vehicles for the in vivo delivery of RNA-based therapeutics.

Synthesis of the Ionizable Lipidoid C12-200

A prominent example is the synthesis of the lipidoid C12-200, which has been demonstrated to be highly effective for in vivo gene silencing.

Experimental Protocol: Synthesis of C12-200

  • Materials:

    • N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (referred to as amine 200)

    • 1,2-epoxyhexadecane (C12)

    • Glass scintillation vials

  • Procedure:

    • Combine N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine and 1,2-epoxyhexadecane in a glass scintillation vial at a molar ratio of 1:5.

    • Stir the mixture at 90°C for 3 days in the absence of a solvent.

    • The resulting product, C12-200, can be used without further purification for the formulation of lipid nanoparticles.

Formulation of Lipid Nanoparticles for mRNA Delivery and Gene Editing

C12-200, synthesized from the title compound, is a key component in LNP formulations for the delivery of mRNA and CRISPR-Cas9 machinery.

Experimental Protocol: LNP Formulation

  • Materials:

    • Ionizable lipid (e.g., C12-200)

    • Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

    • Cholesterol

    • PEG-lipid (e.g., C14-PEG2000)

    • mRNA or CRISPR-Cas9 components in a suitable buffer (e.g., citrate buffer, pH 3.0)

    • Ethanol

    • Microfluidic mixing device (e.g., NanoAssemblr)

  • Procedure:

    • Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol to create a lipid mixture. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).

    • Dissolve the nucleic acid cargo in an acidic aqueous buffer.

    • Utilize a microfluidic device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • The rapid mixing process leads to the self-assembly of LNPs encapsulating the nucleic acid cargo.

    • The resulting LNP solution is then typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

Mechanism of Action in Gene Delivery

The compound itself does not have a direct biological mechanism of action in terms of modulating signaling pathways. Its function is to impart specific physicochemical properties to the LNPs that enable efficient delivery of their genetic payload.

Cellular Uptake and Endosomal Escape
  • Systemic Circulation and Cellular Targeting: Once administered, LNPs circulate in the bloodstream. They can be designed to passively target certain tissues, like the liver, or functionalized with ligands for specific cell targeting.

  • Endocytosis: LNPs are taken up by target cells through endocytosis.

  • Endosomal Acidification and Release: The key to the effectiveness of ionizable lipids derived from N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine lies in their pH-responsive nature. In the acidic environment of the endosome, the tertiary amine groups of the ionizable lipid become protonated. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

  • Therapeutic Action: Once in the cytoplasm, mRNA can be translated into protein by ribosomes, or CRISPR-Cas9 components can translocate to the nucleus to perform gene editing.

Visualizations

Workflow for LNP-mediated CRISPR-Cas9 Gene Editing

LNP_CRISPR_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Cellular Uptake cluster_action Intracellular Action & Gene Editing Lipids Ionizable Lipid (derived from title compound), Phospholipid, Cholesterol, PEG-Lipid Mixing Microfluidic Mixing Lipids->Mixing Cargo Cas9 mRNA & sgRNA Cargo->Mixing LNP LNP Formulation Mixing->LNP Injection Systemic Administration LNP->Injection Cell Target Cell Injection->Cell Circulation Endosome Endosome Cell->Endosome Endocytosis Release Endosomal Escape (pH-mediated) Endosome->Release Translation Cas9 mRNA Translation Release->Translation RNP_Assembly Cas9 Protein-sgRNA Assembly (RNP) Translation->RNP_Assembly Nucleus Nucleus RNP_Assembly->Nucleus Nuclear Translocation Editing DNA Cleavage & Gene Editing Nucleus->Editing

References

An In-depth Technical Guide to Piperazine Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The chemical name "N-(2-aminoethyl)piperazine-1,4-diethylamine" is ambiguous and does not conform to standard IUPAC nomenclature. However, chemical databases contain an entry for a substance with this name under CAS number 31295-54-2, with a listed IUPAC name of N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine.[1][2] This complex diamine appears to be primarily used as a precursor in the synthesis of lipid-like materials for gene silencing and drug delivery applications.[3]

This guide will focus on the core, well-documented piperazine derivative, 1-(2-Aminoethyl)piperazine (AEP) , and its related diethylated analogue, 1,4-Diethylpiperazine , as these compounds are of broad interest to researchers, scientists, and drug development professionals.[4] The piperazine moiety is a crucial scaffold in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates.[5]

Section 1: Core Chemical Properties

The physicochemical properties of piperazine derivatives are fundamental to their application in synthesis and drug formulation.

1-(2-Aminoethyl)piperazine (AEP)

AEP is a versatile intermediate characterized by the presence of primary, secondary, and tertiary amine functionalities within a single molecule. It is a colorless to pale yellow, corrosive liquid with a fish-like odor.[6]

Table 1: Physicochemical Properties of 1-(2-Aminoethyl)piperazine

PropertyValueReferences
CAS Number 140-31-8
Molecular Formula C₆H₁₅N₃
Molecular Weight 129.20 g/mol [7]
Appearance Colorless to yellowish liquid
Melting Point -19 °C[6]
Boiling Point 218-222 °C[6]
Density 0.985 g/mL at 25 °C[6]
Vapor Pressure 0.05 mmHg at 20 °C[6]
Flash Point 92 °C (197.6 °F) - closed cup
Water Solubility Miscible
Refractive Index (n20/D) 1.500[6]
1,4-Diethylpiperazine

This symmetric tertiary amine is a colorless to pale yellow liquid with a characteristic amine odor.[4] It is soluble in water and various organic solvents like methanol and toluene.[4][8]

Table 2: Physicochemical Properties of 1,4-Diethylpiperazine

PropertyValueReferences
CAS Number 6483-50-7[4][9]
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
Appearance Clear colorless to yellow liquid[10]
Solubility Soluble in water, methanol, toluene[4][8]
Topological Polar Surface Area 6.5 Ų[10]
Hydrogen Bond Acceptor Count 2[10]

Section 2: Synthesis and Experimental Protocols

The synthesis of piperazine derivatives is a cornerstone of many pharmaceutical and industrial processes.

Synthesis of 1-(2-Aminoethyl)piperazine (AEP)

AEP can be produced through various methods. One notable industrial process involves the catalytic hydrogenation of nitrilotriacetonitrile. This continuous process allows for high yields with AEP as the principal product.[11] Another established method involves the reaction of triethylenetetramine under specific temperature and pressure conditions.[12]

Experimental Protocol: Catalytic Hydrogenation of Nitrilotriacetonitrile [11]

  • Objective: To synthesize 1-(2-Aminoethyl)piperazine (AEP) as the primary product.

  • Reactants: Nitrilotriacetonitrile, Hydrogen gas, Ammonia (optional but preferred).

  • Catalyst: A hydrogenation catalyst such as nickel, copper, palladium, platinum, cobalt, or mixtures thereof.[11]

  • Procedure:

    • Nitrilotriacetonitrile is continuously fed into a reaction vessel containing the hydrogenation catalyst.

    • Hydrogen gas is introduced into the vessel. Ammonia may also be co-fed with the nitrile.

    • The reaction is maintained at a temperature between 75 °C and 200 °C.

    • The reaction pressure is controlled to facilitate the hydrogenation process.

    • The product stream is continuously withdrawn and purified to isolate AEP.

Synthesis of Substituted Piperazines

The piperazine ring is a common target for derivatization to create libraries of compounds for drug screening. A general approach involves the palladium-catalyzed amination of aryl chlorides.[13]

Logical Workflow for Piperazine Derivative Synthesis

G A Aryl Halide (e.g., Aryl Chloride) F Reaction Mixture A->F B Piperazine B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating / Stirring F->G H Workup & Purification (e.g., Extraction, Chromatography) G->H I Arylpiperazine Product H->I

Caption: General workflow for the synthesis of arylpiperazines via Pd-catalyzed amination.

Section 3: Applications in Drug Development & Research

Piperazine derivatives are integral to medicinal chemistry due to their wide spectrum of biological activities and their ability to act as versatile linkers in drug design.[5]

Core Applications of 1-(2-Aminoethyl)piperazine (AEP)

AEP is a widely used building block and reagent in both industrial and research settings.

  • Epoxy Curing Agent: Its multiple amine groups make it an excellent curing agent (hardener) for epoxy resins, used in coatings, adhesives, and composites.

  • Corrosion Inhibition: AEP is utilized in studies and applications aimed at preventing metal corrosion.[6][7][14]

  • Chemical Intermediate: It serves as a starting material for the synthesis of more complex molecules, including pharmaceuticals, surfactants, and polyamide resins. For instance, it is a reagent in the synthesis of novel bisnaphthalimides which act as DNA topoisomerase II inhibitors.

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. Its presence can enhance aqueous solubility and modulate the pharmacokinetic properties of a molecule.[5]

  • Antipsychotics and Antidepressants: Many drugs targeting central nervous system receptors incorporate a piperazine moiety.

  • Antihistamines: The piperazine structure is common in H1 receptor antagonists.[15]

  • Other Therapeutic Areas: Piperazine-based compounds have been developed as antibacterial, antifungal, and anticancer agents.[5]

Signaling Pathway Interaction Model

The diagram below illustrates a common paradigm in drug development where a synthesized piperazine derivative acts as an antagonist to a G-protein coupled receptor (GPCR), a frequent target in pharmacology.

cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Response Cellular Response Effector->Response Leads to Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist Piperazine Derivative Antagonist->GPCR Blocks

Caption: A piperazine derivative acting as a competitive antagonist at a G-protein coupled receptor (GPCR).

Section 4: Safety and Handling

Both AEP and its derivatives are chemically reactive and require careful handling.

  • 1-(2-Aminoethyl)piperazine (AEP): AEP is classified as a corrosive liquid that can cause severe skin burns and eye damage.[16] It may also cause an allergic skin reaction.[16] It is harmful if swallowed or in contact with skin. Proper personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory when handling this chemical.[16]

  • 1,4-Diethylpiperazine: While specific hazard data is less detailed, as a tertiary amine, it should be handled with care, assuming it to be an irritant.

  • General Handling: These amines are incompatible with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[6] Store in a cool, dry, well-ventilated area in tightly sealed containers.[16]

References

An In-depth Technical Guide to N-(2-Aminoethyl)piperazine (AEP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name provided in the topic, "N-(2-aminoethyl)piperazine-1,4-diethylamine," is chemically ambiguous and does not correspond to a well-documented compound with available in-depth technical data. Therefore, this guide focuses on the closely related, structurally similar, and extensively documented industrial chemical, N-(2-Aminoethyl)piperazine (AEP) , CAS No: 140-31-8. AEP is a versatile diamine with significant applications that align with the likely interests of the target audience.

Introduction

N-(2-Aminoethyl)piperazine (AEP) is a cyclic ethyleneamine that is unique due to the presence of a primary, a secondary, and a tertiary amine within a single molecule. This structure makes it a highly versatile raw material for a wide variety of applications, most notably as a curing agent and accelerator for epoxy resins.[1][2] It is also utilized as an intermediate in the synthesis of pharmaceuticals, as a corrosion inhibitor, an asphalt additive, and in the formulation of polyamide resins and urethane catalysts.[3] This guide provides a comprehensive technical overview of AEP, including its chemical properties, detailed experimental protocols for its primary applications, and a summary of its reaction mechanisms.

Alternative Names and Synonyms

To facilitate comprehensive literature searches and material identification, it is crucial to be aware of the various synonyms and trade names for N-(2-Aminoethyl)piperazine.

CategoryName
IUPAC Name 2-(Piperazin-1-yl)ethan-1-amine
CAS Number 140-31-8
Common Synonyms 1-(2-Aminoethyl)piperazine
N-Aminoethylpiperazine (AEP)
1-Piperazineethanamine
2-(1-Piperazinyl)ethylamine
Trade Names Ancamine AEP
D.E.H. 39

Quantitative Data

The physicochemical properties of AEP are fundamental to its handling, application, and performance in various chemical processes.

Physicochemical Properties of N-(2-Aminoethyl)piperazine
PropertyValueReference(s)
Molecular Formula C₆H₁₅N₃[4]
Molecular Weight 129.21 g/mol [5]
Appearance Clear, colorless to slightly yellow liquid[4]
Melting Point -19 °C (-2 °F)[4][6]
Boiling Point 218-222 °C (428 °F)[4][6]
Density 0.985 g/mL at 25 °C[4]
Vapor Pressure 0.05 mm Hg at 20 °C[4]
Flash Point 93 °C (199-200 °F) - closed cup[7][8]
Amine Value 1,297 mg KOH/g[9]
Equivalent Wt/{H} 43[9]
Typical Performance of Cured Epoxy Resin

When used to cure a standard Bisphenol-A based (DGEBA, EEW=190) epoxy resin, AEP imparts specific mechanical and thermal properties.

PropertyValueReference(s)
Heat Deflection Temp. 225 °F (107 °C)[9][10]
Flexural Strength 19,000 psi (131 MPa)[9][10]
Tensile Strength 10,000 psi (69 MPa)[9][10]

Core Application: Epoxy Resin Curing

A primary industrial use of AEP is as a curing agent for epoxy resins.[2] The curing process involves a chemical reaction where the AEP molecules cross-link with the epoxy polymer chains, transforming the liquid resin into a hard, thermoset plastic.

Reaction Mechanism with Epoxides

The reaction between AEP and an epoxide ring proceeds via a nucleophilic substitution (SN2) mechanism.[11] The lone-pair electrons on AEP's nitrogen atoms act as nucleophiles, attacking one of the electrophilic carbon atoms of the epoxide's oxirane ring. This attack opens the strained ring and forms a new carbon-nitrogen bond, creating a β-amino alcohol.[11]

The three distinct amine groups in AEP exhibit different reactivities:

  • Primary Amine (-NH₂): This is the most reactive group due to lower steric hindrance. It initiates the curing process by reacting with an epoxy group to form a secondary amine.[11]

  • Secondary Amines (-NH-): Both the secondary amine in the piperazine ring and the one formed from the primary amine's reaction can react with additional epoxy molecules, propagating the cross-linking.[11]

  • Tertiary Amine (-N<): The tertiary amine within the piperazine ring does not react directly but acts as a catalyst, accelerating the opening of the epoxy ring by the other amine groups and by the newly formed hydroxyl groups.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_process Curing Process cluster_product Product AEP AEP (N-(2-Aminoethyl)piperazine) Step1 Step 1: Primary Amine Attack (Fast Reaction) AEP->Step1 Primary -NH₂ Step2 Step 2: Secondary Amine Attack (Slower Reaction) AEP->Step2 Ring -NH- Catalysis Tertiary Amine Catalysis (Accelerates Reaction) AEP->Catalysis Tertiary Amine Epoxy1 Epoxy Group 1 Epoxy1->Step1 Epoxy2 Epoxy Group 2 Epoxy2->Step2 Step1->Step2 Forms new secondary amine Network Cross-Linked Polymer Network Step2->Network Catalysis->Step1 Catalysis->Step2

Reaction mechanism of AEP with epoxy groups.

Experimental Protocols

Protocol 1: Epoxy Resin Curing

This protocol details a standard procedure for curing a Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin using AEP.[4]

4.1.1 Materials & Equipment

  • Standard DGEBA epoxy resin (Epoxide Equivalent Weight [EEW] = 190 g/eq)

  • N-(2-Aminoethyl)piperazine (AEP), e.g., Ancamine AEP (≥96% purity)[9]

  • Suitable mixing vessel (e.g., disposable plastic cup)

  • Stirring apparatus (e.g., wooden stick, mechanical stirrer)

  • Calibrated digital scale

  • Mold for casting specimen

  • Programmable oven for post-curing

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

4.1.2 Procedure

  • Formulation: Prepare the epoxy and curing agent at a stoichiometric ratio. The recommended use level is 23 parts by weight of AEP per 100 parts of epoxy resin (23 phr) for a resin with EEW = 190.[9][10]

  • Mixing: Accurately weigh 100 g of DGEBA epoxy resin into the mixing vessel. Add 23 g of AEP to the resin.

  • Mix the components thoroughly for at least 2-3 minutes. Scrape the sides and bottom of the container to ensure a homogeneous mixture.[1] Avoid vigorous mixing to minimize air entrapment.

  • Casting: Pour the mixed resin-hardener system into the prepared mold. The typical gel time for a 150g mass at 25°C is approximately 19 minutes.[9]

  • Initial Cure (B-Stage): Allow the casting to cure at ambient temperature (22-25°C) until it reaches a solid, non-tacky state (B-stage).

  • Post-Curing: For optimal thermal and mechanical properties, a post-cure is required. Place the demolded part in an oven and cure for 2 hours at 100°C (212°F) .[9][10]

  • Cooling: After the post-curing period, turn off the oven and allow the cured part to cool slowly to room temperature to avoid thermal shock.

Experimental_Workflow start Start weigh_resin Weigh 100 parts DGEBA Epoxy Resin start->weigh_resin weigh_aep Weigh 23 parts AEP Curing Agent start->weigh_aep mix Thoroughly Mix for 2-3 Minutes weigh_resin->mix weigh_aep->mix pour Pour into Mold mix->pour gel Ambient Cure (Gel Stage) pour->gel post_cure Post-Cure 2 hrs @ 100°C gel->post_cure cool Slow Cool to Room Temperature post_cure->cool end_node End: Cured Part cool->end_node

Workflow for curing DGEBA epoxy resin with AEP.
Protocol 2: Synthesis of N-(2-Aminoethyl)piperazine

AEP can be prepared via several routes. One patented method involves the catalytic hydrogenation of nitrilotriacetonitrile.[12] Another involves the reaction of triethylenetetramine with a hydrogenation catalyst in the presence of ammonia.[13]

4.2.1 Materials & Equipment

  • Triethylenetetramine (TETA)

  • Ammonia (NH₃)

  • Hydrogenation catalyst (e.g., 60-100 wt% Nickel or Cobalt, with promoters like copper or chromium oxide)[13]

  • High-pressure autoclave reactor (e.g., rocking autoclave)

  • Hydrogen (H₂) gas supply

  • Filtration apparatus

  • Distillation apparatus

4.2.2 Procedure

  • Charging the Reactor: To a high-pressure autoclave, add triethylenetetramine and the hydrogenation catalyst. For example, 100 g of TETA and 50 g of a nickel-copper-chromia catalyst.[13]

  • Purging and Pressurizing: Seal the autoclave and purge it with hydrogen gas to remove air.

  • Adding Ammonia: Add ammonia to the reactor. A typical ratio is 1 to 10 moles of ammonia per mole of TETA.[13]

  • Hydrogenation: Pressurize the reactor with hydrogen to a pressure of 1500 to 5000 psig.[13]

  • Heating: Heat the reactor to a temperature between 150°C and 300°C while agitating (rocking).[13]

  • Reaction: Maintain these conditions for a period of 0.5 to 2 hours.[13]

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Recovery: Filter the reaction mixture to remove the solid catalyst.

  • Purification: Recover the AEP from the resulting product mixture, typically through fractional distillation.

References

The Quinoline Carboxaldehyde Scaffold: A Technical Guide to its Latent Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline core is a privileged heterocyclic scaffold that forms the basis of numerous approved therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide focuses on the subset of quinoline carboxaldehyde and benzoylquinoline derivatives, a class of molecules that, while historically utilized as analytical reagents, holds significant and underexplored potential for drug discovery and development. This document will delve into the known biological activities, mechanisms of action, and relevant experimental methodologies associated with this chemical class, providing a foundation for future research and development endeavors. Although specific pharmacological data for 3-(4-Fluorobenzoyl)-2-quinolinecarboxaldehyde (CAS Number 31295-54-2) as a therapeutic agent is limited, the extensive bioactivity of structurally related compounds suggests a promising avenue for investigation.

Physicochemical and Analytical Properties

Quinoline carboxaldehyde derivatives are primarily recognized for their utility as fluorogenic labeling reagents. They react with primary amines, such as those in amino acids, peptides, and proteins, to yield highly fluorescent products. This property has led to their widespread use in sensitive analytical techniques.

PropertyValue/DescriptionApplicationReference
Fluorescence Reacts with primary amines to form fluorescent isoindoles.Ultrasensitive determination of primary amines, peptides, and proteins.[3]
Detection Method Capillary Electrophoresis (CE), High-Performance Liquid Chromatography (HPLC) with laser-induced fluorescence (LIF) detection.Quantitative analysis in biological and chemical samples.[3]
Excitation Wavelength Typically around 442 nm (with HeCd laser).Fluorescence spectroscopy and imaging.[3]
Emission Wavelength Varies with the specific derivative and analyte.Fluorescence spectroscopy and imaging.[3]

Synthesis of Quinoline Carboxaldehyde Derivatives

The synthesis of quinoline carboxaldehyde derivatives can be achieved through various organic chemistry routes. A general approach involves the construction of the quinoline ring system followed by the introduction or modification of the carboxaldehyde and benzoyl moieties.

General Synthetic Procedure for a Quinoline-3-carbaldehyde Derivative

A representative synthesis involves the reaction of 2-chloroquinoline-3-carbaldehyde with a nucleophile, such as a triazole, in the presence of a base.[4]

Experimental Protocol:

  • Reactant Mixture: To a stirred solution of 2-chloroquinoline-3-carbaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and 1,2,4-triazole (3 equivalents).[4]

  • Reaction Conditions: Heat the mixture at 40°C for 6 hours.[4]

  • Work-up: After cooling, pour the reaction mixture into crushed ice.[4]

  • Purification: Collect the resulting precipitate by vacuum filtration and purify by column chromatography on silica gel to yield the desired 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde.[4]

Biological Activities and Therapeutic Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities.[1][2] While direct therapeutic data for 3-(4-Fluorobenzoyl)-2-quinolinecarboxaldehyde is scarce, the activities of related quinoline carboxaldehydes and benzoylquinolines provide a strong rationale for its investigation in various disease contexts.

Anticancer Activity

Quinoline derivatives have emerged as potent anticancer agents, targeting multiple facets of cancer biology.[1][5]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline-based molecules are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Key targets include:

    • Receptor Tyrosine Kinases (RTKs): c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[6]

    • Intracellular Kinases: Phosphoinositide 3-kinase (PI3K), Akt, mammalian Target of Rapamycin (mTOR), and RAF kinases.[5][6]

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[5]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[5]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7]

Quantitative Data on Anticancer Activity of Quinoline Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-3-carbaldehyde HydrazonesVariousLow micromolar rangeDNA Intercalation, Apoptosis Induction[5]
4-Aniline Quinoline DerivativesMCF-70.72 (PI3K), 2.62 (mTOR)PI3K/mTOR Inhibition[6]
Quinoline-Indole DerivativesK562-Tubulin Polymerization Inhibition[5]
Indeno[1,2-c]quinoline DerivativesHeLa, SAS, A549, BT4830.23 - 0.89Topoisomerase I & II Inhibition[5]
Antimicrobial and Antiprotozoal Activity

The quinoline core is present in several established antimalarial drugs, and novel derivatives continue to be explored for their antimicrobial and antiprotozoal properties.[1][8]

Mechanisms of Action:

  • Enzyme Inhibition: Quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of leishmanial methionine aminopeptidase 1 (LdMetAP1), an essential enzyme for the parasite's survival.[8]

  • General Antimicrobial Effects: Various quinoline derivatives have demonstrated efficacy against a range of bacterial and fungal strains.[9][10]

Signaling Pathways Modulated by Quinoline Derivatives

Quinoline-based compounds have been shown to interfere with key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline derivatives have been developed as potent inhibitors of key components of this pathway, such as PI3K and mTOR.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1 Ras_Raf_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression Quinoline Quinoline Derivatives Quinoline->Raf Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Compound_Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Library of Derivatives Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Hit Compounds In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Candidate Drug

References

N-(2-aminoethyl)piperazine-1,4-diethylamine synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-aminoethyl)piperazine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of compounds related to the query "N-(2-aminoethyl)piperazine-1,4-diethylamine." Initial research indicates that this name is ambiguous and may refer to a specific, less-documented compound or be a conflation of terms related to the widely used chemical N-(2-aminoethyl)piperazine (AEP). This document addresses both possibilities to provide a thorough resource.

Part 1: N-(2-aminoethyl)-1,4-piperazinediethanamine (CAS 31295-54-2)

The chemical name provided by the user, "this compound," is most closely associated with the CAS number 31295-54-2. While this specific common name is not standard, the compound registered under this CAS number is more formally known by other names. It has been noted for its use in biomedical research, including in the preparation of lipid-like materials for in vivo gene silencing.[][2]

Synonyms and Alternative Names

Below is a list of alternative names and identifiers for the compound associated with CAS 31295-54-2.

CategoryName
CAS Number 31295-54-2[3][4]
Molecular Formula C10H25N5[3][4]
Synonyms N-(2-Aminoethyl)-1,4-piperazinediethanamine[5]
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine[2]
2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine[2]
Aminoethylpiperazinylethylethylenediamine[5]
Quantitative Data

The available quantitative data for this compound is limited but summarized below.

PropertyValue
Molecular Weight 215.34 g/mol [][3]
Density 1.011 g/cm³[3]
Boiling Point 348.8ºC at 760 mmHg[3]
Flash Point 164.8ºC[3]
pKa (Predicted) 10.11 ± 0.10[4]

Due to the limited public data on this specific compound, a detailed experimental protocol and signaling pathway analysis are not available. However, its use in the synthesis of lipid nanoparticles for drug delivery suggests a role in advanced pharmaceutical formulation.[2]

Part 2: N-(2-aminoethyl)piperazine (AEP) (CAS 140-31-8)

Given the ambiguity of the initial query, it is highly probable that information on the well-documented and structurally related compound, N-(2-aminoethyl)piperazine (AEP), is of interest. AEP is a versatile diamine with wide-ranging industrial and research applications.[6] It is a derivative of piperazine and contains primary, secondary, and tertiary amine functionalities in one molecule.[7]

Synonyms and Alternative Names

AEP is known by numerous synonyms in commercial and academic contexts.

CategoryName
IUPAC Name 2-(Piperazin-1-yl)ethan-1-amine[7][8]
CAS Number 140-31-8[8][9][10]
Common Synonyms 1-(2-Aminoethyl)piperazine[8][10]
N-Aminoethylpiperazine[8][10]
1-Piperazineethanamine[8][10]
2-(1-Piperazinyl)ethylamine[8]
USAF DO-46[8][10]
Trade Names Ancamine AEP[6]
D.E.H. 39[6][10]
Quantitative Data

The physicochemical properties of AEP are well-documented and crucial for its various applications.

PropertyValueReference(s)
Molecular Formula C₆H₁₅N₃[9][10]
Molecular Weight 129.21 g/mol [9]
Appearance Colorless to slightly yellow liquid[9]
Melting Point -19 °C[7][9]
Boiling Point 222 °C[7][9]
Density 0.984 g/cm³ at 20 °C[7]
Vapor Pressure 0.076 mmHg at 20 °C[7]
Flash Point 92 °C (closed cup)
Solubility Miscible in water[7]
Refractive Index 1.4993 at 20 °C/D[8]
Applications Overview

AEP is utilized in a wide array of applications, including:

  • Epoxy Curing Agent: It is widely used to cross-link epoxy resins, often as an accelerator with other amines.[7]

  • Corrosion Inhibition: AEP is an effective corrosion inhibitor.[10]

  • Pharmaceutical Synthesis: It serves as a building block for various pharmaceuticals.[9]

  • Asphalt Additives: It is used to improve the properties of asphalt.[10]

  • Surface Activation: AEP is used to modify material surfaces.[9][10]

  • CO₂ Capture: Its alkaline nature makes it a candidate for carbon dioxide sequestration research.[7]

Experimental Protocols

A common industrial synthesis involves reacting ethylenediamine (EDA) or ethanolamine/ammonia mixtures over a catalyst.[7] Another method involves the reaction of piperazine (PZ) with monoethanolamine (MEA) in the presence of CO₂ at elevated temperatures.[10]

Protocol: Synthesis from Piperazine and Monoethanolamine [10]

  • A mixture of 7 M piperazine and 2 M monoethanolamine with 0.3 mol CO₂ per mole of alkalinity is prepared.

  • The mixture is placed in a sealed 316 stainless steel thermal cylinder.

  • The cylinder is heated in a convection oven at 150 °C.

  • Cylinders are removed periodically to monitor the reaction progress via ion chromatography.

AEP is a common curing agent for epoxy resins like diglycidyl ether of bisphenol A (DGEBA). The tertiary amine in AEP's structure acts as an accelerator for the curing process.[7]

Protocol: Curing of DGEBA Epoxy Resin

  • Preparation: Ensure DGEBA epoxy resin and AEP are at room temperature.

  • Mixing: In a suitable vessel, combine the DGEBA resin with AEP at the desired stoichiometric ratio. The amount of AEP can be calculated based on its amine hydrogen equivalent weight (AHEW).

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing: Cure the cast resin in an oven at a specified temperature and duration (e.g., 2 hours at 100°C).

  • Post-Curing: For optimal properties, a post-curing step at a higher temperature may be employed (e.g., 3 hours at 150°C).

  • Cooling: Allow the cured epoxy to cool slowly to room temperature to prevent thermal stress.

Diagrams and Workflows

The following diagram illustrates the relationship between the chemical nature of AEP and its primary applications.

AEP_Applications AEP N-(2-aminoethyl)piperazine (AEP) Properties Chemical Properties AEP->Properties PharmaSynth Pharmaceutical Synthesis AEP->PharmaSynth Building block Primary Primary Amine Properties->Primary Secondary Secondary Amine Properties->Secondary Tertiary Tertiary Amine Properties->Tertiary EpoxyCuring Epoxy Curing Primary->EpoxyCuring Cross-linking sites CorrosionInhibitor Corrosion Inhibition Primary->CorrosionInhibitor Adsorption on metal surfaces CO2Capture CO2 Capture Primary->CO2Capture Alkaline nature Secondary->EpoxyCuring Cross-linking sites Secondary->CorrosionInhibitor Adsorption on metal surfaces Secondary->CO2Capture Alkaline nature Tertiary->EpoxyCuring Accelerator Tertiary->CorrosionInhibitor Adsorption on metal surfaces Tertiary->CO2Capture Alkaline nature Applications Major Applications EpoxyCuring->Applications CorrosionInhibitor->Applications PharmaSynth->Applications CO2Capture->Applications

Core properties of AEP and their influence on its applications.

This diagram outlines the typical workflow for using AEP as an epoxy curing agent.

Epoxy_Curing_Workflow start Start mix Mix Epoxy Resin and AEP start->mix degas Vacuum Degassing mix->degas cast Cast into Mold degas->cast cure Oven Curing cast->cure post_cure Post-Curing (Optional) cure->post_cure cool Controlled Cooling cure->cool If no post-cure post_cure->cool end End Product cool->end

Workflow for curing epoxy resin with AEP.

References

N1-(2-Aminoethyl)-1,4-piperazinediethanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, synthesis, and applications of a key building block in modern drug delivery systems.

Introduction

N1-(2-Aminoethyl)-1,4-piperazinediethanamine is a branched polyamine that has garnered significant interest in the fields of pharmaceutical sciences and drug delivery. Its molecular structure, featuring a central piperazine ring and multiple aminoethyl side chains, imparts unique chemical properties that make it a valuable precursor in the synthesis of functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of N1-(2-Aminoethyl)-1,4-piperazinediethanamine, its role as a critical starting material for the ionizable lipid C12-200, and its subsequent application in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N1-(2-Aminoethyl)-1,4-piperazinediethanamine is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 31295-54-2[1][2]
Molecular Formula C10H25N5[1][2]
Molecular Weight 215.34 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 348.8 ± 10.0 °C (Predicted)[2]
Density 1.011 g/cm³[2]
pKa 10.11 ± 0.10 (Predicted)[2]
Purity ≥95% - ≥97.0%[4][5]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[2][4]

Chemical Properties and Reactivity

N1-(2-Aminoethyl)-1,4-piperazinediethanamine is characterized by the presence of multiple primary and tertiary amine functional groups. These groups are basic and can readily participate in a variety of chemical reactions. The lone pairs of electrons on the nitrogen atoms make the molecule nucleophilic, allowing it to react with electrophiles.

The primary amino groups are particularly reactive towards carboxylic acids, activated esters (e.g., NHS esters), and carbonyl compounds such as aldehydes and ketones.[6] This reactivity is fundamental to its primary application as a precursor for the synthesis of the ionizable lipid C12-200, a key component in lipid nanoparticles for drug delivery.[6]

Synthesis and Characterization

cluster_synthesis Representative Synthesis Workflow Start Piperazine Step1 Alkylation with protected aminoethyl halide Start->Step1 Step2 Purification of intermediate Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Further Alkylation Step3->Step4 Step5 Final Purification Step4->Step5 Product N1-(2-Aminoethyl)-1,4- piperazinediethanamine Step5->Product

A representative workflow for the synthesis of branched polyamines.
Experimental Protocol: Characterization

The identity and purity of synthesized N1-(2-Aminoethyl)-1,4-piperazinediethanamine must be confirmed through rigorous analytical characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling patterns of the different protons in the molecule, confirming the arrangement of the ethyl and piperazine protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments, corresponding to the molecular structure.

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for this compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Analysis: Determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to confirm the molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used.

  • Purpose: To assess the purity of the compound and identify any impurities.

cluster_characterization Analytical Characterization Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity

Workflow for the analytical characterization of the compound.

Application in Drug Delivery: Precursor to C12-200

The most significant application of N1-(2-Aminoethyl)-1,4-piperazinediethanamine is as a key starting material for the synthesis of the ionizable lipid C12-200.[6] C12-200 is a branched, ionizable lipidoid that is a critical component of lipid nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).

The multiple amino groups of N1-(2-Aminoethyl)-1,4-piperazinediethanamine are reacted with lipid tails to form the final C12-200 structure. The resulting ionizable lipid possesses a pKa that allows it to be positively charged at acidic pH (within endosomes) and nearly neutral at physiological pH. This pH-responsive behavior is crucial for the encapsulation of negatively charged nucleic acids during LNP formulation and for their subsequent release into the cytoplasm of target cells.

Lipid Nanoparticle (LNP) Formulation

The general process for formulating LNPs using C12-200 involves the rapid mixing of an ethanolic solution containing the lipids with an acidic aqueous solution containing the nucleic acid cargo. Microfluidic mixing is a common and reproducible method for this process.

cluster_lnp LNP Formulation and Delivery Workflow Lipids Lipid Mixture in Ethanol (including C12-200) Mixing Microfluidic Mixing Lipids->Mixing NA Nucleic Acid in Aqueous Buffer (acidic pH) NA->Mixing LNP LNP Formation Mixing->LNP Purification Dialysis/Purification LNP->Purification Delivery In vivo/In vitro Delivery Purification->Delivery Uptake Cellular Uptake (Endocytosis) Delivery->Uptake Release Endosomal Escape and Cargo Release Uptake->Release Effect Therapeutic Effect Release->Effect

Workflow of LNP formulation and cellular delivery.

Signaling and Mechanism of Action in Gene Delivery

While N1-(2-Aminoethyl)-1,4-piperazinediethanamine itself is not directly involved in biological signaling, its derivative, C12-200, plays a critical role in the mechanism of LNP-mediated gene delivery. The following diagram illustrates the key steps in this process.

cluster_delivery LNP-Mediated mRNA Delivery Pathway LNP LNP carrying mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic Environment) Endocytosis->Endosome Protonation C12-200 Protonation Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Ribosomal Translation Release->Translation Protein Protein Expression Translation->Protein

Cellular pathway of LNP-mediated mRNA delivery.

Safety and Handling

N1-(2-Aminoethyl)-1,4-piperazinediethanamine is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N1-(2-Aminoethyl)-1,4-piperazinediethanamine is a crucial chemical intermediate with significant applications in the development of advanced drug delivery systems. Its unique molecular structure and reactivity make it an ideal precursor for the synthesis of ionizable lipids like C12-200, which are at the forefront of nucleic acid-based therapies. A thorough understanding of its physicochemical properties, synthesis, and handling is paramount for researchers and drug development professionals working to harness the potential of LNP technology for the treatment of a wide range of diseases.

References

Decoding the Molecular Structure: The IUPAC Name for N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

The chemical compound commonly referred to as N-(2-aminoethyl)piperazine-1,4-diethylamine is systematically named N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][][] This formal designation provides an unambiguous description of the molecule's intricate structure for researchers, scientists, and professionals in drug development.

The compound, identified by the CAS number 31295-54-2, possesses a molecular formula of C10H25N5.[1][] Its structure is based on a central piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions. This core is substituted at both nitrogen atoms with ethylamine groups, and one of these ethylamine groups is further substituted with another 2-aminoethyl group.

A variety of synonyms for this compound are in use, reflecting its complex structure. These include:

  • 1,4-Piperazinediethanamine, N-(2-aminoethyl)-[1]

  • N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine[1]

  • 2-(4-{2-[(2-aminoethyl)amino]ethyl}piperazin-1-yl)ethan-1-amine[1][4]

This chemical is noted for its potential applications in the biomedical field. Preliminary research suggests it may have utility in the treatment of certain cancers and neurological conditions, acting as a targeted therapeutic agent for specific tumor types.[][]

It is important to distinguish this compound from the simpler, related molecule, N-(2-aminoethyl)piperazine (AEP), which has the IUPAC name 2-(piperazin-1-yl)ethan-1-amine.[5] AEP is a derivative of piperazine containing three nitrogen atoms and is used as a curing agent for epoxy resins.[5]

The accurate identification and naming of chemical compounds are foundational to chemical research and development. The IUPAC name N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine ensures clear and precise communication among scientists globally.

Structural Diagram

To further elucidate the molecular architecture, a 2D structural representation is provided below.

G N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine N1 N C2 CH2 N1->C2 N1_C1 CH2 N1->N1_C1 N4 N C5 CH2 N4->C5 N4_C1 CH2 N4->N4_C1 C3 CH2 C2->C3 C3->N4 C6 CH2 C5->C6 C6->N1 N1_C2 CH2 N1_C1->N1_C2 N1_N NH2 N1_C2->N1_N N4_C2 CH2 N4_C1->N4_C2 N4_N NH N4_C2->N4_N N4_N_C1 CH2 N4_N->N4_N_C1 N4_N_C2 CH2 N4_N_C1->N4_N_C2 N4_N_N NH2 N4_N_C2->N4_N_N

Caption: 2D structure of N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine.

References

N-(2-aminoethyl)piperazine-1,4-diethylamine boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-aminoethyl)piperazine-1,4-diethylamine: Physicochemical Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a compound of interest in the biomedical field, particularly in the development of advanced drug delivery systems. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a relevant experimental workflow for its application in lipid nanoparticle formulation.

Physicochemical Properties

This compound is a liquid organic compound with the following key physical properties:

PropertyValueReference
Boiling Point 348.8 °C at 760 mmHg[1][2][3]
Density 1.011 g/cm³[1][2]

Experimental Protocols

The following sections describe standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4][5] Several methods are recognized for this determination, including those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103.[3][6] A common laboratory method is the capillary method using a Thiele tube or an aluminum block.[1]

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges from the capillary. The temperature at which this occurs is the boiling point.[1][4]

Apparatus:

  • Thiele tube or aluminum heating block

  • Thermometer

  • Fusion tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or other suitable heating bath fluid

Procedure:

  • A small quantity of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.

  • The fusion tube is attached to a thermometer and immersed in a heating bath (Thiele tube or aluminum block).

  • The apparatus is heated slowly and uniformly.[1]

  • The temperature is carefully monitored. The point at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[1][4]

Determination of Density

Density is the mass of a substance per unit of volume.[7] OECD Guideline 109 describes several methods for determining the density of liquids, including the use of a hydrometer, a hydrostatic balance, or a pycnometer.[2][8][9][10] The pycnometer method is a precise technique suitable for pure liquid compounds.

Principle: The density is calculated from the mass of the liquid that completely fills a container of a known volume (the pycnometer) at a specific temperature.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature bath

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and it is weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is dried and then filled with this compound.

  • The filled pycnometer is brought to the same temperature in the constant temperature bath, the volume is adjusted, and it is weighed (m₃).

  • The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁)/ρ_water)

Synthesis and Application Workflow

This compound serves as a precursor for the synthesis of lipid-like materials used in the formulation of Lipid Nanoparticles (LNPs) for drug delivery, particularly for in vivo gene silencing.

Synthesis of this compound

A plausible synthetic route for N-substituted piperazines involves reductive amination. This process generally involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Piperazine Piperazine Alkylation N-Alkylation Piperazine->Alkylation Aminoethyl_halide 2-(Protected-amino)ethyl halide Aminoethyl_halide->Alkylation Deprotection Deprotection Alkylation->Deprotection Reductive_Amination Reductive Amination (with Diethylamine precursor) Deprotection->Reductive_Amination Final_Product N-(2-aminoethyl)piperazine- 1,4-diethylamine Reductive_Amination->Final_Product

Caption: A generalized synthetic pathway for this compound.

Experimental Workflow: Lipid Nanoparticle (LNP) Formulation

The workflow for formulating LNPs using ionizable lipids derived from this compound for applications such as mRNA delivery is a multi-step process.

G cluster_preparation Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Phase Lipid Phase (Ethanol) - Ionizable Lipid - Helper Lipid - Cholesterol - PEG-Lipid Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Phase->Mixing Aqueous_Phase Aqueous Phase (Acidic Buffer) - Nucleic Acid Cargo (e.g., mRNA) Aqueous_Phase->Mixing Purification Purification (e.g., Dialysis, TFF) Mixing->Purification Characterization Characterization - Size (DLS) - Zeta Potential - Encapsulation Efficiency Purification->Characterization

Caption: Workflow for the formulation of Lipid Nanoparticles (LNPs).

References

An In-depth Technical Guide to the Solubility of N-(2-aminoethyl)piperazine-1,4-diethylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-aminoethyl)piperazine-1,4-diethylamine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the foundational principles of its solubility based on its chemical structure and the general behavior of aliphatic amines. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided to empower researchers in generating empirical data.

Introduction to this compound

This compound, with the CAS number 31295-54-2, is a complex aliphatic amine. Its structure, featuring multiple amine functionalities and a piperazine ring, dictates its physicochemical properties, including its solubility profile. Understanding its solubility is critical for a wide range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Chemical Structure:

Common synonyms for this compound include:

  • 1,4-Piperazinediethanamine, N-(2-aminoethyl)-

  • N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

Predicted Solubility in Organic Solvents

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of multiple polar amine groups suggests good solubility in polar organic solvents, while the aliphatic backbone may confer some solubility in less polar environments.

Aliphatic amines generally exhibit significant solubility in polar organic solvents.[1][2] The solubility tends to decrease as the number of carbon atoms in the molecule increases, particularly beyond six carbons.[1][2] Amines are also known to be soluble in organic solvents such as alcohols, ether, and benzene.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine groups can form hydrogen bonds with the hydroxyl groups of the solvents.
Polar Aprotic Acetone, DichloromethaneModerate to HighThe polarity of the solvent can interact with the polar amine groups. Primary amines may react with ketones like acetone.[1]
Non-Polar Toluene, HexaneLow to ModerateThe aliphatic portions of the molecule may allow for some interaction with non-polar solvents.
Ethers Diethyl etherModerateAmines are generally soluble in ether.
Esters Ethyl acetateModerateThe polarity of the ester group can interact with the amine functionalities.

It is important to note that these are predictions. Empirical testing is necessary to determine the quantitative solubility of this compound in these solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

3.1. Materials

  • This compound (of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid/liquid ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solute.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the withdrawn sample through a syringe filter to remove any remaining undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula:

      Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

3.3. Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

Organic SolventSolubility (g/L)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Dichloromethane[Experimental Value][Calculated Value]
Ethyl Acetate[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_proc Sample Processing cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate in shaker (24-48h) A->B C Allow to settle B->C D Withdraw supernatant C->D Transfer E Filter (0.22 µm) D->E F Dilute sample E->F H HPLC analysis F->H G Prepare standard solutions G->H I Construct calibration curve H->I J Determine concentration I->J Use curve K Calculate solubility J->K

Caption: Workflow for the experimental determination of solubility.

4.2. Logical Relationship of Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces.

G cluster_solute_props Solute Properties cluster_solvent_props Solvent Properties Solute N-(2-aminoethyl)piperazine- 1,4-diethylamine Polarity High Polarity (Amine Groups) H_Bonding Hydrogen Bonding (Donor/Acceptor) Size Molecular Size and Shape Solubility Solubility Polarity->Solubility Favors polar solvents H_Bonding->Solubility Favors protic solvents Size->Solubility May hinder in non-polar solvents Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Matching polarity increases solubility Solvent_H_Bonding Solvent H-Bonding Capability Solvent_H_Bonding->Solubility Enhances solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

The Piperazine Scaffold: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its capacity to modulate aqueous solubility and basicity, coupled with its synthetic versatility, have cemented its role in the development of a vast array of therapeutic agents. This technical guide explores the rich history of piperazine, from its initial synthesis to its discovery as an anthelmintic and its subsequent evolution into a core structural motif for antihistamines, antipsychotics, and beyond.

Early Discovery and First Therapeutic Use: An Anthelmintic Agent

Piperazine's journey into the realm of medicine began not with the complex targets of modern pharmacology, but with the treatment of parasitic worm infections. Though first synthesized in the late 19th century, its significant medical application was realized in the mid-20th century.

Initially investigated as a solvent for uric acid in the treatment of gout in the early 1900s, this application proved unsuccessful in clinical settings.[1] The turning point for piperazine came in 1953, when it was identified as a potent anthelmintic agent.[1] Administered as salts like piperazine citrate or adipate to enhance stability, it proved highly effective against ascarids (roundworms) and oxyurids (pinworms).[2][3] Its mechanism of action involves paralyzing the parasites by blocking acetylcholine at the myoneural junction, leading to their expulsion from the host's body.[2] This effect is mediated through its agonist activity on the inhibitory GABA (γ-aminobutyric acid) receptor in the parasites.[2] The selectivity of piperazine for helminths is attributed to the difference in GABA receptor isoforms between vertebrates and invertebrates.[2]

The Evolution into a Versatile Drug Scaffold

Following its success as an anthelmintic, the piperazine scaffold quickly captured the attention of medicinal chemists, who began to explore its potential in other therapeutic areas. By functionalizing the two nitrogen atoms, a diverse range of derivatives with distinct pharmacological profiles were synthesized.

Antihistamines: From Sedation to Selectivity

The post-World War II era saw a surge in antihistamine research, aimed at counteracting the effects of histamine in allergic reactions.[4] Researchers at companies like Burroughs Wellcome began systematically investigating piperazine derivatives, leading to the development of the first-generation antihistamines.[4] These compounds, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine nitrogen, demonstrated significant H1 receptor antagonism.[4]

A pivotal development in this class was the creation of cetirizine, a carboxylated metabolite of hydroxyzine.[4] Cetirizine retained the potent antihistaminic activity of its parent compound but exhibited significantly less sedation.[4] This was a major breakthrough, as it demonstrated that modifying the piperazine scaffold could limit penetration across the blood-brain barrier, thereby reducing central nervous system side effects.[4] Further refinement led to the development of levocetirizine, the (R)-enantiomer of cetirizine, which possesses approximately double the affinity for the H1 receptor.[4]

Antipsychotics: Targeting Dopamine and Serotonin Receptors

The versatility of the piperazine ring was further demonstrated in its application to the development of antipsychotic drugs.[5][6][7][8] Many typical and atypical antipsychotics feature a piperazine moiety, which plays a crucial role in their interaction with dopamine and serotonin receptors.[5][6][7][8] These drugs are fundamental in the management of schizophrenia, a chronic neuropsychiatric disorder.[5][6][7][8] The attachment of various heterocyclic groups to the piperazine core has been shown to greatly potentiate antipsychotic activity.[5][6][7][8]

Examples of prominent piperazine-containing antipsychotics include:

  • Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[9] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[9]

  • Ziprasidone: Another atypical antipsychotic for schizophrenia and bipolar disorder, it also targets dopamine D2 and serotonin 5-HT2A receptors.[10] It was first synthesized in 1987.[10]

Quantitative Data Summary

The following tables provide a summary of key piperazine derivatives, their discovery timelines, and their primary therapeutic applications.

CompoundYear of Discovery/SynthesisTherapeutic ClassPrimary Target(s)
Piperazine (as anthelmintic)1953 (introduced)AnthelminticGABA receptor (in helminths)
Chlorcyclizinec. 1940s-1950sAntihistamineHistamine H1 receptor
Meclizinec. 1950sAntihistamineHistamine H1 receptor
Hydroxyzinec. 1950sAntihistamineHistamine H1 receptor
Olanzapinec. 1990sAntipsychoticDopamine D2, Serotonin 5-HT2A receptors
Ziprasidone1987AntipsychoticDopamine D2, Serotonin 5-HT2A receptors
Cetirizinec. 1980sAntihistamineHistamine H1 receptor
Levocetirizinec. 2000sAntihistamineHistamine H1 receptor

Experimental Protocols

The discovery and development of piperazine derivatives rely on a suite of synthetic and biological testing protocols.

Synthesis of Piperazine Derivatives

The functionalization of the piperazine ring is central to creating diverse derivatives. N-alkylation and N-arylation are common strategies.

Protocol 1: N-Alkylation of Piperazine via Reductive Amination [11]

This method is a cornerstone for synthesizing N-alkylpiperazines.

  • Materials:

    • Piperazine (1.0 equiv.)

    • Aldehyde or Ketone (1.1 equiv.)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve piperazine and the aldehyde or ketone in DCM or DCE in a round-bottom flask.

    • Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add STAB in portions to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Arylation of Piperazine via Buchwald-Hartwig Amination [11]

This palladium-catalyzed reaction is a powerful method for forming C-N bonds.

  • Materials:

    • Piperazine (1.2 equiv.)

    • Aryl halide (e.g., bromide or chloride) (1.0 equiv.)

    • Palladium catalyst (e.g., Pd2(dba)3) (1-5 mol%)

    • Ligand (e.g., XPhos, SPhos) (2-10 mol%)

    • Base (e.g., NaOtBu, K3PO4) (1.4 equiv.)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide, piperazine, palladium catalyst, ligand, and base to an oven-dried reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C).

    • Stir for the required time, monitoring by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel.

Biological Assays

Protocol 3: In Vitro Anthelmintic Bioassay (Larval Motility Assay) [12][13][14]

This assay assesses the ability of a compound to paralyze or kill parasitic larvae.

  • Materials:

    • Parasite larvae (e.g., Haemonchus contortus)

    • 96-well microtiter plates

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Culture medium

    • Automated motility tracking system

  • Procedure:

    • Dispense a known number of larvae in culture medium into each well of a 96-well plate.

    • Add serial dilutions of the test compounds to the wells. Include positive (known anthelmintic) and negative (vehicle) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37 °C).

    • At specified time points, measure larval motility using an automated tracking system that detects movement.

    • Calculate the percentage of motility inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value (the concentration that inhibits 50% of motility) by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.

Protocol 4: Histamine H1 Receptor Binding Assay [15]

This competitive radioligand binding assay determines the affinity of a compound for the H1 receptor.

  • Materials:

    • Membrane preparation from cells expressing the histamine H1 receptor.

    • Radioligand (e.g., [3H]mepyramine).

    • Test compound (e.g., a piperazine derivative).

    • Assay buffer.

    • Non-labeled H1 antagonist (for non-specific binding, e.g., mianserin).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, high concentration of non-labeled antagonist), and competition binding (membranes, radioligand, varying concentrations of the test compound).

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Protocol 5: Dopamine D2 Receptor Binding Assay [16][17]

This assay is used to characterize the affinity of antipsychotic candidates for the D2 receptor.

  • Materials:

    • Membrane preparation from cells expressing the dopamine D2 receptor.

    • Radioligand (e.g., [3H]Spiperone).

    • Test compound.

    • Assay buffer.

    • Unlabeled ligand for non-specific binding (e.g., (+)-butaclamol).

    • 96-well plates and filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total and non-specific binding.

    • After incubation to reach equilibrium, terminate the binding by rapid filtration.

    • Wash the filters and measure the bound radioactivity by scintillation counting.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 and subsequently the Ki value to quantify the compound's affinity for the D2 receptor.

Visualizations

Historical Development of Piperazine Derivatives

G cluster_0 Early History cluster_1 Therapeutic Diversification Synthesis Synthesis Gout_Treatment Proposed for Gout (Unsuccessful) Synthesis->Gout_Treatment Anthelmintic Discovery as Anthelmintic (1953) Gout_Treatment->Anthelmintic Antihistamines_1stGen 1st Gen Antihistamines (e.g., Chlorcyclizine) Anthelmintic->Antihistamines_1stGen Antipsychotics Antipsychotics (e.g., Olanzapine, Ziprasidone) Antihistamines_1stGen->Antipsychotics Antihistamines_2ndGen 2nd Gen Antihistamines (e.g., Cetirizine) Antihistamines_1stGen->Antihistamines_2ndGen

Caption: Timeline of key milestones in piperazine's history.

General Workflow for Synthesis and Screening of Piperazine Derivatives

G Start Start Synthesis Piperazine Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Binding Assays) Purification->Screening Data_Analysis Data Analysis (IC50/Ki Determination) Screening->Data_Analysis Hit_Identified Hit Identified? Data_Analysis->Hit_Identified Lead_Opt Lead Optimization Hit_Identified->Lead_Opt Yes End End Hit_Identified->End No Lead_Opt->Synthesis

Caption: Workflow for piperazine derivative drug discovery.

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Piperazine_Antihistamine Piperazine Antihistamine (e.g., Cetirizine) Piperazine_Antihistamine->H1R Blocks Gq_11 Gq/11 Protein H1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (Allergic Reaction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling pathway.

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling in Antipsychotic Action

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi_o Gi/o Protein D2R->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP Production AC->cAMP Therapeutic_Effect Reduction of Psychotic Symptoms cAMP->Therapeutic_Effect Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq_11 Gq/11 Protein HT2AR->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3/DAG Signaling PLC->IP3_DAG IP3_DAG->Therapeutic_Effect Antipsychotic Piperazine Antipsychotic (e.g., Olanzapine) Antipsychotic->D2R Blocks Antipsychotic->HT2AR Blocks

Caption: Key antipsychotic receptor signaling pathways.

References

Theoretical Studies on N-(2-aminoethyl)piperazine-1,4-diethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)piperazine-1,4-diethylamine is a substituted piperazine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including multiple amine functionalities and a flexible piperazine ring, suggest its utility as a versatile building block in the synthesis of more complex molecules, such as lipid nanoparticles for drug delivery and as a biochemical reagent.[1] This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its molecular structure, electronic properties, and predicted spectroscopic characteristics. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this guide leverages established computational methodologies applied to analogous piperazine derivatives to provide a predictive yet robust analysis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C10H25N5[2][3][4]
Molecular Weight 215.34 g/mol [2][][6]
CAS Number 31295-54-2[2][3]
Appearance Colorless to light yellow liquid[7]
Boiling Point 348.8 ± 10.0 °C at 760 mmHg[4]
Density 1.011 ± 0.06 g/cm³[4]
Flash Point 164.8 °C
Predicted pKa 10.11 ± 0.10[3]
Purity ≥97.0%[7]

Theoretical Framework and Computational Methodology

The theoretical analysis of this compound is predicated on Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems. The choice of functional and basis set is critical for obtaining accurate predictions and is based on successful applications to similar piperazine-containing molecules.

A proposed workflow for the theoretical investigation is outlined below:

Theoretical_Workflow cluster_setup Computational Setup cluster_analysis Conformational and Properties Analysis cluster_validation Validation Initial_Structure Initial 3D Structure Generation Method_Selection Method Selection (DFT: B3LYP/6-311++G(d,p)) Initial_Structure->Method_Selection Conformational_Search Conformational Search (e.g., Molecular Dynamics) Method_Selection->Conformational_Search Geometry_Optimization Geometry Optimization of Stable Conformers Conformational_Search->Geometry_Optimization Electronic_Properties Calculation of Electronic Properties (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties Spectroscopic_Prediction Prediction of Spectroscopic Data (IR, NMR) Geometry_Optimization->Spectroscopic_Prediction Experimental_Comparison Comparison with Experimental Data (if available) Spectroscopic_Prediction->Experimental_Comparison Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants (e.g., Piperazine derivative, Ethylamine precursor) Reaction Reaction under controlled conditions (Temperature, Solvent, Catalyst) Reactants->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification_Method Purification (e.g., Distillation, Chromatography) Workup->Purification_Method Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification_Method->Spectroscopy Purity_Analysis Purity Determination (e.g., HPLC, GC-MS) Spectroscopy->Purity_Analysis

References

An In-depth Technical Guide on the Safety and Hazards of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed safety and toxicological data for N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS No. 31295-54-2) are not extensively available in the public domain. Due to this data scarcity, this guide will leverage information from the structurally similar and well-characterized compound, N-(2-aminoethyl)piperazine (AEP, CAS No. 140-31-8), to provide a comprehensive overview of potential hazards and safety protocols. Researchers and drug development professionals should handle this compound with caution and assume it may have a similar hazard profile to AEP until specific data becomes available.

This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the known properties, potential hazards, and recommended safety procedures.

Chemical and Physical Properties

This compound is a piperazine derivative.[1][2][][] While specific experimental data for this compound is limited, some basic properties have been identified. The properties of the surrogate compound, N-(2-aminoethyl)piperazine (AEP), are well-documented and are presented here for comparison and as a basis for risk assessment.

PropertyThis compoundN-(2-aminoethyl)piperazine (AEP) - Surrogate
CAS Number 31295-54-2[1][2][]140-31-8[5][6]
Molecular Formula C10H25N5[1][2][]C6H15N3[5][6]
Molecular Weight 215.34 g/mol [1][]129.21 g/mol [5][6]
Appearance Not AvailableColorless to yellowish liquid[6][7]
Boiling Point Not Available222 °C (432 °F; 495 K)[6][7]
Melting Point Not Available-19 °C (−2 °F; 254 K)[6][7]
Flash Point Not Available93 °C (199 °F)[7]
Density Not Available0.984 g/cm³ at 20 °C[6]
Solubility in Water Not AvailableMiscible[6][7]
Vapor Pressure Not Available0.076 mmHg @ 20 °C[6]

Hazard Identification and Classification

Aggregated GHS information for this compound from a limited number of reports suggests that it may be harmful if swallowed or in contact with skin, and may cause severe skin burns and eye damage.[8] However, a significant portion of reports indicated that it does not meet GHS hazard criteria.[8]

Given the ambiguity, the more detailed and consistently reported hazard classification for the surrogate N-(2-aminoethyl)piperazine (AEP) is provided below as a precautionary guideline.

GHS Classification for N-(2-aminoethyl)piperazine (AEP):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][7][9]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[5][7][9]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[5][7][9]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[5][7][9]
Aquatic Hazard, ChronicCategory 3H412: Harmful to aquatic life with long lasting effects[5][7][9]

Signal Word: Danger[5][9]

Hazard Pictograms:

  • Corrosion (GHS05)[6]

  • Exclamation Mark (GHS07)[6]

  • Skull and Crossbones (GHS06) - Implied by Acute Dermal Toxicity Category 3

Toxicological Data

Detailed toxicological studies on this compound are not publicly available. The following data for N-(2-aminoethyl)piperazine (AEP) is provided to guide risk assessment.

Toxicity EndpointSpeciesRouteValueReference
LD50 (Lethal Dose, 50%)RatOral2140 mg/kg[10]
LD50 (Lethal Dose, 50%)RabbitDermal871.2 mg/kg[9]
LC50 (Lethal Concentration, 50%)Pimephales promelas (fathead minnow)Aquatic2190 mg/L (96 h)[10]
EC50 (Effective Concentration, 50%)Daphnia magna (water flea)Aquatic58 mg/L (48 h)[10]

Experimental Protocols

While specific experimental protocols for this compound were not found, the toxicological data for AEP are derived from standardized tests. The general methodologies for these tests are outlined below.

Acute Oral Toxicity (LD50): This study is typically conducted based on OECD Guideline 401 or 420. A group of rats is administered the test substance via gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (LD50): Following a method similar to OECD Guideline 402, the substance is applied to a shaved area of the skin of a group of rabbits. The site is covered with a porous gauze dressing. The animals are observed for mortality and toxic effects over a period of 14 days. The dermal LD50 is calculated as the dose causing death in 50% of the animals.

Aquatic Toxicity (LC50/EC50): These tests are performed according to guidelines such as OECD 203 (Fish, Acute Toxicity Test) and OECD 202 (Daphnia sp. Acute Immobilisation Test). For the fish LC50, fish are exposed to various concentrations of the substance in water for 96 hours, and mortality is recorded. For the daphnia EC50, the invertebrates are exposed for 48 hours, and the concentration that causes immobilization in 50% of the population is determined.

Handling, Storage, and Personal Protective Equipment (PPE)

The following handling and storage procedures are based on the known hazards of N-(2-aminoethyl)piperazine (AEP) and should be adopted as a minimum standard for this compound.

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[5][11]

  • Avoid breathing vapors, mist, or gas.[5][9]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Wear appropriate personal protective equipment (PPE).[5][9]

  • Keep away from heat, sparks, and open flames.[11]

  • Take measures to prevent the buildup of electrostatic charge.[5]

  • Do not eat, drink, or smoke when using this product.[11]

  • Wash hands thoroughly after handling.[11]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

  • Store in a corrosives area.[11]

  • Store locked up.[11]

  • Incompatible materials include acids, aldehydes, copper, halogenated compounds, and aluminum.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][11]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][11]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

First Aid Measures

The following first-aid measures are based on exposure to N-(2-aminoethyl)piperazine (AEP). Immediate medical attention is crucial in all cases of significant exposure.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[9]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[11]

Visualizations

The following diagrams illustrate the chemical structure, a potential hazard communication workflow, and a first-aid decision tree based on the available information.

chemical_structure cluster_piperazine Piperazine Ring cluster_substituents Substituents N1 N C1 CH2 N1->C1 aminoethyl CH2-CH2-NH2 N1->aminoethyl at position 1 C2 CH2 C1->C2 N2 N C2->N2 C3 CH2 N2->C3 diethylamine CH2-CH2-N(CH2CH3)2 N2->diethylamine at position 4 C4 CH2 C3->C4 C4->N1 caption Structure of this compound

Caption: Structure of this compound

hazard_workflow cluster_hazards Assessed Hazards (based on AEP) cluster_ppe Required Controls & PPE substance This compound (Surrogate: AEP) exposure Potential Exposure (Inhalation, Dermal, Ingestion, Eye) substance->exposure Handling/ Accident acute_tox Acute Toxicity (Oral, Dermal) exposure->acute_tox corrosion Skin/Eye Corrosion exposure->corrosion sensitization Skin Sensitization exposure->sensitization eco_tox Aquatic Toxicity exposure->eco_tox ventilation Fume Hood acute_tox->ventilation Mitigated by gloves Impervious Gloves acute_tox->gloves Mitigated by goggles Safety Goggles/ Face Shield acute_tox->goggles Mitigated by clothing Protective Clothing acute_tox->clothing Mitigated by corrosion->ventilation Mitigated by corrosion->gloves Mitigated by corrosion->goggles Mitigated by corrosion->clothing Mitigated by sensitization->ventilation Mitigated by sensitization->gloves Mitigated by sensitization->goggles Mitigated by sensitization->clothing Mitigated by

Caption: Hazard Communication and Control Workflow

first_aid_tree start Exposure Event inhalation Inhalation? start->inhalation skin Skin Contact? start->skin eye Eye Contact? start->eye ingestion Ingestion? start->ingestion inhale_action Move to Fresh Air Keep at Rest inhalation->inhale_action Yes skin_action Remove Contaminated Clothing Rinse Skin with Water (15 min) skin->skin_action Yes eye_action Rinse Eyes with Water Remove Contact Lenses eye->eye_action Yes ingest_action Rinse Mouth Do NOT Induce Vomiting ingestion->ingest_action Yes end Call a Poison Center or Doctor IMMEDIATELY inhale_action->end skin_action->end eye_action->end ingest_action->end

Caption: First Aid Decision Tree for Exposure

References

An In-depth Technical Guide to N-(2-aminoethyl)piperazine and its Derivatives: A Perspective on N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on N-(2-aminoethyl)piperazine-1,4-diethylamine is not extensively available in public literature, a comprehensive understanding of its core structure, N-(2-aminoethyl)piperazine (AEP), provides a strong foundation for predicting its properties and potential applications. This technical guide delves into the known research surrounding AEP, including its synthesis, chemical properties, and significant applications, particularly in polymer chemistry and as a scaffold in medicinal chemistry. Furthermore, we will explore the influence of diethylamino functional groups to extrapolate potential characteristics and research avenues for the target molecule, this compound.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including anticancer, antihistamine, and antipsychotic properties.[1][2][3] AEP itself is a versatile building block, featuring primary, secondary, and tertiary amine functionalities, which imparts unique reactivity and makes it a valuable precursor for more complex molecules.[4]

Core Compound: N-(2-aminoethyl)piperazine (AEP)

AEP is a colorless to light yellow viscous liquid with a chemical structure that combines a piperazine ring with an aminoethyl side chain.[5][6] This arrangement of nitrogen atoms makes it a valuable compound in various chemical reactions and applications.[5]

Physicochemical and Spectroscopic Data

A clear understanding of the physicochemical properties of AEP is crucial for its application in synthesis and formulation.

PropertyValueReference
Molecular FormulaC6H15N3[6]
Molar Mass129.207 g/mol [6]
AppearanceColorless to yellowish liquid[6]
Density0.985 g/mL at 25 °C[7]
Boiling Point218-222 °C[7]
Melting Point-19 °C[6]
Vapor Pressure0.05 mmHg at 20 °C[7]
Refractive Indexn20/D 1.5[7]
LogP-0.988[8]

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives can be achieved through various methods. A general and practical approach involves the reaction of carbonyl and amine condensation partners, which can be facilitated by organic photoredox catalysis for operational simplicity.[9] Another common method is the palladium-catalyzed cyclization of a propargyl unit with a diamine component, offering good yields and high stereochemical control.[9] For monosubstituted piperazines, a one-pot, one-step procedure from a protonated piperazine using heterogeneous catalysis has been developed, which is cost-effective and produces high yields.[10]

Experimental Protocol: Synthesis of 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine

This protocol, adapted from a study on the synthesis of piperazine derivatives with antimicrobial and antifungal activities, illustrates a common synthetic route.[11]

Materials:

  • 2-((2,4-dimethylphenyl)thio)aniline

  • bis(2-chloroethyl)amine hydrochloride

  • N,N-dimethylformamide (DMF)

Procedure:

  • A mixture of 2-((2,4-dimethylphenyl)thio)aniline (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and N,N-dimethylformamide (10 mL) is prepared.[11]

  • The reaction mixture is stirred at 110 °C for 48 hours.[11]

  • Upon completion, the reaction mixture is worked up to isolate the desired piperazine derivative.[11]

Synthesis_of_Piperazine_Derivative Aniline 2-((2,4-dimethylphenyl)thio)aniline DMF DMF, 110°C, 48h Aniline->DMF BisChloroethylamine bis(2-chloroethyl)amine hydrochloride BisChloroethylamine->DMF Product 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine DMF->Product

Caption: Synthesis of a substituted piperazine derivative.

Reactions and Applications of N-(2-aminoethyl)piperazine

AEP's unique structure with three types of amine groups allows it to participate in a variety of chemical reactions, making it a valuable industrial chemical and a versatile building block in organic synthesis.

Epoxy Curing Agent

One of the primary applications of AEP is as a curing agent for epoxy resins.[12] The primary and secondary amines can react with epoxide groups to form a cross-linked polymer network, while the tertiary amine can act as a catalyst for the curing reaction.[6][12] This results in a durable material with excellent adhesion and chemical resistance, suitable for coatings, adhesives, and composites.[12][13]

Experimental Protocol: Curing of DGEBA with AEP for DSC Analysis

This protocol outlines the preparation of a sample to study the curing kinetics of a standard epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), with AEP using Differential Scanning Calorimetry (DSC).[12]

Materials:

  • N-(2-aminoethyl)piperazine (AEP)

  • Diglycidyl Ether of Bisphenol A (DGEBA)

  • DSC sample pans

Procedure:

  • Accurately weigh the desired amounts of DGEBA and AEP into a mixing container. The stoichiometric ratio is crucial for achieving optimal properties.[12]

  • Thoroughly mix the two components at room temperature until a homogeneous mixture is obtained.[12]

  • Transfer a small amount of the mixture (typically 5-10 mg) into a DSC sample pan.

  • Seal the pan and place it in the DSC instrument.

  • Run the desired temperature program (e.g., a ramp from room temperature to 250 °C at 10 °C/min) to monitor the heat flow associated with the curing reaction.[12]

Epoxy_Curing_Mechanism AEP N-(2-aminoethyl)piperazine (AEP) (Primary & Secondary Amines) Reaction Nucleophilic Attack AEP->Reaction Epoxy Epoxy Resin (DGEBA) Epoxy->Reaction Crosslinked_Polymer Cross-linked Polymer Network Reaction->Crosslinked_Polymer Logical_Relationship cluster_properties Altered Properties cluster_applications Potential Research Directions AEP N-(2-aminoethyl)piperazine (AEP) Diethylamine Introduction of 1,4-diethylamino groups AEP->Diethylamine Target_Molecule This compound Diethylamine->Target_Molecule Increased_Basicity Increased Basicity Target_Molecule->Increased_Basicity Increased_Lipophilicity Increased Lipophilicity Target_Molecule->Increased_Lipophilicity Steric_Hindrance Steric Hindrance Target_Molecule->Steric_Hindrance Receptor_Targeting Receptor Targeting Target_Molecule->Receptor_Targeting Drug_Delivery Drug Delivery Systems Increased_Basicity->Drug_Delivery PK_Modulation Pharmacokinetic Modulation Increased_Lipophilicity->PK_Modulation

References

Methodological & Application

Synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the mono-N-alkylation of piperazine to yield an intermediate, followed by a second alkylation to introduce the protected aminoethyl moiety, and culminating in a final deprotection step. This protocol includes detailed methodologies, reagent specifications, and expected outcomes, designed to be a comprehensive guide for researchers.

Introduction

This compound is a polyamine derivative of piperazine. The piperazine ring is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. This compound, with its multiple amine functionalities, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutics in oncology and neurology, and as a precursor in the development of drug delivery systems like lipid nanoparticles (LNP). The following protocol outlines a reproducible synthetic route to obtain this compound with high purity.

Overall Reaction Scheme

The synthesis of this compound is proposed via a three-step sequence:

  • Step 1: Synthesis of 1-(2-diethylaminoethyl)piperazine. This initial step involves the mono-alkylation of piperazine with 2-chloro-N,N-diethylethanamine. To favor mono-substitution, a significant excess of piperazine is employed.

  • Step 2: Synthesis of tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate. The intermediate from Step 1 is then alkylated with a Boc-protected 2-aminoethyl halide, such as tert-butyl (2-bromoethyl)carbamate.

  • Step 3: Synthesis of this compound. The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound.

Data Presentation

Table 1: Summary of Materials and Expected Yields

StepReactant 1Reactant 2ProductSolventBaseTypical Yield (%)
1Piperazine2-chloro-N,N-diethylethanamine1-(2-diethylaminoethyl)piperazineEthanol-60-75
21-(2-diethylaminoethyl)piperazinetert-butyl (2-bromoethyl)carbamatetert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamateAcetonitrileK₂CO₃80-90
3tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate4M HCl in DioxaneThis compoundDioxane/Methanol->95

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
PiperazineC₄H₁₀N₂86.14146
2-chloro-N,N-diethylethanamineC₆H₁₄ClN135.64153-154
1-(2-diethylaminoethyl)piperazineC₁₀H₂₃N₃185.31245-247
tert-butyl (2-bromoethyl)carbamateC₇H₁₄BrNO₂224.1065-70 (at 0.5 mmHg)
This compoundC₁₀H₂₅N₅215.34348.8 ± 10.0 (Predicted)[1]

Experimental Protocols

Step 1: Synthesis of 1-(2-diethylaminoethyl)piperazine

Materials:

  • Piperazine (anhydrous)

  • 2-chloro-N,N-diethylethanamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of 2-chloro-N,N-diethylethanamine from its hydrochloride salt by neutralizing with an equivalent amount of aqueous sodium hydroxide and extracting with a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic extract over anhydrous sulfate and carefully evaporate the solvent.

  • In a separate large round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a 5-fold molar excess of anhydrous piperazine in absolute ethanol.

  • To the piperazine solution, add the free base of 2-chloro-N,N-diethylethanamine (1 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with toluene (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2-diethylaminoethyl)piperazine by vacuum distillation.

Step 2: Synthesis of tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate

Materials:

  • 1-(2-diethylaminoethyl)piperazine

  • tert-butyl (2-bromoethyl)carbamate

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-diethylaminoethyl)piperazine (1 equivalent) and anhydrous acetonitrile.

  • To this solution, add anhydrous potassium carbonate (1.5 equivalents).

  • Add tert-butyl (2-bromoethyl)carbamate (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude Boc-protected product. This product is often of sufficient purity to be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

Materials:

  • tert-butyl (2-(4-(2-(diethylamino)ethyl)piperazin-1-yl)ethyl)carbamate

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (for neutralization, if the free base is desired)

Procedure:

  • In a round-bottom flask, dissolve the crude product from Step 2 in a minimal amount of methanol.

  • To this solution, add a 5-10 fold excess of 4M HCl in 1,4-dioxane at room temperature.[2]

  • Stir the mixture at room temperature for 2-4 hours. Gas evolution (CO₂) should be observed. Monitor the deprotection by TLC or LC-MS.[3]

  • Upon completion, the product will likely precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.

  • To isolate the hydrochloride salt, the residue can be triturated with diethyl ether, and the resulting solid collected by filtration, washed with diethyl ether, and dried under vacuum.

  • To obtain the free base, the hydrochloride salt is dissolved in water and the solution is basified to pH >12 with concentrated sodium hydroxide solution. The free amine is then extracted with an organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform), dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to give the final product, this compound, as an oil.

Mandatory Visualization

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Introduction of Protected Aminoethyl Group cluster_2 Step 3: Deprotection Piperazine Piperazine (excess) Reaction1 Mono-N-Alkylation Ethanol, Reflux Piperazine->Reaction1 AlkylatingAgent1 2-chloro-N,N-diethylethanamine AlkylatingAgent1->Reaction1 IntermediateA 1-(2-diethylaminoethyl)piperazine Reaction1->IntermediateA Purification1 Vacuum Distillation IntermediateA->Purification1 PurifiedA Intermediate A (from Step 1) Purification1->PurifiedA Reaction2 N-Alkylation K₂CO₃, Acetonitrile, Reflux PurifiedA->Reaction2 AlkylatingAgent2 tert-butyl (2-bromoethyl)carbamate AlkylatingAgent2->Reaction2 IntermediateB Boc-protected Product Reaction2->IntermediateB ProtectedProduct Intermediate B (from Step 2) IntermediateB->ProtectedProduct Reaction3 Boc Deprotection Room Temperature ProtectedProduct->Reaction3 DeprotectionAgent 4M HCl in Dioxane DeprotectionAgent->Reaction3 Workup Acid/Base Workup & Extraction Reaction3->Workup FinalProduct This compound Workup->FinalProduct

Caption: Synthetic workflow for this compound.

Concluding Remarks

The protocol described provides a comprehensive and logical pathway for the synthesis of this compound. Researchers should pay close attention to the stoichiometry in the first step to minimize the formation of the di-alkylated byproduct. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to confirm the identity and purity of the intermediates and the final product. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

The Versatility of the N-(2-aminoethyl)piperazine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The N-(2-aminoethyl)piperazine moiety is a versatile and privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that enhance the pharmacological and pharmacokinetic profiles of drug candidates. Its two basic nitrogen atoms can be readily protonated at physiological pH, improving aqueous solubility and bioavailability. The stable chair conformation of the piperazine ring provides a rigid framework for the precise orientation of pharmacophoric groups, facilitating strong interactions with biological targets. Furthermore, the synthetic tractability of the N-(2-aminoethyl)piperazine core allows for straightforward derivatization at its nitrogen positions, making it an invaluable tool for medicinal chemists in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of N-(2-aminoethyl)piperazine derivatives in various therapeutic areas, supported by quantitative data and experimental methodologies.

Application in Anticancer Drug Discovery

The N-(2-aminoethyl)piperazine scaffold is a key component in the development of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The piperazine ring often serves as a central linker, connecting different pharmacophoric fragments that can interact with various biological targets involved in cancer progression, such as protein kinases, tubulin, and DNA.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative N-(2-aminoethyl)piperazine derivatives against various cancer cell lines.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
1 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[1]
2 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[1]
3 1-(4-chlorobenzhydryl)piperazine derivativeHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)High cytotoxicity observed[1]
4 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin[1]
5 N-ethylpiperazinyl amide of oleanonic acid derivativeLeukemia (HL-60(TB))Growth Inhibition: -35.82% at 10 µM[2]
6 N-ethylpiperazinyl amide of ursonic acid derivativeBroad panel of 60 cancer cell linesAverage GI50: 1.03 µM[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of N-(2-aminoethyl)piperazine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-(2-aminoethyl)piperazine derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-(2-aminoethyl)piperazine derivative in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Diagram: General Workflow for Anticancer Drug Screening

G Preclinical Evaluation of Anticancer Piperazine Derivatives cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->Cytotoxicity Screening (e.g., MTT Assay) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening (e.g., MTT Assay)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Animal Model Selection (e.g., Xenograft) Animal Model Selection (e.g., Xenograft) Lead Optimization->Animal Model Selection (e.g., Xenograft) Toxicity and Pharmacokinetic Studies Toxicity and Pharmacokinetic Studies Animal Model Selection (e.g., Xenograft)->Toxicity and Pharmacokinetic Studies Efficacy Studies Efficacy Studies Toxicity and Pharmacokinetic Studies->Efficacy Studies Preclinical Candidate Selection Preclinical Candidate Selection Efficacy Studies->Preclinical Candidate Selection

Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

Application in Neurodegenerative Diseases

Derivatives of the N-(2-aminoethyl)piperazine scaffold have shown promise as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. These compounds can be designed to interact with various targets implicated in the disease pathology, including the inhibition of amyloid-β (Aβ) and tau protein aggregation, and the modulation of neurotransmitter receptors.

Neuroprotective Effects of Piperazine Derivatives

Recent studies have highlighted the neuroprotective properties of novel piperazine-based compounds. For instance, certain derivatives have been shown to inhibit the aggregation of Aβ42 and the tau-derived peptide AcPHF6. Furthermore, these compounds have demonstrated the ability to reverse Aβ1-42 induced toxicity in neuronal cell lines.[3]

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol is used to assess the ability of N-(2-aminoethyl)piperazine derivatives to inhibit the aggregation of amyloid-β or tau peptides.

Materials:

  • Amyloid-β (1-42) or AcPHF6 peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • N-(2-aminoethyl)piperazine derivative stock solution (in DMSO)

  • 96-well black plates with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Peptide Preparation: Dissolve the Aβ(1-42) or AcPHF6 peptide in HFIP and then lyophilize to obtain a monomeric film. Resuspend the peptide in the assay buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, add the peptide solution, ThT solution, and different concentrations of the N-(2-aminoethyl)piperazine derivative. The final volume in each well should be 200 µL. Include a control with the peptide and ThT but without the test compound.

  • Incubation and Measurement: Incubate the plate at 37°C with gentle shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals for up to 48 hours.

  • Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation is determined by the reduction in the fluorescence signal in the presence of the test compound compared to the control.

Diagram: Signaling Pathway in Alzheimer's Disease Targeted by Piperazine Derivatives

G Targeting Amyloid and Tau Pathology in Alzheimer's Disease APP APP Aβ Monomers Aβ Monomers APP->Aβ Monomers Aβ Oligomers Aβ Oligomers Aβ Monomers->Aβ Oligomers Aβ Plaques Aβ Plaques Aβ Oligomers->Aβ Plaques Neuronal Death Neuronal Death Aβ Plaques->Neuronal Death Tau Protein Tau Protein Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles Neurofibrillary Tangles->Neuronal Death Piperazine Derivative Piperazine Derivative Piperazine Derivative->Aβ Monomers Inhibition of Aggregation Piperazine Derivative->Hyperphosphorylated Tau Inhibition of Aggregation

Caption: Piperazine derivatives can potentially mitigate Alzheimer's pathology by inhibiting the aggregation of both amyloid-β and tau proteins.

Application as a Linker in Bioactive Compounds

The bifunctional nature of N-(2-aminoethyl)piperazine, possessing both primary and secondary amine groups, makes it an excellent linker for covalently attaching different molecular entities. This property is exploited in drug design to create hybrid molecules with dual activities or to improve the pharmacokinetic properties of a drug.

Use as a Linker for Nitric Oxide Releasing Groups

Synthetic procedures have been developed to use piperazine as a linker to attach the nitric oxide (NO)-releasing diazeniumdiolate functional group to various biomedically relevant molecules. One amino group of the piperazine carries the diazeniumdiolate, while the other is used for covalent attachment to the target molecule. This approach allows for the targeted delivery of NO, a critical signaling molecule with diverse physiological roles.[4]

Experimental Protocol: Synthesis of a Piperazine-Linked Conjugate

This protocol provides a general procedure for conjugating a carboxylic acid-containing molecule to N-(2-aminoethyl)piperazine using amide bond formation.

Materials:

  • N-(2-aminoethyl)piperazine

  • Carboxylic acid-containing molecule (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DCM. Stir the mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Coupling Reaction: Filter the reaction mixture to remove the dicyclohexylurea byproduct. To the filtrate, add a solution of N-(2-aminoethyl)piperazine (1.2 equivalents) and TEA (2 equivalents) in anhydrous DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired conjugate.

  • Characterization: Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Diagram: Logical Relationship of Piperazine as a Linker

G N-(2-aminoethyl)piperazine as a Versatile Linker Bioactive Molecule A\n(e.g., Targeting Moiety) Bioactive Molecule A (e.g., Targeting Moiety) N-(2-aminoethyl)piperazine\n(Linker) N-(2-aminoethyl)piperazine (Linker) Bioactive Molecule A\n(e.g., Targeting Moiety)->N-(2-aminoethyl)piperazine\n(Linker) Hybrid Molecule\n(Enhanced Properties) Hybrid Molecule (Enhanced Properties) N-(2-aminoethyl)piperazine\n(Linker)->Hybrid Molecule\n(Enhanced Properties) Bioactive Molecule B\n(e.g., Effector Moiety) Bioactive Molecule B (e.g., Effector Moiety) Bioactive Molecule B\n(e.g., Effector Moiety)->N-(2-aminoethyl)piperazine\n(Linker)

Caption: The N-(2-aminoethyl)piperazine scaffold serves as a central linker to create hybrid molecules with potentially synergistic or improved therapeutic properties.

References

Application Notes and Protocols for N-(2-aminoethyl)piperazine-1,4-diethylamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS No. 31295-54-2) is a versatile, multi-functional building block increasingly utilized in the fields of medicinal chemistry and materials science. Its unique structure, featuring a primary amine, a secondary amine within the ethylenediamine chain, and two tertiary amines within the piperazine ring, offers multiple reactive sites for the synthesis of a diverse range of molecular architectures. These derivatives have shown significant promise in various applications, particularly in the development of advanced drug delivery systems, and as potential therapeutic agents themselves.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its application in the synthesis of lipidoids for nucleic acid delivery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 31295-54-2[1][2]
Molecular Formula C10H25N5[1][2]
Molecular Weight 215.34 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 348.8 ± 10.0 °C at 760 mmHg[]
Density 1.011 ± 0.06 g/cm³[]
Purity ≥95% to ≥97% (commercially available)[][4]
Storage 4°C, protect from light[4]

Applications in Synthesis

The presence of multiple amine functionalities with varying reactivity makes this compound a valuable precursor for a variety of chemical transformations. Key application areas include:

  • Lipidoid Synthesis for Drug Delivery: The primary and secondary amines can be readily functionalized with lipophilic moieties through reactions such as acylation, Michael addition, or reaction with epoxides. The resulting amphiphilic molecules, known as lipidoids, can self-assemble into lipid nanoparticles (LNPs) capable of encapsulating and delivering nucleic acids like siRNA and mRNA. A notable example is its use as a precursor for the synthesis of the lipidoid C12-200, which has been effectively used in LNP formulations for in vivo gene silencing.

  • Development of Novel Therapeutics: The piperazine scaffold is a common feature in many biologically active compounds. Derivatives of this compound are being explored for their potential as anticancer, antimicrobial, and neurological agents.[]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Synthesis of a Lipidoid via Reaction with an Epoxide

This protocol describes a general procedure for the synthesis of a lipidoid by reacting this compound with a long-chain aliphatic epoxide. This reaction typically proceeds via a nucleophilic ring-opening of the epoxide by the primary and secondary amines of the piperazine derivative.

Materials:

  • This compound

  • 1,2-Epoxydodecane (or other suitable long-chain epoxide)

  • Anhydrous ethanol or another suitable solvent (e.g., THF, dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol, triethylamine)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • To the stirred solution, add 1,2-epoxydodecane (4.0 - 5.0 eq.) dropwise at room temperature. The molar excess of the epoxide is used to drive the reaction to completion and ensure all primary and secondary amine sites are alkylated.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol and a small percentage of triethylamine (e.g., 0.5-1%) to prevent protonation of the amines on the silica, is typically effective.

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent from the combined fractions under reduced pressure to yield the purified lipidoid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data (Representative):

Reactant 1Reactant 2Molar Ratio (1:2)SolventTemperature (°C)Time (h)Yield (%)
This compound1,2-Epoxydodecane1 : 4.5Ethanol784860-80
Protocol 2: Synthesis of an Amide-Containing Derivative via Acylation

This protocol outlines the synthesis of an amide derivative by reacting this compound with an acyl chloride. The primary amine is the most reactive site for this transformation under controlled conditions.

Materials:

  • This compound

  • Lauroyl chloride (or other fatty acid chloride)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Triethylamine (TEA) or another suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve lauroyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol if the product is highly polar).

  • Collect the pure fractions and remove the solvent to obtain the desired amide derivative.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative):

Reactant 1Reactant 2Molar Ratio (1:2)SolventBaseTemperature (°C)Time (h)Yield (%)
This compoundLauroyl chloride1 : 1DCMTriethylamine0 to RT1870-90

Signaling Pathways and Experimental Workflows

Lipid Nanoparticle (LNP) Cellular Uptake and siRNA Delivery Pathway

Derivatives of this compound, particularly lipidoids, are key components of LNPs for the delivery of siRNA. The following diagram illustrates the generally accepted pathway for LNP-mediated siRNA delivery.

LNP_siRNA_Delivery cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP with siRNA cargo Endocytosis Endocytosis LNP->Endocytosis ApoE Binding PlasmaMembrane EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Protonation of ionizable lipid) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage mRNA Cleavage (Gene Silencing) RISC->mRNA_Cleavage

Caption: LNP-mediated siRNA delivery pathway.

General Experimental Workflow for Lipidoid Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a lipidoid derived from this compound.

Synthesis_Workflow Start Start: This compound + Lipophilic Reagent Reaction Chemical Reaction (e.g., Epoxide Ring Opening, Acylation) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization FinalProduct Pure Lipidoid Derivative Characterization->FinalProduct

Caption: Workflow for lipidoid synthesis.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its application in the creation of ionizable lipidoids for nucleic acid delivery systems is a particularly promising area of research with significant potential in the development of novel therapeutics. The protocols and workflows provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound and to design new molecules with tailored properties for a range of scientific applications.

References

Application Notes and Protocols for N-(2-aminoethyl)piperazine-1,4-diethylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-aminoethyl)piperazine-1,4-diethylamine, also known by its IUPAC name N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, is a polyamine compound of significant interest in the field of drug delivery.[1] Its multiple amine groups make it a versatile precursor for the synthesis of various molecules, most notably ionizable cationic lipidoids. These lipidoids are critical components of Lipid Nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.[2][3][4]

One of the most prominent applications of this polyamine is in the synthesis of the branched-chain ionizable lipidoid C12-200.[2][5][6] C12-200 has been instrumental in the formulation of LNPs for in vivo delivery of mRNA, demonstrating high transfection efficiency and potent pharmacodynamic effects in preclinical models.[3][7] The ionizable nature of the lipidoid, conferred by the polyamine headgroup, is crucial for the encapsulation of nucleic acids at low pH and their subsequent release into the cytoplasm following endosomal uptake.[8][9]

This document provides detailed experimental protocols for a representative reaction of this compound – the synthesis of a C12-200 analogue via epoxide ring-opening. It also includes quantitative data for the reactant and the resulting class of products, along with visualizations of the experimental workflow and the mechanism of LNP-mediated drug delivery.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number31295-54-2[1]
Molecular FormulaC10H25N5[1]
Molecular Weight215.34 g/mol [1]
AppearancePowder or liquid[10]
Purity≥95% - 97%[10]
StorageStore at 2-8°C or room temperature in a dark, inert atmosphere[4]

Table 2: Representative Properties of C12-200 Ionizable Lipidoid

PropertyValueReference
CAS Number1220890-25-4[2]
Molecular FormulaC70H145N5O5[2]
Formula Weight1136.9 g/mol [2]
Purity≥95%[2]
FormulationA 100 mg/ml solution in ethanol[2]
ApplicationComponent of LNPs for mRNA/siRNA delivery[3][5]

Experimental Protocols

Synthesis of a C12-200 Analogue via Epoxide Ring-Opening Reaction

This protocol describes the synthesis of a branched-chain ionizable lipidoid by reacting this compound with 1,2-epoxydodecane. This reaction is an example of a nucleophilic epoxide ring-opening.

Materials:

  • This compound (Purity ≥95%)

  • 1,2-Epoxydodecane

  • Anhydrous Toluene (or other suitable anhydrous, high-boiling point solvent)

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Thermometer or temperature probe

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: Assemble a reflux apparatus using a three-necked round-bottom flask, a reflux condenser with a drying tube, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: To the flask, add this compound. For a small-scale synthesis, one might start with 1 mmol of the amine. Add anhydrous toluene to dissolve the amine.

  • Addition of Epoxide: While stirring the solution, slowly add a stoichiometric excess of 1,2-epoxydodecane. Given that there are five reactive amine hydrogens (two primary and three secondary) on this compound, a molar ratio of at least 5:1 of epoxide to polyamine is required for complete alkylation. An excess of the epoxide is often used to drive the reaction to completion.[11]

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring for 3-4 days.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The crude product is a yellow oil.[11]

  • Purification: The product can be purified by flash column chromatography.[11]

    • Prepare a silica gel column.

    • Load the crude product onto the column.

    • Elute the column with a suitable solvent system, for example, a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 5% MeOH/DCM).[11]

    • Collect fractions and analyze them by TLC to identify the fractions containing the purified product.

  • Product Characterization: Combine the pure fractions and remove the solvent using a rotary evaporator. The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[11]

  • Storage: The purified ionizable lipidoid, a yellow oil, can be stored in a freezer at -20°C until further use.[11]

Mandatory Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Setup Assemble Reflux Apparatus (Inert Atmosphere) AddAmine Add N-(2-aminoethyl)piperazine- 1,4-diethylamine & Solvent Setup->AddAmine AddEpoxide Slowly Add 1,2-Epoxydodecane AddAmine->AddEpoxide Heat Heat to 90°C & Stir for 3-4 Days AddEpoxide->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Heat->Cool Monitor->Heat Purify Flash Column Chromatography Cool->Purify Evaporate Evaporate Solvent Purify->Evaporate Characterize Characterize by NMR & MS Evaporate->Characterize Store Store at -20°C Characterize->Store G cluster_lpn LNP Formulation cluster_cell Cellular Interaction cluster_release Cargo Release LNP LNP with Ionizable Lipidoid, mRNA/siRNA, Cholesterol, Helper Lipid, PEG-Lipid Cell Target Cell LNP->Cell Systemic Administration Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid becomes Protonated Endosome->Protonation pH drop Escape Endosomal Escape Protonation->Escape Release mRNA/siRNA Release into Cytoplasm Escape->Release Translation Translation (mRNA) or Gene Silencing (siRNA) Release->Translation

References

Application Notes and Protocols: N-(2-aminoethyl)piperazine-1,4-diethylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-(2-aminoethyl)piperazine-1,4-diethylamine as a critical building block in the synthesis of advanced pharmaceutical components, particularly for nucleic acid delivery systems. This document includes experimental protocols, quantitative data, and workflow diagrams to guide researchers in this application.

Introduction

This compound (CAS No. 31295-54-2) is a polyamine that has gained significant attention in pharmaceutical research for its role as a precursor in the synthesis of ionizable cationic lipids.[1][2] These lipids are essential components of Lipid Nanoparticles (LNPs), which serve as a leading platform for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[3][4] The primary application of this compound is in the synthesis of the lipidoid C12-200 , a branched-chain ionizable lipid that has demonstrated high efficacy in mediating gene silencing in vivo.[5][6]

The amino groups of this compound are highly reactive towards epoxides, enabling the synthesis of a library of lipid-like materials (lipidoids) with varying tail structures.[1][5] This reactivity is central to the synthesis of C12-200, which is formed through the reaction of this compound with dodecyl epoxide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 31295-54-2[7]
Molecular Formula C10H25N5[8]
Molecular Weight 215.34 g/mol [8]
Appearance Not Available[7]
Boiling Point 348.8 ± 10.0 °C at 760 mmHg[9]
pKa (Predicted) 10.11 ± 0.10[7]
Storage Store at 2-8°C[10]

Synthesis of C12-200 Lipidoid

The synthesis of C12-200 involves the nucleophilic ring-opening of dodecyl epoxide by the amine groups of this compound. This reaction results in the formation of a branched lipidoid with multiple hydroxyl groups.

Experimental Workflow for C12-200 Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Amine N-(2-aminoethyl)piperazine- 1,4-diethylamine ReactionVessel Reaction in Ethanol 80°C, 48 hours Amine->ReactionVessel Epoxide Dodecyl Epoxide Epoxide->ReactionVessel Dilution Dilute with Dichloromethane ReactionVessel->Dilution Chromatography Flash Chromatography Dilution->Chromatography C12_200 C12-200 Lipidoid (Clear Oil) Chromatography->C12_200

Caption: General workflow for the synthesis of C12-200 lipidoid.
Detailed Experimental Protocol for C12-200 Synthesis

This protocol is adapted from a general procedure for lipidoid synthesis.[11]

Materials:

  • N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (Amine 200)

  • 2-dodecyloxirane (Dodecyl epoxide)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a 1-dram vial, add N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (1.0 equivalent).

  • Add 2-dodecyloxirane (6.0 equivalents).

  • Add ethanol (0.3 mL).

  • Seal the vial and stir the reaction mixture at 80°C for 48 hours.

  • After cooling to room temperature, dilute the crude product with dichloromethane (0.7 mL).

  • Purify the crude product by flash chromatography on silica gel. A gradient elution from 100% dichloromethane to a mixture of dichloromethane and methanol is typically used.

  • The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield C12-200 as a clear oil.

Characterization:

The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Application of C12-200 in Lipid Nanoparticle (LNP) Formulation for siRNA Delivery

C12-200 is a key component in LNP formulations for the delivery of siRNA. These LNPs are typically composed of the ionizable lipid (C12-200), a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid.

LNP Formulation and Characterization Workflow

G cluster_prep Solution Preparation cluster_mixing LNP Formation cluster_purification_lnp Purification & Characterization cluster_application Application LipidSol Lipid Mixture in Ethanol (C12-200, DOPE, Cholesterol, PEG-lipid) Microfluidics Microfluidic Mixing LipidSol->Microfluidics siRNASol siRNA in Aqueous Buffer (e.g., Sodium Acetate, pH 4) siRNASol->Microfluidics Dialysis Dialysis against PBS Microfluidics->Dialysis DLS Dynamic Light Scattering (Size, PDI) Dialysis->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen InVitro In Vitro Gene Silencing DLS->InVitro RiboGreen->InVitro InVivo In Vivo Gene Silencing InVitro->InVivo

Caption: Workflow for LNP formulation, characterization, and application.
Detailed Experimental Protocol for LNP-siRNA Formulation

This protocol is a generalized procedure based on common practices in the field.[12][13]

Materials:

  • C12-200 (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • siRNA (in RNase-free water)

  • Sodium Acetate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, RNase-free)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of C12-200, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol.

  • Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio (e.g., C12-200:DOPE:Cholesterol:DMG-PEG 2000 at 35:16:46.5:2.5).[14]

  • Prepare Aqueous siRNA Solution: Dilute the siRNA stock solution in 50 mM sodium acetate buffer (pH 4.0) to the desired concentration (e.g., ~0.14 mg/mL).[12]

  • LNP Formation via Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture and the aqueous siRNA solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous:ethanolic) and total flow rate.

  • Purification:

    • Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated siRNA.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • siRNA Encapsulation Efficiency: Determine using a fluorescent dye-based assay such as the RiboGreen assay.

Quantitative Data on C12-200 LNP Performance

The following table summarizes representative data for LNPs formulated with C12-200 for siRNA delivery.

LNP Formulation (Molar Ratio)CargoParticle Size (nm)PDIEncapsulation Efficiency (%)In Vivo Gene Silencing (Target)Reference
C12-200:DOPE:Chol:PEG (35:16:46.5:2.5)siRNA100 - 150< 0.2> 75%Factor VII (mouse liver)[3]
C12-200 basedmRNA~80~0.1~90%Luciferase (mouse liver)[5]
C12-200:DOPE:Chol:PEG (molar ratios varied)mRNA80 - 120< 0.2>90%Placental Growth Factor (mouse placenta)[9]
C12-200 basedsiRNA~100< 0.2>95%GAPDH (spleen APCs)[15]

Conclusion

This compound is a valuable synthon for the development of advanced drug delivery systems. Its primary utility lies in the straightforward synthesis of the C12-200 lipidoid, a highly effective component of LNP formulations for the delivery of nucleic acid therapeutics. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of novel gene therapies. Further optimization of the LNP composition and formulation parameters can be explored to tailor delivery to specific tissues and cell types.

References

Application Notes and Protocols for the Analytical Characterization of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)piperazine-1,4-diethylamine is a complex diamine derivative with a piperazine core. Its multifaceted structure, featuring primary, secondary, and tertiary amine functionalities, necessitates a comprehensive analytical approach for unambiguous characterization. These application notes provide a detailed overview of the key analytical techniques and protocols essential for the identification, purity assessment, and quality control of this compound. The methodologies described herein are fundamental for researchers engaged in the synthesis, application, and regulatory evaluation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the selection of appropriate analytical techniques and for the interpretation of experimental data.

PropertyValueReference
CAS Number31295-54-2[1][2][3]
Molecular FormulaC10H25N5[1][3]
Molecular Weight215.34 g/mol [1][3]
AppearanceColorless to light yellow liquid[1]
Boiling Point348.8 ± 10.0 °C at 760 mmHg[2]
Flash Point164.8 °C[2]
Purity≥97.0%[1]

Chromatographic Analysis

Chromatographic techniques are indispensable for the separation and quantification of this compound from reaction mixtures, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in its native structure, UV detection of this compound requires pre-column derivatization. A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with primary and secondary amines to yield a highly UV-active product.[4][5]

Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • This compound standard

    • NBD-Cl solution (1 mg/mL in acetonitrile)

    • Sodium borate buffer (0.1 M, pH 9.0)

  • Derivatization Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • In a microcentrifuge tube, mix 100 µL of the sample/standard solution with 200 µL of sodium borate buffer.

    • Add 200 µL of the NBD-Cl solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

    • Cool the mixture to room temperature.

    • Add 500 µL of the mobile phase to the mixture and vortex.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 470 nm

Data Presentation: Expected HPLC-UV Data

ParameterExpected Value
Retention Time (derivatized)15 - 25 min (dependent on exact conditions)
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Linearity (r²)> 0.999
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a liquid with a defined boiling point, is amenable to GC-MS analysis, which can provide both separation and structural information.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

    • Fused silica capillary column with a polar stationary phase (e.g., CP-Wax 51 for amines, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Reagents:

    • This compound standard

    • Dichloromethane or other suitable solvent (GC grade)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the analyte in the chosen solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Presentation: Expected GC-MS Data

ParameterExpected Value
Retention Time10 - 20 min (dependent on conditions)
Molecular Ion [M]+•m/z 215
Key Fragment IonsFragmentation pattern will be complex due to multiple amine groups; expect fragments corresponding to the loss of ethyl, aminoethyl, and piperazine ring fragments.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A Certificate of Analysis for this compound indicates that the 1H NMR spectrum is consistent with its structure.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra at room temperature.

    • For ¹³C spectra, a proton-decoupled sequence is typically used.

Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.8-3.0m4H-CH₂-N(piperazine)-CH₂- (ethylamino side)
~2.6-2.8m4H-CH₂-N(piperazine)-CH₂- (aminoethyl side)
~2.4-2.6m8HPiperazine ring protons
~2.3-2.4t2H-CH₂-NH₂
~1.3-1.5br s5HNH and NH₂ protons (exchangeable with D₂O)
~1.0-1.1t6H-CH₂-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~55-60Piperazine ring carbons adjacent to ethylamino group
~52-55Piperazine ring carbons adjacent to aminoethyl group
~48-52-CH₂-N(piperazine)- (ethylamino side)
~45-48-CH₂-N(piperazine)- (aminoethyl side)
~38-42-CH₂-NH₂
~12-15-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation:

    • FTIR spectrometer.

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Data Presentation: Expected FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3250 (two bands)N-H stretchPrimary amine (-NH₂)
3300-3200 (one band)N-H stretchSecondary amine (-NH-)
2950-2850C-H stretchAliphatic C-H
1590-1560N-H bendPrimary amine (-NH₂)
1470-1440C-H bendAliphatic C-H
1150-1050C-N stretchAliphatic amines

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Sample cluster_analysis Analytical Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_results Characterization Sample N-(2-aminoethyl)piperazine- 1,4-diethylamine HPLC HPLC-UV (with Derivatization) Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR Purity Purity Assessment HPLC->Purity GCMS->Purity Identity Structural Confirmation GCMS->Identity NMR->Identity FTIR->Identity

Caption: Workflow for the characterization of this compound.

Interrelationship of Analytical Techniques

The different analytical techniques provide complementary information for a full characterization.

G cluster_info Information Obtained cluster_tech Analytical Techniques Structure Molecular Structure Purity Purity & Impurities FunctionalGroups Functional Groups MolecularWeight Molecular Weight NMR NMR NMR->Structure MS Mass Spectrometry MS->Structure MS->MolecularWeight FTIR FTIR FTIR->FunctionalGroups HPLC HPLC HPLC->Purity

Caption: Relationship between analytical techniques and the information they provide.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. The protocols and data presented in these application notes provide a robust framework for the comprehensive analysis of this compound, ensuring its identity, purity, and quality for research, development, and commercial applications. The combination of chromatographic and spectroscopic methods is essential for a complete understanding of this complex molecule.

References

Application Notes and Protocols for the Structural Elucidation of Piperazine Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the characterization of piperazine derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the ambiguous nomenclature of "N-(2-aminoethyl)piperazine-1,4-diethylamine" and the lack of publicly available spectral data for the compound associated with CAS number 31295-54-2, this guide will use the well-characterized and structurally related compound, 1-(2-Aminoethyl)piperazine (AEP) , as a representative example. The methodologies outlined herein are broadly applicable to the structural analysis of similar small molecules containing the piperazine scaffold, which is of significant interest in pharmaceutical and materials science research.[1][2][3][4][5][6]

Introduction

Piperazine and its derivatives are a class of heterocyclic compounds that are fundamental structural motifs in a vast array of pharmacologically active agents.[2] Their presence in numerous drugs highlights the importance of accurate structural characterization for drug development, quality control, and metabolic studies. NMR and Mass Spectrometry are indispensable tools for the unambiguous identification and structural elucidation of these molecules.[1][3][4]

This application note details the analytical workflow for characterizing 1-(2-Aminoethyl)piperazine (AEP), a common building block in organic synthesis. The protocols provided can be adapted for a wide range of N-substituted piperazine derivatives.

Compound Information:

ParameterDetails
Compound Name 1-(2-Aminoethyl)piperazine (AEP)
Synonyms N-(2-Aminoethyl)piperazine, 2-(Piperazin-1-yl)ethanamine
CAS Number 140-31-8
Molecular Formula C₆H₁₅N₃
Molecular Weight 129.21 g/mol [7]
Structure Chemical structure of 1-(2-Aminoethyl)piperazine

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the determination of a molecule's carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of AEP provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for 1-(2-Aminoethyl)piperazine (AEP) in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.88Triplet2H-CH₂- (attached to primary amine)
~2.78Triplet2H-CH₂- (attached to piperazine N1)
~2.40Multiplet8HPiperazine ring protons (-CH₂-N-CH₂-)
~1.32Singlet (broad)3HAmine protons (-NH₂ and -NH)

Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from representative spectra.[8]

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Table 2: ¹³C NMR Data for 1-(2-Aminoethyl)piperazine (AEP)

Chemical Shift (δ, ppm)Assignment
~60.3-CH₂- (ethyl group, adjacent to piperazine)
~54.5Piperazine ring carbons
~46.0Piperazine ring carbons
~39.5-CH₂- (ethyl group, adjacent to primary amine)

Note: Specific peak assignments may require 2D NMR techniques for confirmation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the piperazine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-pulse proton spectrum.

      • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.

    • 2D NMR (optional but recommended for complex derivatives):

      • Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

      • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

      • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals.

    • Analyze the chemical shifts, coupling constants, and integrations to elucidate the structure.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

Mass Spectral Data

Electron Ionization (EI) is a common technique for volatile compounds like AEP.

Table 3: Key Mass Fragments for 1-(2-Aminoethyl)piperazine (AEP) by GC-MS (EI)

m/z (mass-to-charge ratio)Relative IntensityPutative Fragment
129Moderate[M]⁺ (Molecular Ion)
99High[M - CH₂NH]⁺
87Moderate[Piperazine-CH₂-CH₂]⁺
70High[Piperazine-CH₂]⁺
56Very High[C₄H₈]⁺ or Piperazine fragment

Note: Fragmentation patterns can be complex and depend on the ionization method and energy.[7][9]

Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup (Gas Chromatograph - Mass Spectrometer):

    • GC:

      • Injector Temperature: 250 °C.

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC.

    • Start the acquisition. The GC will separate the components of the sample before they enter the mass spectrometer.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[9]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments for compound characterization.

Diagram 1: General Workflow for Compound Characterization cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_conclusion Finalization synthesis Synthesis or Procurement of Piperazine Derivative purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Primary Structure ms Mass Spectrometry (e.g., GC-MS, LC-MS) purification->ms Molecular Weight other Other Techniques (FTIR, Elemental Analysis) purification->other Functional Groups elucidation Structure Elucidation & Confirmation nmr->elucidation ms->elucidation other->elucidation reporting Data Reporting & Archiving elucidation->reporting Diagram 2: NMR Data Acquisition and Analysis Pathway prep Sample Preparation (Dissolve in Deuterated Solvent) acquire_1h Acquire 1H Spectrum prep->acquire_1h acquire_13c Acquire 13C Spectrum prep->acquire_13c process Process Data (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_2d->process process->acquire_2d If structure is ambiguous analyze Spectral Analysis (Shifts, Couplings, Integration) process->analyze structure Propose Structure analyze->structure

References

Application Notes and Protocols for N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and key applications of N-(2-aminoethyl)piperazine-1,4-diethylamine. This versatile polyamine is a crucial building block in the synthesis of ionizable lipids, which are fundamental components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.

Chemical and Physical Properties

This compound, also known by its IUPAC name N'-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine, is a liquid at room temperature. Its key properties are summarized in the table below.

PropertyValue
CAS Number 31295-54-2
Molecular Formula C10H25N5
Molecular Weight 215.34 g/mol
Boiling Point 348.8 ± 10.0 °C at 760 mmHg
Density 1.011 g/cm³
Flash Point 164.8 °C
Appearance Yellowish to light yellow clear liquid
Purity ≥97%
Storage Temperature 4°C, protect from light

Safe Handling and Storage Procedures

2.1. Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, appropriate personal protective equipment must be worn at all times.

PPESpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

2.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

2.3. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be stored at 4°C and protected from light.[1][2] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

2.4. Spills and Disposal

In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a suitable container for disposal. Dispose of the waste in accordance with local, state, and federal regulations.

Application in Lipid Nanoparticle (LNP) Synthesis

This compound serves as a key precursor for the synthesis of the ionizable lipid C12-200, a critical component in LNP formulations for drug delivery.[3] The amino groups of the molecule are reactive with epoxides, enabling the synthesis of a library of lipidoids with varying tail lengths.

Experimental Protocol: Synthesis of C12-200

This protocol describes the synthesis of the ionizable lipid C12-200 through the reaction of this compound with 2-dodecyloxirane.

Materials:

  • N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (also referred to as the '200' polyamine core)

  • 2-dodecyloxirane

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane and methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous ethanol.

  • Add a molar excess of 2-dodecyloxirane to the solution. The reaction proceeds via a SN2 mechanism where the amine groups of the polyamine core act as nucleophiles, attacking the electrophilic carbon of the epoxide ring.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours) to ensure the reaction goes to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product (C12-200) by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the pure ionizable lipid.

Synthesis_of_C12_200 A N-(2-aminoethyl)piperazine- 1,4-diethylamine (in Ethanol) C Reaction Mixture (Stirring at 60-80°C) A->C B 2-dodecyloxirane B->C D Solvent Evaporation (Rotary Evaporator) C->D E Purification (Silica Gel Chromatography) D->E F Pure C12-200 Ionizable Lipid E->F

Caption: Workflow for the synthesis of the ionizable lipid C12-200.

Experimental Protocol: Formulation of Lipid Nanoparticles (LNPs)

This protocol outlines the formulation of LNPs encapsulating mRNA using the synthesized C12-200 lipid.

Materials:

  • C12-200 (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol (structural lipid)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (PEGylated lipid)

  • mRNA

  • Ethanol (100%)

  • Sodium acetate buffer (50 mM, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve C12-200, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol to prepare individual stock solutions.

  • Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for C12-200 based LNPs is 35:16:46.5:2.5 (C12-200:DOPE:Cholesterol:DMG-PEG2000).[2]

  • Prepare Aqueous mRNA Solution: Dilute the mRNA to the desired concentration in 50 mM sodium acetate buffer (pH 4.0).

  • LNP Formulation:

    • Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

    • Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:ethanolic).

    • Pump the two solutions through the microfluidic device where they will rapidly mix, leading to the self-assembly of LNPs.

  • Dialysis: Transfer the formulated LNP solution to a dialysis cassette and dialyze against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.

  • Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

LNP_Formulation_Workflow cluster_solutions Solution Preparation A Ethanolic Lipid Mixture (C12-200, DOPE, Cholesterol, DMG-PEG2000) C Microfluidic Mixing A->C B Aqueous mRNA Solution (Sodium Acetate Buffer, pH 4.0) B->C D LNP Self-Assembly C->D E Dialysis (vs. PBS) D->E F Characterized LNPs (Size, PDI, Encapsulation) E->F

Caption: Workflow for the formulation of mRNA-loaded lipid nanoparticles.

Application in Gene Silencing Studies

LNPs formulated with C12-200 can be effectively used to deliver siRNA for in vitro and in vivo gene silencing studies.

Experimental Protocol: In Vitro Gene Silencing

Materials:

  • Target cells (e.g., hepatocytes, cancer cell line)

  • Cell culture medium

  • siRNA-loaded LNPs

  • Control (scrambled) siRNA-loaded LNPs

  • Reagents for quantifying gene expression (e.g., qPCR primers, antibodies for western blot)

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the siRNA-loaded LNPs and control LNPs to the desired concentration in cell culture medium and add to the cells.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-72 hours).

  • Gene Expression Analysis:

    • mRNA Level: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to measure the expression level of the target gene mRNA relative to a housekeeping gene.

    • Protein Level: Lyse the cells, quantify total protein, and perform a western blot to assess the level of the target protein.

Gene_Silencing_Pathway LNP siRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Cellular pathway of LNP-mediated siRNA delivery and gene silencing.

References

Application Notes and Protocols for N-(2-aminoethyl)piperazine-1,4-diethylamine in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the procurement and utilization of N-(2-aminoethyl)piperazine-1,4-diethylamine. The information is intended to guide researchers in sourcing this chemical and applying it in two key areas: as a curing agent for epoxy resins and in the synthesis of advanced lipid nanoparticles for drug delivery applications.

Purchasing and Supplier Information

This compound (CAS No. 31295-54-2) is a commercially available biochemical reagent. When purchasing this compound, it is crucial to consider factors such as purity, quantity, and supplier reputation to ensure the quality and reproducibility of experimental results. Below is a summary of information from various suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable QuantitiesStorage
Sigma-Aldrich This compound31295-54-2C10H25N597%100 mg, 250 mg, 1 g, 5 g4°C, protect from light
MedChemExpress This compound31295-54-2C10H25N5High PurityInquireRoom temperature
BOC Sciences This compound31295-54-2C10H25N5≥95%Inquire2-8°C

Application 1: Epoxy Resin Curing Agent

This compound and its analogs, such as N-(2-aminoethyl)piperazine (AEP), are effective curing agents and accelerators for epoxy resins. The primary and secondary amine groups in the molecule react with the epoxy groups to form a cross-linked polymer network, while the tertiary amine acts as a catalyst, accelerating the curing process. This application is particularly relevant in the formulation of coatings, adhesives, and composite materials.

Experimental Protocol: Curing of Bisphenol-A based Epoxy Resin

This protocol outlines a typical procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin using an aminoethylpiperazine-based curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • N-(2-aminoethyl)piperazine (AEP) or a similar piperazine-based curing agent

  • Mixing vessel

  • Stirring apparatus

  • Mold for casting

Procedure:

  • Formulation: Prepare the epoxy resin and curing agent mixture. The recommended ratio is typically around 23 parts by weight of the curing agent per 100 parts of epoxy resin.

  • Mixing: In a suitable mixing vessel, combine the DGEBA epoxy resin and the piperazine-based curing agent in the correct proportions. Mix thoroughly for 2-3 minutes, ensuring a homogenous mixture. Scrape the sides and bottom of the container to ensure all components are well incorporated.

  • Degassing: To remove any entrapped air bubbles from the mixture, place the mixing vessel in a vacuum chamber for 5-10 minutes or until the bubbling subsides.

  • Casting: Pour the mixed and degassed resin into a prepared mold.

  • Curing: Allow the resin to cure at room temperature for 24 hours.

  • Post-Curing: For optimal mechanical and thermal properties, a post-curing step is recommended. Place the cured resin in an oven at 100°C for 2 hours.

  • Cooling: After post-curing, allow the epoxy to cool down to room temperature before demolding.

Experimental Workflow

Epoxy_Curing_Workflow cluster_prep Preparation cluster_process Process cluster_curing Curing cluster_final Final Product Resin DGEBA Epoxy Resin Mixing Thorough Mixing Resin->Mixing CuringAgent This compound CuringAgent->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Pouring into Mold Degassing->Casting RoomTempCure Room Temperature Cure (24h) Casting->RoomTempCure PostCure Oven Post-Cure (100°C, 2h) RoomTempCure->PostCure FinalProduct Cured Epoxy Resin PostCure->FinalProduct

Caption: Experimental workflow for curing epoxy resin.

Application 2: Synthesis of Lipid Nanoparticles for Drug Delivery

This compound serves as a precursor for the synthesis of novel ionizable lipids. These piperazine-based lipids are key components in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1] The unique structure of these lipids can influence the delivery efficiency, biodistribution, and safety profile of the LNP-based therapies.[1]

Experimental Protocol: Synthesis of a Piperazine-Based Ionizable Lipid and Formulation of Lipid Nanoparticles

This protocol is a representative, multi-step process for the synthesis of a piperazine-containing ionizable lipid and its subsequent formulation into LNPs for mRNA delivery using a microfluidic device.

Part A: Synthesis of a Piperazine-Based Ionizable Lipid

This part of the protocol describes a general method for synthesizing a piperazine-based ionizable lipid through an epoxide ring-opening reaction.

Materials:

  • This compound or a similar piperazine-containing amine

  • An epoxide with a hydrophobic tail (e.g., a long-chain alkyl epoxide)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the piperazine-containing amine (1 equivalent) in the anhydrous solvent.

  • Addition of Epoxide: Slowly add the epoxide (2.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired piperazine-based ionizable lipid.

Part B: Formulation of Lipid Nanoparticles (LNPs) using Microfluidics

This part of the protocol details the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Synthesized piperazine-based ionizable lipid

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEG-lipid (e.g., C14-PEG2000)

  • mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Microfluidic mixing device and syringe pumps

  • Dialysis system for buffer exchange

Procedure:

  • Lipid Solution Preparation: Prepare a lipid stock solution in ethanol by dissolving the synthesized piperazine-based ionizable lipid, DOPE, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 35:16:46.5:2.5).

  • mRNA Solution Preparation: Prepare the mRNA solution in the aqueous buffer at the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device with two syringe pumps.

    • Load one syringe with the lipid solution in ethanol and the other with the mRNA solution in the aqueous buffer.

    • Set the flow rates of the two pumps to achieve a desired flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • Initiate the flow from both syringes simultaneously to allow for rapid mixing within the microfluidic chip, leading to the self-assembly of the LNPs.

  • Collection: Collect the resulting LNP solution from the outlet of the microfluidic chip.

  • Purification and Buffer Exchange:

    • Dialyze the collected LNP solution against a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for at least 12 hours to remove the ethanol and exchange the buffer.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Experimental Workflow

LNP_Synthesis_Workflow cluster_synthesis Part A: Lipid Synthesis cluster_formulation Part B: LNP Formulation cluster_purification_char Purification & Characterization cluster_final_lnp Final Product Start_Synth This compound + Epoxide Reaction Ring-Opening Reaction Start_Synth->Reaction Purification_Synth Purification (Column Chromatography) Reaction->Purification_Synth Ionizable_Lipid Piperazine-Based Ionizable Lipid Purification_Synth->Ionizable_Lipid Lipid_Prep Prepare Lipid Mix in Ethanol Ionizable_Lipid->Lipid_Prep Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep Prepare mRNA in Aqueous Buffer mRNA_Prep->Microfluidics Dialysis Dialysis (Buffer Exchange) Microfluidics->Dialysis Characterization Characterization (Size, PDI, etc.) Dialysis->Characterization Final_LNP mRNA-Loaded Lipid Nanoparticles Characterization->Final_LNP

Caption: Workflow for LNP synthesis and formulation.

References

N-(2-aminoethyl)piperazine-1,4-diethylamine: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

N-(2-aminoethyl)piperazine-1,4-diethylamine, also identified by its CAS number 31295-54-2, is a multifaceted chemical entity that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, comprising a piperazine core with three reactive amine groups—primary, secondary, and tertiary—make it a versatile building block for creating diverse molecular architectures with a range of biological activities. This document provides an overview of its applications, particularly in the development of anticancer and anti-inflammatory agents, and presents a detailed, illustrative protocol for its use in the synthesis of bioactive molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical synthesis.

PropertyValue
CAS Number 31295-54-2
Molecular Formula C10H25N5
Molecular Weight 215.34 g/mol
Boiling Point 348.8 ± 10.0 °C at 760 mmHg
Density 1.011 g/cm³
pKa 10.11 ± 0.10 (Predicted)
Storage Store at 2-8°C

Applications in Pharmaceutical Synthesis

The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, conferring favorable pharmacokinetic and pharmacodynamic properties. This compound, with its multiple reactive sites, is an attractive starting material for the synthesis of novel drug candidates.

Anticancer Drug Development: The piperazine scaffold is a common feature in a multitude of anticancer agents. Derivatives of this compound can be synthesized to target various mechanisms involved in cancer progression. For instance, the primary and secondary amine groups can be readily functionalized to introduce pharmacophores that interact with specific biological targets, such as kinases or other enzymes involved in cell proliferation and survival. Research has shown that certain piperazine derivatives can induce apoptosis and inhibit cell cycle progression in cancer cell lines.[1][2][]

Anti-inflammatory Agents: The anti-inflammatory potential of piperazine derivatives is another significant area of investigation. By modifying the structure of this compound, researchers can develop compounds that modulate inflammatory pathways. These derivatives can be designed to inhibit the production of pro-inflammatory cytokines or interfere with the signaling of inflammatory mediators.

Experimental Protocols

While specific, detailed protocols for the use of this compound (CAS 31295-54-2) are not widely available in published literature, the following section provides an illustrative, generalized protocol for the synthesis of a hypothetical bioactive benzothiazole-piperazine derivative. This protocol is based on established synthetic methodologies for similar piperazine compounds and is intended to serve as a guide for researchers.

Illustrative Synthesis of a Benzothiazole-Piperazine Derivative

This protocol describes a two-step synthesis of a hypothetical N-substituted benzothiazole-piperazine derivative with potential anticancer activity. The first step involves the synthesis of a benzothiazole precursor, followed by its coupling with this compound.

Step 1: Synthesis of 2-(4-formylphenyl)benzo[d]thiazole

This step involves the reaction of 2-aminothiophenol with 4-formylbenzoic acid to form the benzothiazole ring.

Materials:

  • 2-Aminothiophenol

  • 4-Formylbenzoic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, a mixture of 2-aminothiophenol (1.0 eq) and 4-formylbenzoic acid (1.0 eq) is added to polyphosphoric acid (PPA).

  • The mixture is heated to 130-140°C and stirred for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from methanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-(4-formylphenyl)benzo[d]thiazole.

Step 2: Reductive Amination with this compound

This step couples the synthesized benzothiazole aldehyde with this compound via reductive amination.

Materials:

  • 2-(4-formylphenyl)benzo[d]thiazole (from Step 1)

  • This compound (CAS 31295-54-2)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-(4-formylphenyl)benzo[d]thiazole (1.0 eq) in 1,2-dichloroethane (DCE), this compound (1.1 eq) is added, followed by a catalytic amount of glacial acetic acid.

  • The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (using a DCM/methanol gradient with a small percentage of triethylamine to prevent streaking) to yield the final benzothiazole-piperazine derivative.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

The synthesized benzothiazole-piperazine derivative could be evaluated for its anticancer activity against a panel of cancer cell lines. Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis.

Hypothetical Signaling Pathway:

A potential mechanism of action for the synthesized compound could involve the induction of apoptosis through the intrinsic pathway. This could be investigated by examining the expression levels of key proteins in this pathway, such as Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-9, caspase-3).

G Hypothetical Apoptotic Signaling Pathway Drug_Compound Benzothiazole-Piperazine Derivative Cell_Stress Cellular Stress Drug_Compound->Cell_Stress Bcl2_Family Bcl-2 Family Modulation (e.g., decreased Bcl-2, increased Bax) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a synthesized derivative.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of a novel pharmaceutical intermediate derived from this compound.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Starting Materials (this compound, Electrophile) Reaction Chemical Reaction (e.g., Reductive Amination) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (e.g., Cytotoxicity Assay) Characterization->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Screening->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Revolutionizing Agrochemical Synthesis: Modern Catalytic and Flow Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The relentless demand for higher crop yields and more sustainable agricultural practices has spurred significant innovation in the synthesis of agrochemicals. Researchers and chemists in the agrochemical industry are increasingly turning to cutting-edge synthetic methodologies to develop more potent, selective, and environmentally benign herbicides, fungicides, and insecticides. This application note explores the recent advancements in agrochemical synthesis, with a focus on photoredox catalysis, biocatalysis, and flow chemistry. Detailed protocols and data-driven insights are provided to guide researchers in this dynamic field.

Modern synthetic strategies are moving away from traditional, often harsh, reaction conditions towards more elegant and efficient catalytic methods. These approaches not only offer improved yields and selectivities but also open up new avenues for creating complex molecular architectures that were previously inaccessible. The integration of these methods into agrochemical research and development is crucial for the discovery of next-generation crop protection agents.

Key Application Areas:

  • Photoredox Catalysis: Harnessing the power of visible light to drive chemical reactions, photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2][3][4][5] This methodology has been successfully applied in the synthesis of various agrochemical scaffolds.

  • Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and efficiency in the synthesis of chiral agrochemicals.[6][7][8][9][10] Biocatalytic methods are instrumental in producing enantiomerically pure compounds, which often exhibit enhanced biological activity and reduced off-target effects.[6][7]

  • Flow Chemistry: Continuous flow technologies provide numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability.[11][12][13][14][15] The agrochemical industry is increasingly adopting flow chemistry for the efficient and sustainable production of key intermediates and active ingredients.[11][12][13]

Case Study 1: Synthesis of Pyrazole Fungicides

Pyrazole-based compounds represent a significant class of fungicides.[16][17][18][19][20] The synthesis of novel pyrazole derivatives with enhanced fungicidal activity is a key area of research.

Fungicidal Activity of Novel Pyrazole Derivatives
Compound IDTarget FungiEC50 (µg/mL)Inhibition Rate (%) at 50 µg/mLReference
26 Botrytis cinerea2.432>80[16]
Rhizoctonia solani2.182>90[16]
Valsa mali1.787>80[16]
10d Gaeumannomyces graminis var. tritici->90[17]
10e Gaeumannomyces graminis var. tritici-94.0 (at 16.7 µg/mL)[17]
7ai Rhizoctonia solani0.37-[18]
Experimental Protocol: Synthesis of Substituted Pyrazole Amines (General Procedure)

A common synthetic route to functionalized pyrazoles involves the reaction of a pyrazole carboxylic acid with an appropriate amine.[16][18]

Step 1: Synthesis of Pyrazole Acid Chlorides

  • To a solution of 1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Remove the excess SOCl₂ under reduced pressure to obtain the crude pyrazole acid chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude pyrazole acid chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired substituted amine (1.1 eq) and a base, such as triethylamine (1.5 eq), dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole carboxamide.

Synthesis_of_Pyrazole_Carboxamides cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Pyrazole_Acid 1H-Pyrazole-4-carboxylic Acid Acid_Chloride Pyrazole Acid Chloride Pyrazole_Acid->Acid_Chloride SOCl₂, DMF Amine Substituted Amine Pyrazole_Carboxamide Pyrazole Carboxamide Amine->Pyrazole_Carboxamide Acid_Chloride->Pyrazole_Carboxamide Amine, Base

Caption: Synthetic workflow for pyrazole carboxamides.

Case Study 2: Synthesis of Neonicotinoid Insecticides

Neonicotinoids are a major class of insecticides that act on the central nervous system of insects.[21][22] The development of novel neonicotinoid analogs with improved efficacy and safety profiles is an ongoing research effort.[21][23][24]

Insecticidal Activity of Novel Neonicotinoid Analogs
Compound IDTarget PestMortality (%) after 12hReference
R-13 Xyleborus affinisup to 73[21]
23 Xyleborus affinisup to 73[21]
S-29 Xyleborus affinisup to 73[21]
43 Xyleborus affinisup to 73[21]
Dinotefuran (Control) Xyleborus affinis40[21]
Experimental Protocol: Synthesis of Guanidine Metabolites of Neonicotinoids

A general method for the synthesis of guanidine metabolites from neonicotinoid nitroguanidines involves reduction of the nitro group.[25]

  • Suspend the parent neonicotinoid nitroguanidine (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl) (1.2 eq) and iron (Fe) powder (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the corresponding guanidine derivative.[25]

Neonicotinoid_Metabolite_Synthesis Nitroguanidine Neonicotinoid Nitroguanidine Reagents Fe, NH₄Cl EtOH/H₂O, Reflux Nitroguanidine->Reagents Guanidine Guanidine Metabolite Reagents->Guanidine

Caption: Reduction of neonicotinoid nitroguanidines.

Case Study 3: Synthesis of Auxin Mimic Herbicides

Synthetic auxins are a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible weeds.[26][27][28][29][30]

Mode of Action of Synthetic Auxin Herbicides

Synthetic auxin herbicides disrupt multiple growth processes in susceptible plants by binding to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors.[29] This results in the rapid transcription of auxin-responsive genes, causing a cascade of events including ethylene production and abscisic acid (ABA) accumulation, ultimately leading to plant death.[29][30]

Auxin_Herbicide_Signaling_Pathway cluster_normal Normal State cluster_herbicide With Synthetic Auxin Herbicide Aux_IAA_Normal Aux/IAA Repressors ARF_Normal Auxin Response Factors (ARFs) Aux_IAA_Normal->ARF_Normal Represses Auxin_Genes_Normal Auxin-Responsive Genes (Transcription Repressed) Auxin_Herbicide Synthetic Auxin Herbicide Receptor TIR1/AFB Receptor Complex Auxin_Herbicide->Receptor Aux_IAA_Herbicide Aux/IAA Repressors Receptor->Aux_IAA_Herbicide Binds Degradation Ubiquitination & Degradation Aux_IAA_Herbicide->Degradation ARF_Herbicide Active ARFs Auxin_Genes_Herbicide Auxin-Responsive Genes (Transcription Activated) ARF_Herbicide->Auxin_Genes_Herbicide Activates Plant_Death Uncontrolled Growth & Plant Death Auxin_Genes_Herbicide->Plant_Death

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocol: Suzuki Coupling for the Synthesis of Aryl-Substituted Indole Derivatives

A key step in the synthesis of some novel auxin mimic herbicides is the Suzuki coupling to introduce an aryl group onto an indole scaffold.[28]

  • To a reaction vessel, add the halogenated indole derivative (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) (2.0 eq).

  • Add a mixture of solvents, typically toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted indole derivative.

Conclusion

The application of modern synthetic methodologies such as photoredox catalysis, biocatalysis, and flow chemistry is revolutionizing the field of agrochemical synthesis. These approaches offer significant advantages in terms of efficiency, selectivity, and sustainability, enabling the development of novel and more effective crop protection solutions. The detailed protocols and data presented here serve as a valuable resource for researchers and scientists working to address the challenges of modern agriculture through chemical innovation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-(diethylamino)ethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(2-(diethylamino)ethyl)piperazine. The primary focus is on the direct N-alkylation of piperazine, a common synthetic route, and addresses the typical challenges encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-(diethylamino)ethyl)piperazine? The most prevalent and straightforward method is the direct N-alkylation of piperazine with an alkyl halide, such as 2-(diethylamino)ethyl chloride. This reaction is typically carried out in the presence of a base to neutralize the acid formed.[1][2] An alternative, though less direct, method is reductive amination.[1]

Q2: What is the primary challenge in this synthesis? The main difficulty is controlling the selectivity between mono-alkylation and di-alkylation.[1][3] Because piperazine has two reactive secondary amine groups, the alkylating agent can react a second time to form the undesired 1,4-bis(2-(diethylamino)ethyl)piperazine byproduct, which can significantly lower the yield of the target molecule.[3]

Q3: How can the formation of the desired mono-substituted product be maximized? Several strategies can be employed to favor mono-alkylation:

  • Control Stoichiometry: Using a large excess of piperazine (ranging from 3 to 10 equivalents) relative to the alkylating agent is the most common and cost-effective method.[1][4]

  • Slow Addition: Adding the alkylating agent dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.[1]

  • Use of a Protecting Group: A highly reliable method involves using a mono-protected piperazine, like N-Boc-piperazine. This blocks one nitrogen, forcing the reaction to occur at the unprotected site. However, this introduces additional protection and deprotection steps to the synthesis.[1][5]

Q4: What are the recommended solvents and bases for the direct alkylation method? Aprotic solvents are generally preferred, with acetonitrile being a common choice.[3][4] If reagent solubility is an issue, a more polar aprotic solvent like DMF can be beneficial.[1] Anhydrous potassium carbonate (K₂CO₃) is a widely used base to neutralize the HCl or HBr byproduct generated during the reaction.[1][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low Yield or Poor Conversion

Q: My reaction is producing a significant amount of the 1,4-disubstituted byproduct, leading to a low yield of the desired product. How can I improve selectivity? This is the most common issue and is caused by the second nitrogen of piperazine reacting with the alkylating agent.

  • Solution: The most effective solution is to increase the molar excess of piperazine relative to the alkylating agent. A ratio of 10:1 (piperazine:alkyl halide) is recommended to statistically favor mono-substitution.[3][4] Also, ensure the alkyl halide is added slowly to the reaction mixture.[1]

Q: The reaction has stalled and shows incomplete conversion of the starting material. What are the potential causes? Several factors can lead to an incomplete reaction:

  • Poor Solubility: If the reagents are not fully dissolved, the reaction rate will be slow. Consider switching from acetonitrile to a more polar solvent like DMF.[1]

  • Insufficient Base: The reaction generates an acid byproduct (e.g., HCl). If not neutralized, it will protonate the piperazine, rendering it non-nucleophilic. Ensure at least 2 equivalents of a base like K₂CO₃ are used.[1][4]

  • Low Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gently heating it and monitoring the progress by TLC or LC-MS.[1]

Problem: Product Isolation and Purification

Q: During the aqueous workup, my product remains in the aqueous layer and does not extract into the organic solvent. Why is this happening? The product is a tertiary amine and can be protonated to form a salt, which is highly soluble in water and insoluble in common organic solvents.

  • Solution: To extract the product, you must convert it to its free base form. Add a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to the aqueous layer until the pH is between 9.5 and 12.[1] This deprotonates the amine, making it more soluble in organic solvents like dichloromethane or chloroform, allowing for efficient extraction.[1]

Q: How can I effectively remove the large excess of unreacted piperazine from my final product? Separating the product from the starting material is a critical purification step.

  • Solution 1 (Acidic Wash): After the initial workup, excess piperazine can be removed by an acidic wash.[4]

  • Solution 2 (Column Chromatography): Purification by column chromatography on silica gel is an effective method for separating the mono-alkylated product from both the di-alkylated byproduct and residual piperazine.[3][4]

  • Solution 3 (Distillation): If the product is thermally stable and has a sufficiently different boiling point from piperazine, vacuum distillation can be a viable purification method on a larger scale.[6]

Data Presentation

The choice of synthetic strategy for mono-alkylation involves a trade-off between efficiency, cost, and the number of steps.

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%Cost-effective, one-step reaction.[4]Difficult removal of excess piperazine.[4]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% (for alkylation step)High selectivity, clean reaction, easier purification.[4]Multi-step process (protection/deprotection), higher cost.[4]

Experimental Protocols

Protocol: Mono-N-alkylation using Excess Piperazine

This protocol describes a general procedure for the synthesis of 1-(2-(diethylamino)ethyl)piperazine via direct alkylation.

Materials:

  • Piperazine (10 equivalents)

  • 2-(diethylamino)ethyl chloride hydrochloride (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3 equivalents, to neutralize both the HCl salt and the reaction byproduct)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add piperazine (10 eq.) and anhydrous acetonitrile.

  • Stir the mixture until the piperazine is fully dissolved.

  • Add anhydrous potassium carbonate (3 eq.) to the solution.

  • In a separate beaker, dissolve 2-(diethylamino)ethyl chloride hydrochloride (1 eq.) in a minimal amount of acetonitrile.

  • Add the solution of the alkyl halide dropwise to the stirring piperazine mixture over 30-60 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Workup and Purification:

  • Once the reaction is complete, filter the mixture to remove the solid potassium carbonate and other inorganic salts.[4]

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in deionized water and adjust the pH to >11 using a 2M NaOH solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to isolate the pure 1-(2-(diethylamino)ethyl)piperazine.[4]

Visualizations

Reaction Pathway Diagram

G Piperazine Piperazine plus Piperazine->plus AlkylHalide 2-(diethylamino)ethyl chloride AlkylHalide->plus MonoProduct Desired Product (1-substituted) plus->MonoProduct   Excess Piperazine   (Favored Pathway) DiProduct Byproduct (1,4-disubstituted) plus->DiProduct   Excess Alkyl Halide   (Side Reaction)

Caption: Reaction scheme for the N-alkylation of piperazine showing the desired and side products.

Troubleshooting Workflow Diagram

G Start Problem: Low Yield of Mono-Product CheckByproduct High Di-substitution Observed (LCMS/NMR)? Start->CheckByproduct CheckConversion Incomplete Conversion of Starting Material? CheckByproduct->CheckConversion No Sol_Ratio Action: Increase Piperazine:Halide Ratio (e.g., 10:1) CheckByproduct->Sol_Ratio Yes Sol_Solvent Action: Check Reagent Solubility. Consider using DMF. CheckConversion->Sol_Solvent Yes Sol_Addition Action: Add Alkyl Halide Slowly Sol_Ratio->Sol_Addition Sol_Base Action: Ensure >2 eq. of Base (e.g., K2CO3) is present. Sol_Solvent->Sol_Base Sol_Temp Action: Consider gentle heating. Sol_Base->Sol_Temp

Caption: Troubleshooting workflow for diagnosing low yields in mono-alkylation of piperazine.

References

Technical Support Center: Synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(2-aminoethyl)piperazine-1,4-diethylamine reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions and incomplete conversion. The starting material, N-(2-aminoethyl)piperazine, possesses three reactive nitrogen atoms (one primary, one secondary, and one tertiary), which can lead to a mixture of products upon alkylation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-alkylation: Formation of tri- and tetra-alkylated byproducts, including quaternary ammonium salts. This is a common issue when using alkyl halides for direct alkylation.1. Control Stoichiometry: Use a significant excess of N-(2-aminoethyl)piperazine relative to the ethylating agent (e.g., 3-5 equivalents). This statistically favors the mono- and di-alkylation of the more reactive primary and secondary amines. 2. Slow Addition of Alkylating Agent: Add the ethylating agent (e.g., ethyl iodide or ethyl bromide) dropwise to the reaction mixture at a controlled temperature to maintain a low concentration of the electrophile, which helps minimize over-alkylation. 3. Use a Protecting Group: While more complex, protecting the primary amine of N-(2-aminoethyl)piperazine with a suitable protecting group (e.g., Boc) can direct the initial alkylation to the piperazine ring nitrogens. Subsequent deprotection would be required.
Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.1. Optimize Reaction Temperature: Ensure the reaction is conducted at an appropriate temperature. For direct alkylation with ethyl halides, refluxing in a suitable solvent is often necessary. 2. Choice of Base and Solvent: For direct alkylation, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is generally effective. 3. Consider Reductive Amination: As an alternative to direct alkylation, reductive amination of N-(2-aminoethyl)piperazine with acetaldehyde is a highly effective method that minimizes over-alkylation.
Sub-optimal pH for Reductive Amination: Incorrect pH can hinder imine formation or reduce the effectiveness of the reducing agent.Maintain a mildly acidic pH (around 5-6) during the imine formation step of reductive amination to facilitate the reaction.
Decomposition of Reactants or Products: The starting material or product may be sensitive to the reaction conditions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure the temperature is not excessively high.

Q2: I am observing multiple spots on my TLC analysis, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?

A2: The formation of multiple byproducts is a common challenge due to the presence of multiple reactive sites in N-(2-aminoethyl)piperazine. Improving selectivity is key to increasing the yield of the desired product.

Strategies for Improving Selectivity:

  • Reductive Amination: This is often the most selective method for introducing ethyl groups to the primary amine. By reacting N-(2-aminoethyl)piperazine with two equivalents of acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), you can selectively form the N,N-diethyl derivative at the primary amine.

  • Stepwise Alkylation with Protecting Groups: For maximum control, a multi-step synthesis involving protecting groups can be employed. For instance, the primary amine can be protected, followed by the alkylation of the piperazine nitrogen, and finally, deprotection and alkylation of the primary amine.

Q3: I am struggling with the purification of the final product. It seems to be highly water-soluble. What is the best way to isolate it?

A3: Polyamines like this compound are often highly soluble in water, especially if they are protonated (in salt form). This can make extraction from aqueous solutions challenging.

Purification Strategy:

  • Basify the Aqueous Layer: After the reaction quench, if your product is in the aqueous phase, it is likely protonated. Adjust the pH of the aqueous layer to be strongly basic (pH > 12) using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the amine groups, making the product less water-soluble and more soluble in organic solvents.

  • Extraction with a Suitable Organic Solvent: After basification, extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM), chloroform, or a mixture of isopropanol and chloroform.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Further Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel, using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.

Data Presentation

The following tables provide representative data for the synthesis of N,N-diethylamines from primary amines using different methods, which can be analogous to the synthesis of the target molecule.

Table 1: Comparison of Direct Alkylation vs. Reductive Amination for N,N-diethyl-benzylamine Synthesis

EntryMethodAlkylating/Carbonyl SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Direct AlkylationEthyl Bromide (2.2 eq)-Acetonitrile802465
2Reductive AminationAcetaldehyde (2.5 eq)NaBH(OAc)₃ (1.5 eq)1,2-Dichloroethane251292
3Reductive AminationAcetaldehyde (2.5 eq)H₂ (1 atm), Pd/CMethanol25895

Data is representative and adapted from similar reactions in the literature for illustrative purposes.

Table 2: Effect of Reducing Agent on the Yield of Reductive Amination

EntryAmineAldehydeReducing AgentSolventYield (%)
1BenzylamineAcetaldehydeNaBH(OAc)₃1,2-Dichloroethane92
2BenzylamineAcetaldehydeNaBH₃CNMethanol, pH 688
3BenzylamineAcetaldehydeNaBH₄Methanol85 (with side products)

Data is representative and adapted from similar reactions in the literature for illustrative purposes.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound via reductive amination, which is the recommended route for higher yield and selectivity.

Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • N-(2-aminoethyl)piperazine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add N-(2-aminoethyl)piperazine (1.0 equivalent) and 1,2-dichloroethane (DCE) to make a 0.5 M solution.

  • Addition of Acetaldehyde: Cool the solution to 0 °C in an ice bath. Slowly add acetaldehyde (2.2 equivalents) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This step forms the intermediate imine/enamine.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Diagram 1: Experimental Workflow for Reductive Amination

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start N-(2-aminoethyl)piperazine + Acetaldehyde in DCE imine Imine Formation (0°C to RT) start->imine 1 hr reduction Reduction with STAB (RT, overnight) imine->reduction Add STAB quench Quench with NaHCO₃ (aq) reduction->quench extraction Extract with DCM quench->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentrate drying->concentration purify Vacuum Distillation or Column Chromatography concentration->purify product Pure Product purify->product

Caption: A schematic overview of the reductive amination process for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

troubleshooting_tree start Low Yield Observed check_byproducts Multiple spots on TLC? start->check_byproducts incomplete_reaction Starting material present? check_byproducts->incomplete_reaction No overalkylation Over-alkylation likely. - Use excess amine - Slow addition of alkylating agent - Switch to reductive amination check_byproducts->overalkylation Yes purification_issue Difficulty with extraction? incomplete_reaction->purification_issue No optimize_conditions Incomplete reaction. - Increase reaction time/temp - Check reagent quality - Ensure proper pH (reductive amination) incomplete_reaction->optimize_conditions Yes basify_workup Product is water-soluble salt. - Basify aqueous layer (pH > 12) - Use appropriate organic solvent for extraction purification_issue->basify_workup Yes success Yield Improved overalkylation->success optimize_conditions->success basify_workup->success

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

Technical Support Center: Purification of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS: 31295-54-2).

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Purity After Distillation Inadequate separation from structurally similar impurities such as ethylene polyamines or other N-alkylated piperazines.[1]Optimize distillation parameters, including pressure, temperature, and reflux ratio. Consider using a packed column for better separation of components with close boiling points.[2]
Thermal decomposition of the product at high temperatures.Utilize vacuum distillation to lower the boiling point and minimize thermal degradation.
Product Discoloration (Yellowing) Air oxidation of the amine functional groups.Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and protected from light.[3][4][5]
Presence of trace impurities.Treat the crude product with activated charcoal before distillation to remove colored impurities.
Incomplete Removal of Starting Materials Inefficient reaction work-up prior to purification.Ensure complete neutralization and removal of any acidic or basic catalysts used in the synthesis.[6] Perform aqueous washes to remove water-soluble starting materials and byproducts.
Formation of Salts/Precipitates Reaction with atmospheric carbon dioxide to form carbamates.Handle and store the amine under a CO2-free atmosphere. If precipitates form, they can sometimes be removed by filtration before distillation.
Use of acidic reagents during work-up leading to salt formation.Use a suitable base to neutralize the product mixture and liberate the free amine before extraction and distillation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities are typically byproducts from the synthesis process. These can include unreacted starting materials, ethylene polyamines, pyrazines, and other N-alkylated or N-hydroxyalkylated piperazines.[1] The synthesis of related compounds like aminoethylpiperazine often results from reacting ethylene dichloride with ammonia or other amines, which can produce a variety of ethylene amines that require separation.[7]

Q2: What is the recommended purification method for this compound?

A2: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound and similar polyamines. This technique is necessary to separate the target compound from other high-boiling impurities and to prevent thermal decomposition at atmospheric pressure.

Q3: How can I remove water from the product?

A3: Water can be removed by azeotropic distillation with a suitable solvent like toluene prior to the final fractional distillation. Alternatively, drying the organic extract containing the product with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation is also effective.

Q4: My purified product is a liquid. Is this correct?

A4: Yes, this compound is expected to be a liquid at room temperature.[3][5]

Q5: What are the storage conditions for the purified compound?

A5: The purified compound should be stored at 2-8°C under an inert atmosphere and protected from light to prevent degradation.[3][4][5][]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the purification of this compound.

Protocol 1: Fractional Vacuum Distillation

This is the primary method for purifying high-boiling amines.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a fractionating column (e.g., Vigreux or packed column), a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • System Evacuation: Close all connections and slowly evacuate the system to the desired pressure. A pressure of 1-10 mmHg is typically suitable for high-boiling amines.

  • Distillation: Begin heating the distillation flask gently.

  • Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation before the flask is completely dry to prevent the concentration of potentially explosive residues.

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle, blanket with nitrogen or argon, and store at 2-8°C.

Protocol 2: Purification via Salt Formation and Recrystallization

This method can be effective for removing non-basic impurities.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., acetone or isopropanol).[1][9] Stoichiometrically add a solution of an acid (e.g., hydrochloric acid or acetic acid in the same solvent) to precipitate the corresponding amine salt.

  • Recrystallization: Isolate the precipitated salt by filtration. Recrystallize the salt from a suitable solvent system to enhance purity. This may require some experimentation to find the optimal solvent.

  • Liberation of Free Amine: Dissolve the purified salt in water and add a strong base (e.g., NaOH or KOH) to neutralize the acid and liberate the free amine.

  • Extraction: Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting amine can be further purified by vacuum distillation as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_post_salt Post-Recrystallization crude_product Crude Product vacuum_distillation Fractional Vacuum Distillation crude_product->vacuum_distillation salt_formation Salt Formation & Recrystallization crude_product->salt_formation pure_product Pure Product vacuum_distillation->pure_product liberation Liberate Free Amine salt_formation->liberation extraction Solvent Extraction liberation->extraction drying Drying & Solvent Removal extraction->drying drying->vacuum_distillation Optional Final Polish drying->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product discolored Is it discolored? start->discolored low_purity Is purity low by analysis? discolored->low_purity No handle_inert Handle under inert atmosphere discolored->handle_inert Yes optimize_distillation Optimize distillation parameters low_purity->optimize_distillation Yes end Pure Product low_purity->end No charcoal Use activated charcoal handle_inert->charcoal charcoal->low_purity check_workup Review work-up procedure optimize_distillation->check_workup check_workup->end

Caption: Troubleshooting logic for common purification issues.

References

side reactions of N-(2-aminoethyl)piperazine-1,4-diethylamine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and handling of N-(2-aminoethyl)piperazine-1,4-diethylamine. The information is designed to help researchers anticipate and avoid common side reactions, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The synthesis of this compound, a multi-substituted piperazine, is prone to several side reactions primarily due to the presence of multiple nucleophilic nitrogen atoms (primary, secondary, and tertiary amines). The most common side reactions include:

  • Over-alkylation: This is a significant issue in piperazine chemistry. It can lead to the formation of undesired di-substituted products at the piperazine nitrogens or further alkylation of the aminoethyl side chains. In the context of ethyl group introduction, this can result in the formation of quaternary ammonium salts, which are often water-soluble and can complicate purification.

  • Formation of By-products from Starting Materials: Depending on the synthetic route, side reactions involving the starting materials can occur. For instance, if the synthesis involves the reaction of ethylene dichloride with an amine, cracking and condensation reactions can produce a variety of unwanted ethylene polyamines and other cyclic by-products.

  • Intramolecular Cyclization: The presence of a reactive aminoethyl group on the piperazine ring can potentially lead to intramolecular cyclization reactions under certain conditions, forming additional ring structures. For example, the terminal primary amine could react with an activated intermediate on the other side chain.

  • Polymerization: The multiple reactive sites on the molecule can lead to polymerization, especially under conditions of high concentration or temperature.

Q2: How can I control the selectivity between mono- and di-alkylation of the piperazine core?

A2: Achieving selective mono-alkylation of piperazine is a common challenge. Here are several strategies to improve selectivity:

  • Use of Protecting Groups: One of the most reliable methods is to use a protecting group, such as tert-butyloxycarbonyl (Boc), to temporarily block one of the piperazine nitrogens. The unprotected nitrogen can then be selectively alkylated. A subsequent deprotection step removes the Boc group, freeing the second nitrogen for further reaction.

  • Protonation: By controlling the pH of the reaction mixture, it is possible to protonate one of the piperazine nitrogens, rendering it less nucleophilic. This can favor mono-alkylation at the unprotonated nitrogen. This is often achieved by using the piperazine salt (e.g., monohydrochloride) as the starting material.

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation. However, this requires an efficient method to remove the excess piperazine after the reaction.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product over the thermodynamically more stable di-alkylation product.

Q3: What are the potential impurities I should look for in my final product?

A3: Common impurities can originate from starting materials, side reactions, or degradation. You should analyze your product for:

  • Unreacted Starting Materials: Such as piperazine, aminoethylpiperazine, or the alkylating/ethylating agent.

  • Over-alkylated Products: Including the N,N'-diethylpiperazine, and potentially quaternary ammonium salts.

  • Positional Isomers: Depending on the synthetic strategy, isomers with the aminoethyl and diethyl groups at different positions on the piperazine ring could be formed.

  • By-products from Ring Formation: If the piperazine ring is synthesized as part of the process, by-products like other ethylene polyamines or pyrazines might be present.[1]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield of the desired product - Over-alkylation leading to multiple products.- Polymerization of reactants.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Employ a protecting group strategy for sequential alkylation.- Use high dilution conditions to minimize polymerization.- Systematically optimize reaction parameters.
Presence of significant amounts of di-substituted piperazine by-products - High reactivity of the mono-substituted intermediate.- Prolonged reaction time or high temperature.- Use a less reactive alkylating agent if possible.- Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it once the desired product is maximized.- Lower the reaction temperature.
Formation of water-soluble by-products complicating extraction - Formation of quaternary ammonium salts due to over-alkylation.- Formation of highly polar polyamine by-products.- Avoid excess alkylating agent.- Consider purification by ion-exchange chromatography.- For work-up, adjust the pH to ensure the desired product is in its free base form and extractable into an organic solvent.
Complex mixture of products observed by NMR or LC-MS - Multiple side reactions occurring simultaneously (e.g., cracking, condensation, and over-alkylation).- Re-evaluate the synthetic strategy for a cleaner route.- Purify intermediates at each step of the synthesis.- Utilize advanced purification techniques like preparative HPLC.

Experimental Protocols

A plausible synthetic route for this compound could involve a stepwise N-alkylation of piperazine. Below is a conceptual protocol highlighting key steps and considerations to minimize side reactions.

Step 1: Mono-N-Boc-protection of Piperazine

  • Objective: To selectively protect one nitrogen of piperazine to allow for controlled sequential alkylation.

  • Procedure:

    • Dissolve piperazine (2 equivalents) in a suitable solvent like dichloromethane (DCM).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in DCM to the piperazine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of mono-Boc-piperazine.

    • Upon completion, perform an aqueous work-up and purify by column chromatography to isolate the mono-Boc-piperazine.

  • Troubleshooting: The formation of di-Boc-piperazine can be minimized by using an excess of piperazine and slow addition of the (Boc)₂O solution.

Step 2: N-alkylation with an Aminoethyl Group Precursor

  • Objective: To introduce the aminoethyl group onto the unprotected nitrogen of mono-Boc-piperazine.

  • Procedure:

    • Dissolve mono-Boc-piperazine (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

    • Add a suitable base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).

    • Add a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) (1 equivalent).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress.

    • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product.

  • Troubleshooting: Ensure the amino group of the ethylating agent is protected to prevent its reaction.

Step 3: Deprotection of the Boc Group

  • Objective: To remove the Boc protecting group to free the second piperazine nitrogen.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure to obtain the salt of the mono-alkylated piperazine.

  • Troubleshooting: Ensure complete removal of the Boc group before proceeding to the next step.

Step 4: Diethylation of the Remaining Piperazine Nitrogen

  • Objective: To introduce the two ethyl groups.

  • Procedure:

    • Dissolve the product from Step 3 in a suitable solvent.

    • Add a base to neutralize the salt and deprotonate the secondary amine.

    • Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) (at least 2 equivalents).

    • Control the temperature and reaction time to avoid over-alkylation of the other amino groups.

    • Work-up and purify the product.

  • Troubleshooting: Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of quaternary ammonium salts.

Step 5: Deprotection of the Aminoethyl Group

  • Objective: To reveal the primary amine.

  • Procedure: If a phthalimide protecting group was used, it can be removed by reacting with hydrazine hydrate in a solvent like ethanol.

  • Troubleshooting: Ensure complete deprotection and purification to obtain the final product.

Visualizations

Synthetic_Workflow start Piperazine step1 Step 1: Mono-Boc Protection start->step1 intermediate1 Mono-Boc-Piperazine step1->intermediate1 step2 Step 2: N-alkylation with protected aminoethyl group intermediate1->step2 intermediate2 Boc-piperazine-N-aminoethyl (protected) step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 intermediate3 Piperazine-N-aminoethyl (protected) step3->intermediate3 step4 Step 4: Diethylation intermediate3->step4 intermediate4 N,N'-diethyl-N'-(protected aminoethyl)piperazine step4->intermediate4 step5 Step 5: Aminoethyl Deprotection intermediate4->step5 end_product N-(2-aminoethyl)piperazine- 1,4-diethylamine step5->end_product

Caption: A conceptual workflow for the synthesis of this compound.

Side_Reactions cluster_alkylation Alkylation of Piperazine Piperazine Piperazine Mono_Substituted Desired Mono-substituted Product Piperazine->Mono_Substituted 1 eq. R-X Di_Substituted Side Product: Di-substituted Product Piperazine->Di_Substituted Excess R-X RX Alkylating Agent (R-X) Mono_Substituted->Di_Substituted 1 eq. R-X Quaternary_Salt Side Product: Quaternary Ammonium Salt Mono_Substituted->Quaternary_Salt Further Alkylation

Caption: Common side reactions during the alkylation of piperazine.

References

Technical Support Center: Optimizing Reaction Conditions for N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine. The content is structured to address specific experimental challenges with practical solutions, detailed protocols, and comparative data.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and related unsymmetrically substituted piperazines.

Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, or product loss during workup. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are critical.[1]

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Consider performing the reaction at an elevated temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent: The solubility of reagents is crucial. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices. If solubility is an issue, switching to a more polar solvent like DMF can be beneficial.[1]

    • Base: A weak or insufficient amount of base can lead to the formation of amine salts, reducing the nucleophilicity of the piperazine nitrogen. Use a strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents.[1]

  • Poor Quality of Reagents: Ensure that all starting materials, reagents, and solvents are of high purity and anhydrous, as water can interfere with the reaction.

  • Product Loss During Workup: N-substituted piperazines can be water-soluble, especially in their protonated form. During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the product and facilitate its extraction into an organic solvent.

Question 2: I am observing a significant amount of the 1,4-disubstituted piperazine byproduct. How can I improve the selectivity for the desired mono-substituted product?

Answer: The formation of a di-substituted byproduct is a common challenge due to the similar reactivity of the two nitrogen atoms in the piperazine ring. The following strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of the starting piperazine derivative (e.g., 1-(2-aminoethyl)piperazine) can statistically favor the reaction of the electrophile with the more abundant monosubstituted piperazine.[2]

  • Slow Addition of the Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution.[1]

  • Protecting Group Strategy: This is often the most reliable method for achieving high selectivity. By protecting one of the nitrogen atoms of piperazine with a group like tert-butyloxycarbonyl (Boc), the reaction is directed to the unprotected nitrogen. The protecting group can be subsequently removed.[1]

Question 3: My purified product is an oil and difficult to handle. How can I obtain a solid derivative for easier purification and characterization?

Answer: Many N-substituted piperazines are oils at room temperature. Converting the basic product into its hydrochloride salt is a common and effective method to obtain a solid material. This can be achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration and further purified by recrystallization.[3]

Question 4: I am having difficulty purifying my product by column chromatography due to streaking on the silica gel column. What can I do to improve the separation?

Answer: The basic nature of piperazine derivatives can lead to strong interactions with the acidic silica gel, causing streaking or tailing during column chromatography. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent system. This will help to neutralize the acidic sites on the silica gel and improve the peak shape of your compound.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare unsymmetrically substituted piperazines like this compound?

A1: The two primary methods are direct N-alkylation and reductive amination.[1]

  • Direct N-alkylation involves reacting a piperazine derivative with an alkyl halide in the presence of a base.

  • Reductive amination is a two-step, one-pot process where a piperazine derivative is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine.[1] This method is particularly useful for avoiding the formation of quaternary ammonium salts.[1]

Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine with high purity?

A2: The most reliable method is a stepwise approach using a protecting group. First, one nitrogen of piperazine is protected (e.g., with a Boc group). The unprotected nitrogen is then alkylated. After purification of the mono-alkylated intermediate, the protecting group is removed, and the second nitrogen can be functionalized with a different substituent.[2]

Q3: What are some common side reactions to be aware of during piperazine synthesis?

A3: Besides the formation of di-substituted byproducts, other common side reactions can include elimination reactions with certain alkyl halides and the formation of quaternary ammonium salts, especially with highly reactive alkylating agents like methyl iodide.[2][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-N-alkylation of Piperazine Derivatives

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Acetylpiperazine1-BromobutaneK₂CO₃THFRefluxOvernight88[5]
N-Acetylpiperazine1-BromooctaneK₂CO₃THFRefluxOvernight79[5]
Piperazine (10 eq.)Alkyl halide (1 eq.)K₂CO₃AcetonitrileRT12-24~70-80[2]
Piperazine monohydrochloridem-Methylbenzyl bromide-Ethanol700.560[6]

Table 2: Troubleshooting Guide for Low Yield in N-Alkylation Reactions

ObservationPotential CauseSuggested Solution
No or very low conversionInactive reagents or catalystUse fresh, high-purity, and anhydrous reagents and solvents.
Insufficient base strength or amountUse a stronger anhydrous base (e.g., K₂CO₃, Cs₂CO₃) in at least 1.5-2.0 equivalents.
Low reaction temperatureIncrease the reaction temperature and monitor progress.
Reaction starts but does not go to completionPoor solubility of reagentsSwitch to a more polar aprotic solvent like DMF.
Reversible reaction equilibriumEnsure the acid byproduct is effectively neutralized by the base.
Significant byproduct formationDi-alkylationUse an excess of the piperazine starting material or employ a protecting group strategy.
Add the alkylating agent slowly to the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Direct N-alkylation of a Mono-substituted Piperazine

This protocol describes a general method for the alkylation of a mono-substituted piperazine, which can be adapted for the synthesis of this compound by starting with 1-(2-aminoethyl)piperazine and 2-chloro-N,N-diethylethanamine.

  • Materials:

    • 1-(2-Aminoethyl)piperazine

    • 2-Chloro-N,N-diethylethanamine (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-aminoethyl)piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension.

    • Slowly add 2-chloro-N,N-diethylethanamine to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an eluent system containing a small amount of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1).

Protocol 2: Reductive Amination for the Synthesis of a N-Substituted Piperazine

This protocol provides a general procedure for reductive amination, which can be adapted for the synthesis of this compound using 1-(2-aminoethyl)piperazine and diethylaminoacetaldehyde.

  • Materials:

    • 1-(2-Aminoethyl)piperazine

    • Diethylaminoacetaldehyde (1.0 - 1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve 1-(2-aminoethyl)piperazine and diethylaminoacetaldehyde in DCM or DCE in a reaction flask under an inert atmosphere.

    • Add a catalytic amount of acetic acid to the mixture and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-substituted piperazine and base in anhydrous solvent add_reagent Slowly add alkylating agent start->add_reagent heat Heat reaction mixture (e.g., 60-80 °C) add_reagent->heat monitor Monitor progress (TLC/LC-MS) heat->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for Direct N-alkylation of Piperazine.

troubleshooting_logic cluster_low_yield Low Yield Analysis cluster_byproduct Byproduct Formation Analysis start Low Yield or Byproduct Formation check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_workup Optimize Workup (pH adjustment) start->check_workup control_stoichiometry Use Excess Piperazine start->control_stoichiometry slow_addition Slow Reagent Addition start->slow_addition use_protection Employ Protecting Group (e.g., N-Boc) start->use_protection optimize_yield Improved Yield check_conditions->optimize_yield Optimize check_reagents->optimize_yield Improve check_workup->optimize_yield Refine improve_selectivity Improved Selectivity control_stoichiometry->improve_selectivity Enhance slow_addition->improve_selectivity Enhance use_protection->improve_selectivity Enhance

Caption: Troubleshooting Logic for Synthesis Optimization.

References

Navigating Experimental Challenges with 3-(2-Naphthyl)-L-alanine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the synthetic amino acid 3-(2-Naphthyl)-L-alanine (L-2-Nal), this guide provides a comprehensive resource for troubleshooting common experimental challenges. L-2-Nal is a crucial building block in peptide synthesis and drug discovery, valued for its ability to enhance the stability, efficacy, and receptor-binding properties of novel therapeutics.[1][2][3] This guide addresses specific issues that may arise during its use in solid-phase peptide synthesis (SPPS) and subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: What is the correct CAS Number for 3-(2-Naphthyl)-L-alanine?

While the query mentioned CAS 31295-54-2, the correct CAS Number for 3-(2-Naphthyl)-L-alanine is 58438-03-2 .[4] It is crucial to use the correct identifier to ensure the procurement of the appropriate reagent.

Q2: Why is 3-(2-Naphthyl)-L-alanine a valuable component in peptide synthesis?

Its bulky and hydrophobic naphthyl side chain can significantly improve the pharmacological properties of peptides.[1][5] It is often used in the development of therapeutics targeting a range of conditions, including neurological disorders and HIV.[3][6] The Fmoc-protected form, Fmoc-3-(2-naphthyl)-L-alanine, is a key reagent in solid-phase peptide synthesis.[1]

Q3: What are the primary applications of 3-(2-Naphthyl)-L-alanine in research?

Key applications include:

  • Peptide Synthesis: As a fundamental building block for creating custom peptides with enhanced properties.[1]

  • Drug Development: In the design of novel drug candidates, particularly for targeting specific biological pathways.[1][3]

  • Biochemical Research: To study protein-protein interactions, enzyme activity, and receptor binding.[2][3]

  • Cancer Therapeutics: In the development of targeted cancer treatments.[1]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the experimental workflow involving 3-(2-Naphthyl)-L-alanine.

Problem 1: Low Yield of the Final Peptide

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Fmoc Deprotection Extend the deprotection time with 20% piperidine in DMF or perform a second deprotection step. Ensure the resin is thoroughly washed with DMF after deprotection.[5]
Inefficient Amino Acid Coupling Use a higher excess of Fmoc-L-2-Nal and coupling reagents (e.g., HBTU). Consider a longer coupling time or a double coupling protocol. Monitor the coupling reaction using a ninhydrin test.
Peptide Aggregation The hydrophobicity of the naphthyl group can promote aggregation. Use structure-breaking amino acids (e.g., Gly, Pro) near L-2-Nal or perform the synthesis at a slightly elevated temperature.
Premature Cleavage from Resin Ensure the cleavage cocktail (e.g., TFA/TIS/H₂O) is freshly prepared and used in the correct proportions.[5]
Problem 2: Poor Purity of the Crude Peptide

Possible Causes & Solutions

CauseRecommended Solution
Side Reactions During Synthesis Ensure all reagents are of high purity and solvents are anhydrous. Use appropriate scavengers in the cleavage cocktail to protect sensitive residues.
Incomplete Removal of Protecting Groups Increase the cleavage time or the concentration of scavengers in the cleavage cocktail.
Co-elution with Impurities during HPLC Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[5]
Problem 3: Difficulty in Characterizing the Final Peptide

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Mass Observed in Mass Spectrometry Verify the calculated molecular weight of the peptide. Ensure the mass spectrometer is properly calibrated. Check for unexpected modifications or incomplete deprotection.[5]
Broad or Tailing Peaks in HPLC The peptide may be aggregating. Try dissolving the sample in a stronger solvent (e.g., containing a small amount of acid or organic solvent) or analyzing at a higher column temperature.
Low UV Absorbance The naphthyl group of L-2-Nal provides a strong UV absorbance at 280 nm, which can be used for detection in addition to the standard 220 nm for the peptide backbone.[5]

Experimental Protocols

Key Experiment: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-(2-Naphthyl)-L-alanine

This protocol outlines the general steps for incorporating L-2-Nal into a peptide using Fmoc chemistry on a Rink Amide resin.

1. Resin Preparation:

  • Swell the Rink Amide MBHA resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times).[5]

3. Amino Acid Coupling (Fmoc-3-(2-naphthyl)-L-alanine):

  • In a separate vial, dissolve 4 equivalents of Fmoc-3-(2-naphthyl)-L-alanine and 3.9 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 20% DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF and then dichloromethane (DCM).

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail, for example, Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[5]

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether twice.

  • Dry the crude peptide pellet under vacuum.[5]

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[5]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_downstream Downstream Processing Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-L-2-Nal) Fmoc_Deprotection->Amino_Acid_Coupling Capping Capping Amino_Acid_Coupling->Capping Repeat for each amino acid Capping->Fmoc_Deprotection Cleavage Cleavage & Deprotection Capping->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for peptide synthesis incorporating 3-(2-Naphthyl)-L-alanine.

troubleshooting_logic Start Experiment Start Problem Low Peptide Yield? Start->Problem Check_Coupling Check Coupling Efficiency (Ninhydrin Test) Problem->Check_Coupling Yes Success Successful Synthesis Problem->Success No Check_Deprotection Verify Fmoc Deprotection Check_Coupling->Check_Deprotection Inefficient Optimize_Cleavage Optimize Cleavage Conditions Check_Coupling->Optimize_Cleavage Efficient Failure Consult Further Check_Deprotection->Failure Optimize_Cleavage->Failure

References

Technical Support Center: N-(2-aminoethyl)piperazine-1,4-diethylamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for N-(2-aminoethyl)piperazine-1,4-diethylamine solutions is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general stability of piperazine derivatives and common principles of amine solution chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers, scientists, and drug development professionals may encounter when working with this compound and similar amine solutions.

FAQ 1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

Answer: Discoloration is a common indicator of degradation, often due to oxidation or reaction with impurities.

  • Potential Causes:

    • Oxidation: Exposure to air (oxygen) can lead to the formation of colored degradation products. This process can be accelerated by the presence of metal ions, such as copper.[1]

    • Thermal Stress: Storing the solution at elevated temperatures can accelerate degradation reactions.[1]

    • Contamination: Impurities in the solvent or from the storage container can react with the amine.

    • Light Exposure: Some amine compounds are light-sensitive.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution is stored according to recommendations (see Table 1). It should be in a tightly sealed container, protected from light, and at the recommended temperature.[2][3][4]

    • Inert Atmosphere: For sensitive applications, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Assess Impact: The usability of a discolored solution depends on the specific application. For non-critical applications, it might still be functional. However, for sensitive assays or synthesis, the presence of impurities could interfere with the results. It is recommended to use a fresh, colorless solution for critical experiments.

    • Analytical Check: If possible, analyze the discolored solution using techniques like HPLC or GC-MS to identify impurities and quantify the remaining concentration of the active compound.

FAQ 2: I observe precipitation or cloudiness in my amine solution. What should I do?

Answer: Precipitation can occur due to several factors, including temperature changes, contamination, or reaction with atmospheric gases.

  • Potential Causes:

    • Low Temperature: The solubility of this compound may decrease at lower temperatures, leading to precipitation.

    • Reaction with Carbon Dioxide: Amines can react with CO2 from the atmosphere to form carbamates, which may have lower solubility.

    • Contamination: Contaminants could react with the amine to form an insoluble product.

    • Solvent Evaporation: If the solvent evaporates, the concentration of the amine will increase, potentially exceeding its solubility limit.

  • Troubleshooting Steps:

    • Gentle Warming: Try gently warming the solution to see if the precipitate redissolves. This would indicate a temperature-related solubility issue.

    • Check Seal: Ensure the container is tightly sealed to prevent solvent evaporation and minimize exposure to atmospheric CO2.

    • Filtration: If the precipitate does not redissolve upon warming, it is likely a degradation product or a contaminant. The solution can be filtered (e.g., using a 0.22 µm syringe filter) to remove the solid particles, but the concentration of the remaining solution should be re-verified.

    • Prepare Fresh: For critical applications, it is always best to prepare a fresh solution.

FAQ 3: My experiment is yielding inconsistent results. Could the stability of my this compound solution be the cause?

Answer: Yes, degradation of the amine solution can lead to a decrease in its effective concentration and the formation of interfering byproducts, causing experimental variability.

  • Potential Causes of Degradation:

    • Thermal Degradation: High temperatures can cause the breakdown of piperazine derivatives.[1] For piperazine, thermal degradation is a first-order reaction.[1]

    • Oxidative Degradation: As mentioned, oxygen and metal ions can degrade the amine.[1]

    • Incorrect pH: The stability of amines can be pH-dependent.

  • Troubleshooting Workflow:

    • Prepare Fresh Solution: Always use a freshly prepared solution for a series of critical experiments.

    • Standardize Preparation: Ensure the solution preparation protocol is standardized and documented.

    • Monitor Storage: Keep a log of solution preparation dates and storage conditions.

    • Run Controls: Include positive and negative controls in your experiments to help identify if the amine solution is the source of variability.

Below is a troubleshooting workflow diagram to help identify the source of instability issues.

G Troubleshooting Workflow for Amine Solution Instability start Instability Observed (e.g., color change, precipitation, poor performance) check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage is_improper_storage Improper Storage? check_storage->is_improper_storage check_prep Review Preparation Protocol (Solvent quality, Contamination) is_prep_issue Preparation Issue? check_prep->is_prep_issue is_improper_storage->check_prep No correct_storage Correct Storage Conditions (Use inert gas, proper container) is_improper_storage->correct_storage Yes refine_prep Refine Protocol (Use high-purity solvent, clean glassware) is_prep_issue->refine_prep Yes end_bad Issue Persists: Consider intrinsic instability or lot-to-lot variability is_prep_issue->end_bad No prepare_fresh Prepare Fresh Solution correct_storage->prepare_fresh refine_prep->prepare_fresh end_good Problem Resolved prepare_fresh->end_good

Caption: Troubleshooting workflow for amine solution instability.

Data Presentation

Table 1: Recommended Handling and Storage of this compound
ParameterRecommendationSource(s)
Storage Temperature 2-8°C or 4°C[2][3][4]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
Light Sensitivity Protect from light.[4]
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of aerosols.[2]

Experimental Protocols

General Protocol for Monitoring Amine Solution Stability

This protocol outlines a general method for assessing the stability of an this compound solution over time.

Objective: To determine the degradation rate and identify degradation products of the amine solution under specific storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water, ethanol, as appropriate for the application)

  • Amber glass vials with screw caps

  • HPLC or GC-MS system

  • pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of known concentration (e.g., 10 mM) in the desired solvent.

    • Aliquot the solution into several amber glass vials, filling them to minimize headspace.

    • For studying oxidative degradation, prepare a parallel set of vials without taking precautions to exclude air. For thermal degradation studies, an inert atmosphere (e.g., argon) is recommended.

  • Time-Zero Analysis (T=0):

    • Immediately after preparation, take an aliquot from one vial for initial analysis.

    • Appearance: Record the color and clarity of the solution.

    • pH: Measure and record the pH of the aqueous solution.

    • Purity/Concentration: Analyze the solution by HPLC or GC-MS to determine the initial concentration and identify any existing impurities. This serves as the baseline.

    • UV-Vis Scan: Perform a UV-Vis spectral scan and record the absorbance profile.

  • Storage:

    • Store the vials under the desired conditions (e.g., 4°C in the dark, room temperature with light exposure, 40°C in an incubator).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each storage condition for analysis.

    • Repeat the analyses performed at T=0: visual inspection, pH measurement, purity/concentration analysis by HPLC/GC-MS, and UV-Vis scan.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the degradation rate.

    • In the chromatograms, look for the appearance of new peaks, which indicate degradation products. If using mass spectrometry, attempt to identify these products.

    • Compare the changes in pH and UV-Vis spectra over time.

Visualizations

Hypothetical Degradation Pathway

While the specific degradation products of this compound are not well-documented, a hypothetical degradation pathway can be inferred from the known degradation of piperazine.[1][5] The primary sites of reactivity are the amine functional groups.

G Hypothetical Degradation of a Piperazine Derivative parent N-(2-aminoethyl)piperazine- 1,4-diethylamine Solution oxidative_stress Oxidative Stress (O₂, Metal Ions) parent->oxidative_stress thermal_stress Thermal Stress (High Temperature) parent->thermal_stress oxidation_products Oxidation Products (e.g., Formylated amines, Amides, Ethylenediamine derivatives) oxidative_stress->oxidation_products leads to thermal_products Thermal Degradation Products (e.g., Ring-opening products, Smaller amines) thermal_stress->thermal_products leads to

Caption: Hypothetical degradation pathways for a piperazine derivative.

References

how to increase the purity of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "N-(2-aminoethyl)piperazine-1,4-diethylamine" does not correspond to a standard or readily identifiable chemical structure. This guide will focus on the purification of N-(2-aminoethyl)piperazine (AEP) , a common and structurally related industrial amine. The principles and techniques described herein are broadly applicable to the purification of similar piperazine derivatives and other high-boiling point amines.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers and scientists in enhancing the purity of AEP during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-aminoethyl)piperazine (AEP) and what are its key physical properties?

A1: N-(2-aminoethyl)piperazine (AEP) is a versatile organic compound containing primary, secondary, and tertiary amine functional groups. This structure makes it useful as an epoxy curing agent, a corrosion inhibitor, and an intermediate in chemical synthesis.[1][2] Its physical properties are critical for designing purification processes like distillation.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)piperazine

Property Value
Molecular Formula C₆H₁₅N₃
Molecular Weight 129.2 g/mol [3]
Appearance Clear, colorless to slightly yellow liquid[3]
Boiling Point 218-222 °C (at 760 mmHg)[3]
Melting Point -19 °C[3]
Density 0.985 g/mL at 25 °C[3]
Flash Point 93 °C (199 °F)[4]

| Solubility | Soluble in water[4] |

Q2: What are the most common impurities found in crude AEP?

A2: Impurities in AEP are typically byproducts from its synthesis, which often involves reacting materials like monoethanolamine or ethylenediamine with ammonia over a catalyst.[2][5] Consequently, the crude product is a complex mixture of various ethyleneamines.

Table 2: Common Impurities in AEP Synthesis and Their Boiling Points

Impurity Boiling Point (°C at 760 mmHg) Rationale for Presence
Piperazine (PZ) 146 °C Common byproduct and precursor[5]
Diethylenetriamine (DETA) 207 °C Byproduct with a close boiling point to AEP[6]
Ethylenediamine (EDA) 117 °C Unreacted starting material or byproduct[2]
Triethylenetetramine (TETA) 277 °C Higher boiling point byproduct[2]

| Water | 100 °C | Byproduct of reaction or from reagents |

Q3: What is the most effective industrial and lab-scale method to increase the purity of AEP?

A3: Fractional vacuum distillation is the primary and most effective method for purifying AEP.[4][5] Due to its high boiling point (222 °C), distillation at atmospheric pressure can lead to thermal degradation. Performing the distillation under reduced pressure lowers the boiling point, allowing for efficient separation from both lower-boiling impurities (like piperazine and DETA) and higher-boiling ethyleneamines without degrading the product.[6] For certain impurities that form azeotropes, azeotropic distillation may be required for a clean separation.[6]

Q4: How can I accurately assess the purity of my AEP sample?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): GC is the ideal method for quantifying volatile and semi-volatile impurities in amine streams.[7][8] Using a specialized, base-deactivated column (e.g., Agilent CP-Volamine) can provide excellent separation of various amines and water with sharp, symmetrical peaks.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile or thermally sensitive impurities.[9] A reverse-phase method can be developed for AEP analysis.[10]

  • Titration: A simple acid-base titration can determine the total amine content but will not distinguish between different amine impurities.

  • NMR and IR Spectroscopy: These techniques are essential for confirming the chemical structure of the final product and identifying the structures of unknown impurities.[11]

Troubleshooting Guides

Guide 1: Issues During Purification by Distillation
Problem Potential Cause(s) Recommended Solution(s)
Poor Purity / Inefficient Separation 1. Insufficient Column Efficiency: The fractionating column may have too few theoretical plates. 2. Incorrect Pressure/Temperature: The vacuum may be unstable, or the temperature gradient may be inadequate. 3. Azeotrope Formation: An impurity may be co-distilling with the AEP.[6]1. Use a column with a higher theoretical plate count (e.g., a longer Vigreux or packed column). 2. Ensure a stable vacuum source and precise temperature control. Slower heating can improve separation. 3. Investigate azeotropic distillation by introducing an entrainer if a specific impurity is known to form an azeotrope.[6]
Product is Darkening or Degrading 1. Excessive Temperature: The reboiler temperature is too high, causing thermal decomposition. 2. Presence of Oxygen: A leak in the vacuum system is allowing air to enter.1. Improve the vacuum to further lower the boiling point and reduce the required heat. 2. Check all joints and seals for vacuum leaks. Purge the system with an inert gas (e.g., Nitrogen) before heating.
"Bumping" or Unstable Boiling 1. Lack of Boiling Chips/Stirring: Uneven heating is causing sudden, violent boiling. 2. System Pressure Too Low: The pressure may be too low for the heating mantle temperature, causing flash boiling.1. Add fresh boiling chips or use a magnetic stir bar in the distillation flask. 2. Gradually increase the system pressure slightly or reduce the heating rate to achieve smooth boiling.
Guide 2: Challenges in Purity Analysis by Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks (GC/HPLC) 1. Active Sites on Column: The basic amine groups are interacting strongly with acidic sites on the silica support of the column.[12] 2. Inappropriate Column Type: The column is not designed for amine analysis.1. Use a base-deactivated column specifically designed for amine analysis. For HPLC, add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites. 2. For GC, select a column like the CP-Volamine.[7] For HPLC, consider polymer-based or polar-embedded columns.
Poor Resolution Between AEP and an Impurity 1. Suboptimal Method Parameters: The temperature program (GC) or mobile phase composition (HPLC) is not optimized.1. For GC: Decrease the temperature ramp rate to increase the separation between closely eluting peaks. 2. For HPLC: Adjust the solvent ratio (isocratic) or the gradient slope (gradient elution) to improve resolution.
Ghost Peaks Appear in Blanks 1. Sample Carryover: Residual sample from a previous injection is eluting. 2. Contaminated System: Contamination in the injector, solvent, or gas lines.1. Run several solvent washes between sample injections. 2. Clean the injector port. Use high-purity solvents and carrier gases.

Experimental Protocols

Protocol 1: Purification of AEP by Fractional Vacuum Distillation

Objective: To separate AEP from lower and higher boiling point impurities.

Materials:

  • Crude N-(2-aminoethyl)piperazine

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Methodology:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place the crude AEP and boiling chips/stir bar into the round-bottom flask.

  • Evacuation: Slowly and carefully apply vacuum to the system, reducing the pressure to approximately 10-20 mmHg.

  • Heating: Begin heating the flask gently. Observe for the onset of boiling.

  • Equilibration: As the vapor rises into the column, adjust the heat so that the condensation ring moves up the column slowly. Allow the column to equilibrate by maintaining a total reflux for a short period before collection.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain water and more volatile amines like piperazine. The head temperature will be relatively low and may fluctuate.

    • Main Fraction: As the head temperature stabilizes at the expected boiling point of AEP at that pressure, switch to a new receiving flask to collect the purified product.

    • Final Fraction: Stop the distillation when the temperature begins to rise again or when only a small residue remains, to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To quantify the purity of AEP and identify impurities.

Instrumentation and Conditions:

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Volamine, 60 m x 0.32 mm (or equivalent base-deactivated column for amine analysis).[7]

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless, 250 °C.

  • Detector: FID, 275 °C.

  • Oven Program (Example):

    • Initial Temperature: 60 °C, hold for 5 minutes.

    • Ramp: Increase at 10 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 10 minutes.

  • Sample Preparation: Dilute a small amount of the AEP sample in a suitable solvent (e.g., methanol or isopropanol).

Methodology:

  • Equilibrate the GC system with the specified method conditions.

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared sample.

  • Integrate the resulting chromatogram. Calculate purity based on the area percent of the AEP peak relative to the total area of all peaks.

Visualizations

Caption: General workflow for the purification and analysis of AEP.

TroubleshootingLogic Start Problem: Poor Purity After Distillation Cause1 Check Column Efficiency Start->Cause1 Cause2 Check Vacuum Stability Start->Cause2 Cause3 Check for Azeotropes Start->Cause3 Action1 Action: Use column with more theoretical plates. Slow down distillation rate. Cause1->Action1 Action2 Action: Inspect system for leaks. Use a reliable vacuum pump and regulator. Cause2->Action2 Action3 Action: Analyze distillate fractions to identify co-eluting impurity. Consider azeotropic distillation. Cause3->Action3

Caption: Troubleshooting logic for poor purity after distillation.

References

dealing with impurities in N-(2-aminoethyl)piperazine-1,4-diethylamine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-aminoethyl)piperazine (AEP). The information is presented in a question-and-answer format to address common issues related to sample impurities.

Disclaimer: The chemical name provided in the topic, "N-(2-aminoethyl)piperazine-1,4-diethylamine," is not a standard IUPAC name and appears to be erroneous. This guide focuses on the widely used and structurally related compound, N-(2-aminoethyl)piperazine (AEP) , CAS: 140-31-8, as it is the most likely subject of inquiry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial N-(2-aminoethyl)piperazine (AEP) samples?

A1: Impurities in AEP are typically related to its synthesis, which often involves the reaction of compounds like ethylenediamine or ethanolamine.[1] Therefore, common impurities are often other ethyleneamines that are co-produced or remain as unreacted starting materials.[2] The most frequently encountered impurities are listed in the table below.

Q2: My chromatogram shows several unexpected peaks. How can I tentatively identify them?

A2: You can tentatively identify unknown peaks by comparing their retention times with known reference standards of the potential impurities listed in Table 1. Given that these impurities have different boiling points, Gas Chromatography (GC) is a particularly effective method for separation. The elution order in a non-polar GC column will generally follow the boiling points, from lowest to highest. For confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to match the mass spectra of the unknown peaks with library spectra of the suspected compounds.[3]

Q3: I'm observing significant peak tailing for AEP in my Gas Chromatography (GC) analysis. What could be the cause and how can I fix it?

A3: Peak tailing for amines like AEP is a common issue in GC analysis and is often caused by unwanted interactions between the basic amine groups and active sites (e.g., free silanol groups) in the GC liner, injection port, or the column itself.[1]

Here are some common causes and solutions:

  • Active Sites in the Inlet: The glass liner in the injector can have acidic silanol groups that strongly interact with the amine.

    • Solution: Use a deactivated liner specifically designed for amine analysis. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.[2][4]

  • Column Activity: The stationary phase of the column can degrade over time, exposing active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 15-20 cm from the column inlet. In some cases, a new column specifically designed for amine analysis may be required.[4]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.[5]

Q4: I am having trouble separating AEP from a closely eluting impurity using HPLC. What can I do to improve the resolution?

A4: Improving resolution in HPLC involves optimizing three key factors: efficiency, selectivity, and retention.

  • Increase Column Efficiency: Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates.[6]

  • Optimize Mobile Phase Selectivity:

    • pH Adjustment: Since AEP and related impurities are basic, the pH of the mobile phase is critical. Small changes in pH can alter the ionization state of the analytes and significantly impact their retention and selectivity.[7]

    • Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Trying a different organic solvent (e.g., methanol instead of acetonitrile) can also alter selectivity.[8]

  • Adjust Retention: Increasing the retention factor (k) by using a weaker mobile phase (less organic solvent) can sometimes improve the separation between two closely eluting peaks.

Impurity Profile

Quantitative data on common impurities in AEP are summarized below. The boiling points are critical for predicting elution order in GC and for designing purification by fractional distillation.

Table 1: Common Impurities in N-(2-aminoethyl)piperazine (AEP)

Impurity NameChemical StructureMolecular Weight ( g/mol )Boiling Point (°C)
Ethylenediamine (EDA)H₂N-CH₂-CH₂-NH₂60.10117
Piperazine (PIP)C₄H₁₀N₂86.14146
Diethylenetriamine (DETA)C₄H₁₃N₃103.17207
N-(2-Aminoethyl)piperazine (AEP) C₆H₁₅N₃ 129.21 222 [9]
Triethylenetetramine (TETA)C₆H₁₈N₄146.23277

Troubleshooting and Purification Workflows

The following diagrams illustrate logical workflows for identifying and resolving impurity issues.

G cluster_0 Impurity Identification Workflow A AEP Sample with Unknown Peaks B Perform GC-MS Analysis A->B C Compare Retention Times & Mass Spectra to Known Standards B->C D Identify Impurities (e.g., PIP, DETA) C->D E Impurity Unidentified C->E F Further Spectroscopic Analysis (e.g., NMR) E->F

Caption: Workflow for identifying unknown impurities in AEP samples.

G cluster_1 Purification Strategy Workflow Start Impure AEP Sample (Purity < 99%) Decision1 Are impurities significantly more or less volatile than AEP? Start->Decision1 Proc1 Perform Vacuum Fractional Distillation Decision1->Proc1 Yes Proc2 Consider Alternative Purification (e.g., Preparative HPLC) Decision1->Proc2 No End1 High Purity AEP (>99.5%) Proc1->End1

Caption: Decision workflow for selecting an appropriate purification method.

Experimental Protocols

Protocol 1: GC-FID for Purity Analysis of AEP

This method is suitable for quantifying the purity of AEP and separating it from common process-related impurities.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness) or a similar wax-based capillary column suitable for amine analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 160°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 30:1.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the AEP sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol (HPLC or GC grade). Mix thoroughly.

3. Analysis:

  • Inject the prepared sample onto the GC system.

  • Identify the AEP peak based on its retention time, confirmed by injecting a standard solution of pure AEP.

  • Calculate the purity by the area percent method: Purity (%) = (Area of AEP Peak / Total Area of All Peaks) * 100.

Protocol 2: HPLC-UV for Impurity Profiling (without Derivatization)

Since AEP and related aliphatic amine impurities lack a strong UV chromophore, direct UV detection is challenging and typically performed at low wavelengths (e.g., 200-215 nm). This method is for qualitative profiling and estimating impurity levels. For trace-level quantification, derivatization is recommended.[10][11]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the AEP sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Mobile Phase A. Mix thoroughly.

Protocol 3: Purification by Vacuum Fractional Distillation

This method is effective for separating AEP (Boiling Point: 222°C) from lower-boiling impurities like ethylenediamine (117°C) and piperazine (146°C), and higher-boiling impurities like TETA (277°C).[12]

1. Apparatus:

  • Round-bottom flask, heating mantle with a stirrer, and a stir bar.[13]

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flasks (multiple, for collecting different fractions).

  • Vacuum pump and a vacuum trap.[13]

  • Manometer to monitor pressure.

  • Safety Note: All glassware must be inspected for cracks or defects before use to prevent implosion under vacuum.[13]

2. Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[13]

  • Place the impure AEP sample and a magnetic stir bar into the distilling flask.

  • Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point.

  • Once the pressure is stable, begin heating the distilling flask gently.

  • Fraction 1 (Fore-run): Collect the initial distillate, which will be enriched in lower-boiling impurities (EDA, PIP). The head temperature will be significantly below the expected boiling point of AEP at the working pressure.

  • Fraction 2 (Main Fraction): As the head temperature stabilizes near the expected boiling point of AEP, change the receiving flask to collect the purified product.

  • Fraction 3 (Residue): Stop the distillation before the flask goes to dryness. The remaining material in the flask will be enriched in higher-boiling impurities (TETA) and any non-volatile contaminants.

  • Shutdown: Cool the system to room temperature before slowly re-introducing air to the apparatus. Then, turn off the vacuum pump.[14]

References

Technical Support Center: Synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-aminoethyl)piperazine-1,4-diethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: Low or no yield of the desired product.

A1: Low or no product yield can stem from several factors related to reactants, reaction conditions, or catalyst activity. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure all starting materials, particularly N-(2-aminoethyl)piperazine and the ethylating agent (e.g., ethyl halide or acetaldehyde for reductive amination), are of high purity and anhydrous. Moisture can significantly interfere with the reaction.

  • Reaction Conditions: Temperature and reaction time are critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Base Selection (for alkylation with ethyl halides): The choice of base is crucial for successful N-alkylation. A non-nucleophilic, strong base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is often used to neutralize the acid formed during the reaction without competing in the alkylation.[1]

  • Reducing Agent (for reductive amination): For reductive amination with acetaldehyde, the choice and quality of the reducing agent are paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation.[1][2] Ensure it is fresh and has been stored under appropriate conditions.

Q2: Formation of multiple products, particularly over-alkylation.

A2: A significant challenge in the synthesis of this compound is the potential for over-alkylation, leading to the formation of quaternary ammonium salts or undesired polysubstituted piperazine derivatives.

  • Controlling Stoichiometry: Carefully control the molar ratio of the reactants. Using a specific molar ratio of N-(2-aminoethyl)piperazine to the ethylating agent is crucial.

  • Slow Addition of Reagents: Adding the ethylating agent slowly and in a controlled manner to the reaction mixture can help to minimize over-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the undesired over-alkylation reactions.[1]

Q3: Difficulty in purifying the final product.

A3: The purification of polyamines like this compound can be challenging due to their high polarity and water solubility.

  • Extraction pH: During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate all the amine functionalities. This will increase the product's solubility in organic solvents like dichloromethane or chloroform.[1]

  • Column Chromatography: If column chromatography is necessary, silica gel can be used. However, due to the basic nature of the product, tailing can be an issue. It is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to improve peak shape.

  • Distillation: For larger-scale synthesis, purification by distillation under reduced pressure can be an effective method, provided the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and practical laboratory-scale synthesis would likely involve a two-step process:

  • Mono-protection of N-(2-aminoethyl)piperazine: One of the secondary amine groups on the piperazine ring is protected, for example, with a Boc (tert-butyloxycarbonyl) group. This directs the subsequent alkylation to the desired nitrogen atoms.

  • Reductive Amination: The protected intermediate is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the two ethyl groups.

  • Deprotection: The protecting group is subsequently removed under acidic conditions to yield the final product.

Direct alkylation with an ethyl halide is also a possibility but can be more challenging to control in terms of selectivity.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored by TLC or LC-MS. For TLC analysis, a suitable mobile phase would typically be a mixture of a polar organic solvent (like methanol or ethyl acetate) and a less polar one (like dichloromethane or hexanes), often with a small amount of a basic additive (e.g., triethylamine) to prevent streaking of the amine spots. Staining with ninhydrin can be used to visualize the amine-containing compounds.

Q3: What are the expected side products in this synthesis?

A3: Besides the over-alkylated products mentioned in the troubleshooting guide, other potential side products could include:

  • Partially ethylated intermediates.

  • Products resulting from the reaction at the primary amine of the aminoethyl side chain if it is not adequately protected or if reaction conditions are not selective.

  • Ring-opened byproducts if harsh reaction conditions are employed.

Quantitative Data

The following table summarizes typical reaction parameters for analogous N-alkylation and reductive amination reactions of piperazines. Note that these are illustrative values and optimal conditions should be determined experimentally for the specific synthesis of this compound.

ParameterDirect Alkylation (with Ethyl Halide)Reductive Amination (with Acetaldehyde)
Solvent Acetonitrile, DMFDichloromethane, 1,2-Dichloroethane
Base/Reducing Agent K₂CO₃, Cs₂CO₃, TriethylamineSodium Triacetoxyborohydride (NaBH(OAc)₃)
Temperature Room Temperature to 80 °C0 °C to Room Temperature
Reaction Time 12 - 48 hours2 - 24 hours
Typical Yields 40 - 70%60 - 90%

Experimental Protocols

Representative Protocol for Reductive Amination (Hypothetical)

This protocol is a representative example based on general procedures for reductive amination and should be adapted and optimized for the specific synthesis.

  • Preparation of the Reaction Mixture: To a solution of mono-Boc-protected N-(2-aminoethyl)piperazine (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected product in a solution of hydrochloric acid in methanol or dioxane. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Final Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt can be used as is or neutralized with a base and extracted to yield the free amine.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification start Start: N-(2-aminoethyl)piperazine protection Step 1: Mono-protection (e.g., Boc) start->protection alkylation Step 2: Di-ethylation (Reductive Amination) protection->alkylation deprotection Step 3: Deprotection alkylation->deprotection product Final Product: this compound deprotection->product workup Aqueous Workup (pH adjustment) product->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography / Distillation extraction->chromatography pure_product Purified Product chromatography->pure_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Yield? reagent_check Check Reagent Purity & Anhydrous Conditions start->reagent_check Yes impurity_issue Impurity/Side-Product Formation? start->impurity_issue No conditions_check Optimize Temperature & Reaction Time reagent_check->conditions_check catalyst_check Verify Base/Reducing Agent Activity conditions_check->catalyst_check catalyst_check->impurity_issue stoichiometry Adjust Reactant Stoichiometry impurity_issue->stoichiometry Yes purification_problem Purification Difficulty? impurity_issue->purification_problem No slow_addition Slow Reagent Addition stoichiometry->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp lower_temp->purification_problem ph_adjust Adjust pH during Workup purification_problem->ph_adjust Yes success Successful Synthesis purification_problem->success No column_method Modify Chromatography Conditions ph_adjust->column_method column_method->success

References

avoiding degradation of N-(2-aminoethyl)piperazine-1,4-diethylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-(2-aminoethyl)piperazine-1,4-diethylamine during storage and experimentation.

Troubleshooting Guides

Issue 1: Visible Color Change or Particulate Formation in Stored this compound

Possible Cause: Degradation of the compound due to oxidation or reaction with atmospheric components. Aliphatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and particulates.

Solution:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2][3]

  • Inspect Container Seal: Check that the container is tightly sealed to prevent exposure to air and moisture.

  • Purity Check: If degradation is suspected, it is advisable to re-analyze the purity of the material using a suitable analytical method, such as HPLC or GC-MS, before use.

  • Future Prevention: For long-term storage, consider aliquoting the material into smaller, tightly sealed vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.

Issue 2: Inconsistent Experimental Results or Loss of Potency

Possible Cause: Chemical degradation of this compound due to incompatibility with experimental conditions or reagents.

Solution:

  • Review Reagent Compatibility: Avoid using strong oxidizing agents and strong acids in the same solution as this compound, as these can cause rapid degradation.

  • Assess Thermal Stability: Be mindful of the temperature used in your experiments. While specific data for this compound is limited, related piperazine derivatives can undergo thermal degradation at elevated temperatures.[1][4][5] If heating is necessary, it should be done for the shortest possible time and ideally under an inert atmosphere.

  • pH Considerations: The stability of amines can be pH-dependent. Assess the pH of your experimental system. In some cases, converting the amine to a salt by adjusting the pH with a non-reactive acid might improve stability in aqueous solutions.

  • Working Solution Stability: Prepare fresh working solutions of this compound for each experiment. If solutions need to be stored, even for a short period, they should be kept at 2-8°C and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The optimal storage conditions are at a temperature of 2-8°C, in a tightly sealed container, protected from light.[1][2][3][6][7] For enhanced stability, particularly for long-term storage, storing under an inert atmosphere such as argon or nitrogen is recommended.

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively documented, degradation is likely to occur through mechanisms common to polyamines and piperazine derivatives. These include:

  • Oxidative Degradation: Reaction with atmospheric oxygen can lead to the formation of various oxidation products. This process can be accelerated by light and the presence of metal ions. The primary and secondary amine groups are particularly susceptible to oxidation.

  • Thermal Degradation: At elevated temperatures, piperazine and its derivatives can degrade. For aqueous piperazine, thermal degradation can be initiated by a nucleophilic attack, leading to ring-opening and the formation of products like N-formylpiperazine and N-(2-aminoethyl)piperazine.[1][4]

  • Reaction with Carbon Dioxide: Similar to other amines, this compound can react with carbon dioxide from the air, which can affect its stability, especially in solution.

Q3: Are there any known stabilizers that can be used with this compound?

A3: There is no specific information on stabilizers for this compound. However, general strategies for stabilizing aliphatic amines can be considered. These include the addition of antioxidants. For certain applications, the use of hindered amine stabilizers (HAS) or phenolic antioxidants has been shown to prevent thermo-oxidative degradation in other systems.[8][9] Another approach for long-term storage is to convert the amine to a more stable salt form.[10]

Q4: How can I detect degradation of this compound?

A4: Degradation can be detected and quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the parent compound and its degradation products. For quantitative analysis, it is crucial to use a validated analytical method.

Quantitative Data on Degradation of Structurally Related Compounds

The following table summarizes thermal degradation data for aqueous piperazine (PZ), which shares a core structure with this compound. This data can provide insights into the potential stability under similar conditions.

CompoundConcentrationCO2 Loading (mol CO2/mol alkalinity)Temperature (°C)First-Order Rate Constant (k1, s⁻¹)Activation Energy (kJ/mol)
Piperazine (PZ)8 m0.31506.12 x 10⁻⁹183.5

Data extracted from studies on aqueous piperazine for CO2 capture.[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general framework for assessing the purity of this compound and detecting degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: As amines have low UV absorbance, detection might be challenging. Wavelengths around 210-220 nm can be explored. Derivatization (see Protocol 2) is often preferred for better sensitivity.

    • Gradient Program: Start with a high aqueous phase concentration and gradually increase the organic phase concentration over 20-30 minutes.

  • Analysis: Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.

Protocol 2: HPLC with Pre-column Derivatization and Fluorescence Detection for Stability Studies

This method offers higher sensitivity and selectivity for quantifying polyamines.

  • Instrumentation: HPLC system with a fluorescence detector, C18 reversed-phase column.

  • Derivatizing Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol).

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of the sample as in Protocol 1.

    • In a vial, mix a small volume of the sample solution with the OPA/thiol reagent and a borate buffer (pH ~9.5).

    • Allow the reaction to proceed for a few minutes at room temperature in the dark.

    • Inject the derivatized sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

    • Mobile Phase: Gradient of an aqueous buffer and acetonitrile/methanol.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at ~340 nm, Emission at ~450 nm.

  • Analysis: Quantify the parent compound by comparing its peak area to a calibration curve. The formation of degradation products can be monitored by the appearance of new, unidentified peaks.

Visualizations

DegradationPathways cluster_main This compound cluster_stressors Stress Factors cluster_products Potential Degradation Products A N-(2-aminoethyl)piperazine- 1,4-diethylamine B Oxidized Products A->B Oxidation C Ring-Opened Products A->C Thermal Stress D Polymeric Adducts A->D Further Reactions Light Light Light->B Heat Heat Heat->C Oxygen Oxygen (Air) Oxygen->B

Caption: Potential degradation pathways for this compound.

StorageWorkflow Start Receive Compound CheckSeal Check Container Seal Start->CheckSeal Store Store at 2-8°C, Protected from Light CheckSeal->Store Seal Intact ReSeal Tightly Re-seal Container CheckSeal->ReSeal Seal Compromised InertAtmosphere Consider Aliquoting under Inert Gas Store->InertAtmosphere Long-Term Storage Use Use in Experiment Store->Use Short-Term Storage InertAtmosphere->Use Use->ReSeal ReSeal->Store

Caption: Recommended workflow for the storage of this compound.

References

Technical Support Center: Analytical Characterization of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical characterization of piperazine compounds.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor retention of my piperazine compound on a standard C18 column?

A1: Piperazine and its simpler derivatives are highly polar and hydrophilic basic compounds.[1][2] Consequently, they exhibit weak interaction with non-polar stationary phases like C18, leading to poor or no retention. To address this, consider the following:

  • Use of specialized columns: Employ columns with alternative stationary phases such as Primesep 100 or 200, which work on a reversed-phase cation-exchange mechanism.[1]

  • Ion-pairing agents: The addition of an ion-pairing reagent to the mobile phase can enhance retention by forming a more hydrophobic complex with the analyte.

  • Derivatization: Chemical derivatization of the piperazine with a UV-active or fluorescent tag can increase its hydrophobicity and allow for detection at lower levels.[3]

Q2: My piperazine peak is tailing. What can I do to improve peak shape?

A2: Peak tailing for basic compounds like piperazine is often due to strong interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:

  • Mobile phase pH adjustment: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, reducing unwanted interactions. Experiment with different pH values to find the optimal condition for your analyte.[4]

  • Use of amine modifiers: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak symmetry.[4]

  • Column selection: Consider using a column with end-capping or a stationary phase designed for the analysis of basic compounds.

Q3: How can I detect piperazine if it lacks a strong chromophore?

A3: Piperazine itself does not have a significant UV chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[1][3] Consider these alternative detection methods:

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are not dependent on the optical properties of the analyte and are suitable for non-volatile compounds like piperazine.[1]

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and selective technique for the analysis of piperazine compounds.[1][5]

  • Pre-column derivatization: Reacting the piperazine with a labeling agent that introduces a chromophore or fluorophore can significantly enhance detection sensitivity with UV-Vis or fluorescence detectors.[3]

Troubleshooting Guide: HPLC Method Development
Problem Possible Cause Troubleshooting Steps
No or Poor Retention Highly polar nature of piperazine, unsuitable stationary phase.- Use a polar-embedded or polar-endcapped column.- Employ HILIC chromatography.- Add an ion-pairing reagent to the mobile phase.- Consider derivatization to increase hydrophobicity.[3]
Peak Tailing Secondary interactions with silanol groups.- Increase mobile phase pH to suppress silanol ionization.[4]- Add a competing amine like triethylamine (TEA) to the mobile phase.[4]- Use a base-deactivated column.
Poor Separation of Degradants Inadequate method selectivity.- Optimize mobile phase pH and organic modifier percentage.[4]- Try a different stationary phase (e.g., C8, Phenyl, Cyano).[4]- Implement a gradient elution program.[4]
Inconsistent Results Compound instability in solution.- Use freshly prepared solutions.[4]- Investigate pH-dependent stability and use appropriate buffers.[4]- Store stock solutions at low temperatures (-20°C or -80°C) in single-use aliquots.[4][6]
Experimental Protocol: HPLC-UV Analysis of a Piperazine Derivative (with Derivatization)

This protocol is a general guideline for the analysis of a piperazine derivative after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) for UV detection.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the piperazine standard in a suitable diluent (e.g., methanol).

    • Spike the analyte with the piperazine standard for accuracy and precision assessments.

    • Prepare a derivatizing reagent solution of NBD-Cl in a suitable solvent.

  • Derivatization Procedure:

    • Mix the sample or standard solution with the NBD-Cl solution.

    • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 340 nm.[3]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the derivatized samples and standards into the HPLC system.

    • Identify and quantify the piperazine derivative based on the retention time and peak area of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Frequently Asked Questions (FAQs)

Q1: Why is my piperazine compound not eluting from the GC column or showing poor peak shape?

A1: Piperazine and its derivatives containing secondary amine groups are polar and can exhibit poor chromatographic behavior due to interactions with the stationary phase and active sites in the GC system. To overcome this, derivatization is often necessary to increase volatility and reduce polarity. A common derivatizing agent is trifluoroacetic anhydride (TFAA).[7]

Q2: What are the common derivatization reagents for piperazine analysis by GC-MS?

A2: Besides TFAA, other acylating agents like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are also used. These reagents react with the amine groups to form stable, volatile derivatives suitable for GC analysis.

Q3: How do I interpret the mass spectrum of my derivatized piperazine compound?

A3: The mass spectrum will show the molecular ion of the derivative and characteristic fragment ions. The fragmentation pattern is crucial for structural confirmation. For example, benzylpiperazines often show a characteristic fragment at m/z 91, corresponding to the benzyl group.[8] Phenylpiperazines can exhibit common fragments at m/z 119, 70, and 56.[8]

Troubleshooting Guide: GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No or Poor Peak Low volatility, adsorption in the system.- Derivatize the sample with an appropriate reagent (e.g., TFAA).[7]- Use a deactivated inlet liner and guard column.
Incomplete Derivatization Suboptimal reaction conditions.- Optimize derivatization temperature and time.- Ensure anhydrous conditions, as moisture can hydrolyze the derivatizing agent.
Complex Chromatogram Presence of isomers or by-products.- Optimize the GC temperature program for better separation.- Use a column with a different polarity.
Low Sensitivity Inefficient ionization or fragmentation.- Optimize the MS source parameters (e.g., electron energy).- Select appropriate ions for selected ion monitoring (SIM) for enhanced sensitivity.
Experimental Protocol: GC-MS Analysis of Piperazine Derivatives (with Derivatization)

This protocol provides a general procedure for the GC-MS analysis of piperazine derivatives after derivatization with TFAA.[7]

  • Sample Preparation and Extraction:

    • For biological samples, perform a suitable extraction, such as solid-phase extraction (SPE).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dry residue, add ethyl acetate and trifluoroacetic anhydride (TFAA).

    • Incubate at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).

    • Cool the sample to room temperature and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • Oven Temperature Program: Start at an initial temperature (e.g., 120°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C). The exact program needs to be optimized for the specific analytes.[7]

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of piperazine compounds in ESI-MS/MS?

A1: In positive ion mode ESI-MS, piperazine compounds typically form a protonated molecule [M+H]⁺.[8] Collision-induced dissociation (CID) of the [M+H]⁺ ion leads to characteristic fragment ions. The cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and any substituents are common fragmentation pathways.[8] For example, benzylpiperazines often lose the benzyl group to form a fragment at m/z 91, while phenylpiperazines can show fragments corresponding to the substituted phenyl ring and the piperazine ring itself.[8][9]

Q2: I am observing significant matrix effects in my LC-MS/MS analysis of piperazine in a biological matrix. How can I mitigate this?

A2: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis. Here are some strategies to minimize them:

  • Effective sample preparation: Use a robust sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]

  • Use of a stable isotope-labeled internal standard (SIL-IS): A deuterated analog of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects, thus providing accurate quantification.[5]

  • Chromatographic separation: Optimize the HPLC method to separate the analyte from the majority of the matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my N-substituted piperazine derivative show broad or multiple signals for the piperazine ring protons at room temperature?

A1: This is a common observation for N-substituted piperazines and is due to dynamic processes occurring on the NMR timescale.[10][11] Two main phenomena contribute to this:

  • Restricted amide bond rotation: If the substituent is an acyl group (like a benzoyl group), the partial double bond character of the C-N amide bond restricts rotation, leading to the presence of different conformational isomers (rotamers).[10]

  • Slow ring inversion: The piperazine ring exists in a chair conformation, and the interconversion between the two chair forms may be slow at room temperature.[10]

Q2: How can I confirm that the complex NMR spectrum is due to conformational isomers?

A2: Temperature-dependent NMR spectroscopy is a powerful tool to study these dynamic processes.[10][11]

  • Heating the sample: As the temperature increases, the rate of rotation and/or ring inversion increases. At a certain temperature, known as the coalescence temperature (Tc), the individual signals for the different conformers will broaden and merge into a single, averaged signal.[10]

  • Cooling the sample: Lowering the temperature will slow down the interconversion, leading to sharper signals for the individual conformers.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of piperazine compounds using different analytical techniques.

Parameter HPLC-UV (with Derivatization)[3] GC-MS[7] LC-MS/MS[12]
Linearity Range ~30 - 350 ppm0 - 10 µg/mL1 - 1000 ng/mL
LOD ~30 ppm0.002 - 0.156 µg/mL0.5 - 1 ng/mL
LOQ ~90 ppm0.008 - 0.625 µg/mL1 - 5 ng/mL
Accuracy (% Recovery) 104.87 - 108.06%76 - 108%90 - 110%
Precision (%RSD) < 2.0%< 15%< 15%

Visualizations

Troubleshooting_Workflow start Analytical Issue (e.g., Poor Peak Shape, Low Sensitivity) tech_select Select Analytical Technique start->tech_select hplc HPLC tech_select->hplc Liquid Sample gcms GC-MS tech_select->gcms Volatile/Derivatizable lcms LC-MS/MS tech_select->lcms High Sensitivity nmr NMR tech_select->nmr Structure Elucidation hplc_check Check Mobile Phase & Column hplc->hplc_check gcms_check Check Derivatization & GC Program gcms->gcms_check lcms_check Check Sample Prep & Source Parameters lcms->lcms_check nmr_check Consider Dynamic Effects nmr->nmr_check solution Problem Resolved hplc_check->solution Optimized consult Consult Specialist hplc_check->consult Persistent Issue gcms_check->solution Optimized gcms_check->consult Persistent Issue lcms_check->solution Optimized lcms_check->consult Persistent Issue nmr_check->solution Spectrum Explained nmr_check->consult Ambiguous Spectrum

Caption: Troubleshooting workflow for analytical issues with piperazine compounds.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Extraction (SPE, LLE) derivatization Derivatization (Optional) extraction->derivatization separation Chromatographic Separation (HPLC or GC) derivatization->separation detection Detection (UV, MS, FID) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General analytical workflow for piperazine compound characterization.

Fragmentation_Pathway parent [M+H]⁺ Benzylpiperazine frag1 m/z 91 [C₇H₇]⁺ parent->frag1 Fragmentation frag2 Piperazine Ring Fragment parent->frag2 Fragmentation nl Neutral Loss of Piperazine nl2 Neutral Loss of Benzyl Group

Caption: Common fragmentation pathway of a benzylpiperazine compound in MS/MS.

References

Validation & Comparative

comparing N-(2-aminoethyl)piperazine-1,4-diethylamine to other piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its role as a versatile building block in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various piperazine derivatives, with a focus on their anticancer properties, supported by experimental data from peer-reviewed literature. While direct experimental data for N-(2-aminoethyl)piperazine-1,4-diethylamine is not extensively available in the public domain, this guide serves to contextualize its potential within the broader landscape of piperazine derivatives and provides the necessary experimental frameworks for its evaluation.

Comparative Cytotoxic Activity of Piperazine Derivatives

The anticancer potential of piperazine derivatives has been widely explored, with numerous studies reporting significant cytotoxic activity against a range of cancer cell lines. The structural modifications on the piperazine ring system have been shown to profoundly influence their biological activity.[1] Below are tables summarizing the in vitro cytotoxic activity (IC50/GI50 values) of several reported piperazine derivatives.

Table 1: Anticancer Activity of Vindoline-Piperazine Conjugates

Compound IDDescriptionCancer Cell LineActivity (GI50 in µM)
23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00
25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35

Table 2: Anticancer Activity of Other Heterocyclic Piperazine Derivatives

Compound IDDescriptionCancer Cell LineActivity (IC50 in µM)
7a N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amineHepG2 (Liver)0.029
7a N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amineA549 (Lung)0.147
4e 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonaneHepG2 (Liver)~3-9
5a Bergenin derivative with N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamideCAL-27 (Tongue)15.41
5c Bergenin derivative with N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamideCAL-27 (Tongue)17.41

Structure-Activity Relationship (SAR) Insights

The data from various studies on piperazine derivatives have provided valuable insights into their structure-activity relationships. For instance, in the case of vindoline-piperazine conjugates, substitutions at position 17 of the vindoline core appear to be more favorable for anticancer activity than those at position 10. Furthermore, the nature of the substituent on the piperazine ring is critical, with electron-withdrawing groups like trifluoromethylbenzyl and bis(4-fluorophenyl)methyl showing enhanced potency.[2]

For other classes of piperazine derivatives, the hybridization of the piperazine moiety with other heterocyclic systems like quinazoline, thiazole, and diazabicyclononane has yielded compounds with potent and selective anticancer activities.[3][4] These findings underscore the piperazine ring's role as a versatile scaffold that can be strategically modified to optimize biological activity.

Experimental Protocols

To ensure the reproducibility and standardization of research findings, detailed experimental protocols are crucial. Below are methodologies for key in vitro assays commonly used to evaluate the cytotoxicity of piperazine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Discard the supernatant and wash the plates multiple times with water to remove the TCA. Allow the plates to air dry.

  • Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid. Allow the plates to air dry.

  • Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of approximately 510 nm.

  • Data Analysis: Similar to the MTT assay, the absorbance is proportional to the cell number, and IC50 values can be determined.

Visualizing Cellular Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is critical for drug development. The following diagrams, generated using Graphviz, illustrate a common signaling pathway induced by piperazine derivatives and a typical experimental workflow for cytotoxicity testing.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h Incubation) compound_prep->treatment cell_seeding->treatment assay Cytotoxicity Assay (e.g., MTT, SRB) treatment->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis

Caption: A general experimental workflow for in vitro cytotoxicity testing of piperazine derivatives.

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase piperazine Piperazine Derivative bcl2 Bcl-2 Family (e.g., Bax, Bak) piperazine->bcl2 Modulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Promotes apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome Initiates caspase_3 Caspase-3 Activation apoptosome->caspase_3 Activates apoptosis Apoptosis caspase_3->apoptosis Executes

References

Comparative Guide to Alternatives for Bifunctional Piperazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternatives to N-(2-aminoethyl)piperazine and structurally similar bifunctional piperazine derivatives. The focus is on performance in common synthetic applications, supported by experimental data to inform reagent selection in research and development.

Introduction to Bifunctional Piperazines in Synthesis

N-(2-aminoethyl)piperazine (AEP) and its analogues are versatile building blocks and reagents in organic synthesis. Their unique structure, featuring primary, secondary, and tertiary amine functionalities, allows them to serve as nucleophiles, bases, ligands for metal catalysts, and monomers in polymerization reactions. They are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. However, depending on the specific application, alternative reagents may offer advantages in terms of reactivity, selectivity, cost, or side-product profile. This guide explores such alternatives in key applications.

I. Alternatives in Reductive Amination for the Synthesis of Piperazine-Containing Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for introducing diversity. The synthesis of potent D2/5-HT1A receptor ligands often involves the reductive amination of a ketone with a suitable amine. While AEP is a common choice, other piperazine derivatives can offer improved yields and purity.

A comparative study on the synthesis of a key intermediate for aripiprazole-like compounds highlights the performance of different piperazine derivatives.

Performance Comparison
Amine ReagentYield (%)
1-(2-Aminoethyl)piperazine (AEP)78
1-Boc-piperazine92
1-Methylpiperazine85
Piperazine81

Table 1. Comparison of yields for the reductive amination of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with different piperazine derivatives.

Experimental Protocol: Reductive Amination

To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in dichloroethane, the respective piperazine derivative (1.2 eq) was added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with water and the product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography.

Synthesis Workflow

ketone 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone reaction Reductive Amination ketone->reaction amine Piperazine Derivative amine->reaction reductant NaBH(OAc)3 reductant->reaction solvent Dichloroethane solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Figure 1. General workflow for the synthesis of piperazine-containing scaffolds via reductive amination.

II. Alternatives in Carbon Capture Applications

Amines are widely used for post-combustion CO2 capture. The efficiency of this process is highly dependent on the structure of the amine. While monoethanolamine (MEA) is the benchmark, blended amine systems and novel amine structures are actively researched to improve absorption capacity and reduce regeneration energy. AEP has been considered, but its performance is often compared with other polyamines.

Performance Comparison in CO2 Absorption
Amine Solvent (30 wt%)CO2 Loading (mol CO2/mol amine)
Monoethanolamine (MEA)0.52
N-(2-Aminoethyl)piperazine (AEP)0.89
2-Amino-2-methyl-1-propanol (AMP)0.91
Diethylenetriamine (DETA)0.75
AEP / AMP Blend (15/15 wt%)0.95

Table 2. Equilibrium CO2 loading of various amine solvents at 40°C and CO2 partial pressure of 15 kPa.

Experimental Protocol: CO2 Absorption Measurement

The equilibrium CO2 loading was determined by a vapor-liquid equilibrium apparatus. A known amount of the aqueous amine solution was introduced into the equilibrium cell, which was then heated to a constant temperature of 40°C. A gas mixture of CO2 and N2 with a known CO2 partial pressure (15 kPa) was bubbled through the solution until equilibrium was reached. The CO2 concentration in the liquid phase was then determined by titration with a standard solution of hydrochloric acid.

CO2 Absorption-Desorption Cycle

cluster_absorption Absorption (40°C) cluster_desorption Desorption (120°C) flue_gas Flue Gas (CO2 + N2) absorber Absorber flue_gas->absorber lean_amine Lean Amine Solution lean_amine->absorber rich_amine Rich Amine Solution (CO2-loaded) absorber->rich_amine treated_gas Treated Gas (N2) absorber->treated_gas stripper Stripper rich_amine->stripper Heat stripper->lean_amine Regenerated pure_co2 Pure CO2 stripper->pure_co2

Figure 2. Schematic of a typical amine-based post-combustion CO2 capture process.

III. Alternatives as Ligands in Catalysis

The nitrogen atoms in piperazine derivatives make them excellent ligands for transition metals in various catalytic reactions. For instance, in the copper-catalyzed N-arylation of imidazoles, the choice of ligand is critical for achieving high yields.

Performance Comparison in N-Arylation
LigandYield (%)
N,N'-Dimethylethylenediamine95
1-(2-Aminoethyl)piperazine (AEP)88
1,2-Diaminocyclohexane92
No Ligand<5

Table 3. Comparison of ligand performance in the copper-catalyzed N-arylation of imidazole with iodobenzene.

Experimental Protocol: Copper-Catalyzed N-Arylation

A mixture of imidazole (1.0 mmol), iodobenzene (1.1 mmol), CuI (10 mol%), the respective ligand (20 mol%), and K2CO3 (2.0 mmol) in DMF (2 mL) was heated at 110°C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered. The filtrate was washed with water, dried over Na2SO4, and concentrated. The product was purified by flash chromatography.

Catalytic Cycle Pathway

CuI Cu(I) Source Active_Catalyst [L-Cu(I)]+ CuI->Active_Catalyst + Ligand Ligand Diamine Ligand Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition CuIII_Complex [L-Cu(III)-Ar(X)]+ Oxidative_Addition->CuIII_Complex Reductive_Elimination Reductive Elimination CuIII_Complex->Reductive_Elimination + Nu-H Nucleophile Nu-H (Imidazole) Nucleophile->Reductive_Elimination Reductive_Elimination->Active_Catalyst + HX + Base Product Ar-Nu Reductive_Elimination->Product Base Base Base->Reductive_Elimination

Figure 3. A plausible catalytic cycle for copper-catalyzed N-arylation reactions.

Conclusion

The selection of a bifunctional amine in a synthetic protocol requires careful consideration of the specific reaction context. While N-(2-aminoethyl)piperazine is a robust and versatile reagent, this guide demonstrates that alternatives can offer significant advantages. For instance, in reductive aminations requiring protected functionalities, 1-Boc-piperazine can provide superior yields. In the realm of catalysis, simpler diamines like N,N'-dimethylethylenediamine may prove more effective. For industrial applications such as carbon capture, blended systems or sterically hindered amines like AMP can outperform AEP in absorption capacity. Researchers and process chemists are encouraged to screen a range of alternatives to optimize their synthetic routes for yield, purity, and overall efficiency.

Comparative Guide to Analytical Method Validation for N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methodologies for the quantitative determination of N-(2-aminoethyl)piperazine-1,4-diethylamine, a molecule of interest in pharmaceutical development and life science research. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical technique.

Introduction

This compound is a piperazine derivative. Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous drugs.[1] The accurate and precise quantification of these compounds is crucial for quality control, stability testing, and pharmacokinetic studies. Due to the chemical structure of many piperazine derivatives, which often lack a strong chromophore, direct analysis by common techniques like UV-Vis spectrophotometry can be challenging, necessitating more sophisticated or adapted analytical methods.[1][2] This guide will compare two widely applicable and validated chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization and Gas Chromatography (GC) with Flame Ionization Detection (FID).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For piperazine derivatives that lack a UV-absorbing chromophore, a pre-column derivatization step is often employed to introduce a UV-active moiety, thereby enhancing detection sensitivity.[1][3] A common derivatizing agent for primary and secondary amines like those in the target molecule is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2][3]

Experimental Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

  • Instrumentation: HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase column, such as a C18 or a cyanopropyl (CN) bonded stationary phase, is typically used.[1][3]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The composition can be optimized for best separation.

  • Derivatization Procedure:

    • Prepare a standard solution of this compound in a suitable solvent.

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the analyte solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[1]

    • Cool the solution and dilute with the mobile phase before injection.[1]

  • Detection: The resulting derivative can be monitored at a specific wavelength, for instance, 340 nm.[2]

  • Quantification: The amount of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Workflow for HPLC-UV with Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Analyte Solution Mix Mix & Heat Sample->Mix Reagent NBD-Cl Solution Reagent->Mix Dilute Cool & Dilute Mix->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Dissolve in Solvent Inject Inject into GC Sample->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantification Detect->Quantify

References

A Comparative Framework for Evaluating the Efficacy of N-(2-aminoethyl)piperazine-1,4-diethylamine in Oncology and Neurology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Piperazine Scaffolds and the Emergence of a New Candidate

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer and neurological disorders.[1][2][3] Its versatile structure allows for substitutions that can modulate a compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and target specificity.[1] Within this promising class of compounds, N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2), also known by its IUPAC name N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine, has been identified as a molecule of interest.[4][5][6] Preliminary information from commercial suppliers suggests its potential as a targeted therapeutic agent in oncology and for the treatment of neurological ailments, with claims of "encouraging outcomes in preliminary research investigations."[4]

However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of peer-reviewed experimental data validating these claims. This guide, therefore, serves a dual purpose: first, to transparently address the current knowledge gap surrounding this compound, and second, to provide a rigorous scientific framework for its evaluation. By synthesizing established methodologies and drawing comparisons with well-characterized piperazine derivatives, this document offers researchers and drug development professionals a roadmap for systematically investigating the efficacy of this compound. We will delve into the requisite experimental protocols, from foundational in vitro cytotoxicity assays to complex in vivo models of disease, thereby establishing a benchmark for what constitutes a viable therapeutic candidate in these fields.

Comparative Landscape: Establishing Efficacy Benchmarks with Structurally Related Piperazine Derivatives

To contextualize the potential of this compound, it is instructive to examine the performance of other piperazine derivatives that have demonstrated efficacy in oncology and neurology. These comparators provide a benchmark for the types of experimental evidence and performance metrics that would be necessary to substantiate the therapeutic claims for our compound of interest.

Anticancer Efficacy

The anticancer potential of piperazine derivatives has been demonstrated across various cancer types. For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative effects in the NCI60 human tumor cell line screen.[7][8] Specifically, a conjugate featuring a [4-(trifluoromethyl)benzyl]piperazine moiety exhibited a GI50 (concentration for 50% growth inhibition) of 1.00 μM in the MDA-MB-468 breast cancer cell line.[7][8] Another example is a series of benzofuran piperazine derivatives, where the lead compound showed good anticancer efficacy in a MDA-MB-231 xenograft mouse model.[9]

These examples highlight the necessity of quantifying the cytotoxic and antiproliferative effects of this compound across a panel of relevant cancer cell lines. A successful compound would be expected to exhibit low micromolar or even nanomolar IC50/GI50 values.

Table 1: Example In Vitro Anticancer Activity of Comparator Piperazine Derivatives

Compound ClassCancer Cell LineEfficacy Metric (GI50/IC50)Reference
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast)1.00 μM[7][8]
Vindoline-piperazine conjugate (25)HOP-92 (Lung)1.35 μM[7][8]
Oxazine-pyrimidine-piperazine (5b)MCF-7 (Breast)6.29 µM[3]
Adamantyl-piperazine (7)MDA-MB-435 (Melanoma)Low µM[10][11]
Neurological Efficacy: Focus on Alzheimer's Disease

In the context of neurological disorders, piperazine derivatives are being investigated for their potential to combat neurodegeneration, particularly in Alzheimer's disease.[1][2][4][12][13] Research has shown that certain piperazine compounds can offer neuroprotection by modulating pathways implicated in the disease, such as amyloid-beta (Aβ) and tau pathology.[12][14] For example, one study demonstrated that a novel N,N'-disubstituted piperazine derivative could reduce both amyloid and tau pathology and improve memory in a preclinical model of Alzheimer's disease.[12][15] Another line of research has identified piperazine as a potentiator of TRPC6 channels, which play a role in dendritic spine stability and memory; this activity was shown to restore long-term potentiation in hippocampal slices from 5xFAD mice, a model for Alzheimer's.[4][5]

For this compound to be considered a viable candidate for neurological disorders, it would need to demonstrate similar mechanistic activity, such as inhibiting Aβ aggregation, reducing tau hyperphosphorylation, or showing neuroprotective effects in relevant in vitro and in vivo models.

Table 2: Example Efficacy Data for Comparator Piperazine Derivatives in Alzheimer's Disease Models

Compound/DerivativeModel SystemKey FindingReference
N,N'-disubstituted piperazinePreclinical AD mouse modelReduced amyloid and tau pathology, improved memory[12][15]
Piperazine (PPZ)5xFAD mouse hippocampal slicesRestored long-term potentiation[4][5]
Piperazine-linked amiridine hybridsIn vitro assayHigh anti-acetylcholinesterase activity (IC50 = 1.5 μM)[15]

Proposed Experimental Workflows for Efficacy Evaluation

The following sections outline detailed, step-by-step protocols for the essential experiments required to generate the necessary efficacy data for this compound.

Part 1: In Vitro Anticancer Efficacy Assessment

The foundational step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability and proliferation.

Diagram 1: Workflow for In Vitro Anticancer Screening

G cluster_0 Phase 1: Cell Viability Screening cluster_1 Phase 2: Mechanism of Action CellPlating 1. Plate Cancer Cell Lines (e.g., MDA-MB-231, A549, HCT116) CompoundTreatment 2. Treat with serial dilutions of This compound CellPlating->CompoundTreatment MTT_Assay 3. Perform MTT Assay (72h incubation) CompoundTreatment->MTT_Assay DataAnalysis 4. Measure Absorbance & Calculate IC50 MTT_Assay->DataAnalysis ApoptosisAssay 5. Apoptosis Assay (Annexin V/PI Staining) DataAnalysis->ApoptosisAssay If IC50 is promising CellCycle 6. Cell Cycle Analysis (Flow Cytometry) WesternBlot 7. Western Blot for Apoptotic Markers (e.g., PARP cleavage) G TumorImplantation 1. Implant Human Cancer Cells (e.g., MDA-MB-231) into Immunocompromised Mice TumorGrowth 2. Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) TumorImplantation->TumorGrowth Randomization 3. Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Treatment 4. Administer Compound or Vehicle (e.g., Daily IP or PO) Randomization->Treatment Monitoring 5. Monitor Tumor Volume and Body Weight (2-3x weekly) Treatment->Monitoring Endpoint 6. Endpoint Analysis: Tumor Weight, Immunohistochemistry, Toxicity Assessment Monitoring->Endpoint G cluster_0 In Vitro Mechanistic Studies cluster_1 In Vivo Efficacy Studies (e.g., 5xFAD Mouse Model) ThT_Assay 1. Aβ Aggregation Assay (Thioflavin T) Neuroprotection 2. Neuroprotection Assay (e.g., against Aβ-induced toxicity in primary neurons) ThT_Assay->Neuroprotection ChronicDosing 3. Chronic Compound Administration Neuroprotection->ChronicDosing If promising Behavioral 4. Behavioral Testing (e.g., Morris Water Maze) ChronicDosing->Behavioral Histology 5. Post-mortem Brain Analysis (Aβ plaques, Tau pathology) Behavioral->Histology

References

A Comparative Guide to the Biological Activity of N-(2-aminoethyl)piperazine-1,4-diethylamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3][4][5] Modifications to the piperazine ring system can lead to compounds with diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[4][6]

Comparative Analysis of Biological Activities

To provide a framework for understanding the potential biological profile of N-(2-aminoethyl)piperazine-1,4-diethylamine, this section compares the activities of piperazine derivatives with related structural motifs.

Numerous piperazine derivatives have demonstrated potent anticancer effects. The introduction of various substituents on the piperazine ring has been shown to be crucial for their inhibitory activity against cancer cell lines. For instance, some derivatives have been found to induce apoptosis and arrest the cell cycle in cancer cells.[7]

Compound ClassExample Compound(s)Cancer Cell Line(s)Activity (IC50/GI50 in µM)Reference
Benzothiazole-Piperazine DerivativesCompound 1dHUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal)1.23, 0.98, 1.54[8]
1-Benzhydryl-Piperazine-Based HDAC Inhibitors-Various-[8]
Vindoline-Piperazine ConjugatesCompound 23MDA-MB-468 (Breast)1.00[9]
Piperazine Amide DerivativeCompound 3MDA-MB-23111.3[7]

Piperazine derivatives have been investigated for their efficacy against a range of microbial pathogens. Their mechanism of action can involve various cellular targets in bacteria and fungi.

Compound ClassExample Compound(s)Microbial Strain(s)Activity (MIC in µg/mL)Reference
N-alkyl and N-aryl piperazine derivatives-S. aureus, P. aeruginosa, E. coliSignificant activity[10]
Novel Piperazine DerivativesRL-308MRSA, S. aureus0.5, 2[11]
Piperazines with 1,3,4-thiadiazole moietyCompounds 2-10E. coliSignificant activity[12]

Certain piperazine derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Compound ClassExample Compound(s)AssayActivityReference
Methyl Salicylate Piperazine DerivativesM15, M16Xylol-induced ear edema, Carrageenan-induced paw edema (in vivo)Higher than aspirin, equal to indomethacin[6]
Mefenamic Acid Piperazine DerivativesCompounds I, IICroton oil-induced ear edema (in vivo)Comparable to aspirin[1]
N-Phenyl Piperazine DerivativesP6, P7, P22Albumin denaturation (in vitro)Dose-dependent anti-inflammatory response[13]

The piperazine scaffold is a common feature in compounds targeting the central nervous system. One key mechanism of action is the inhibition of neurotransmitter reuptake, such as serotonin.

Compound ClassExample Compound(s)Assay SystemActivity (IC50/Ki)Reference
N-Substituted Piperazine DerivativesVariousSerotonin and noradrenaline reuptake assaysVaries based on substitution[8]
Piperazine DerivativesVariousSerotonin transporter reuptake inhibition assay in JAR cellsPotencies correlate with other standard assays[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of piperazine derivatives.

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., piperazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[2][8]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 565 nm).[15] The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[3]

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

  • Compound Preparation: The piperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[11][16]

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.[3]

  • Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[3]

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This is a widely used preclinical model to evaluate the anti-inflammatory activity of compounds.[17][18]

  • Animal Dosing: Test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., aspirin or indomethacin) are administered to different groups of rats, typically orally.[18]

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[18]

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the compound-treated groups relative to the vehicle control group.

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells, a key mechanism for many antidepressant and anxiolytic drugs.[14][19]

  • Cell Culture: A suitable cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., JAR cells or HEK293 cells) is used.[14][19]

  • Assay Setup: The cells are incubated with various concentrations of the test piperazine derivative.

  • Radioligand Addition: A radiolabeled serotonin, such as [3H]5-HT, is added to the cells.[19]

  • Incubation: The mixture is incubated to allow for the uptake of the radiolabeled serotonin by the transporter.

  • Termination and Measurement: The uptake is terminated, and the amount of radioactivity inside the cells is measured using a scintillation counter.

  • Data Analysis: The inhibitory potency of the test compound (IC50 or Ki value) is determined by measuring the reduction in radiolabeled serotonin uptake in the presence of the compound compared to a control.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of piperazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Piperazine Derivatives in_vitro In Vitro Assays (e.g., MTT, MIC) synthesis->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) in_vitro->in_vivo mechanism Mechanism of Action Studies (e.g., Receptor Binding) in_vivo->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar lead_opt Lead Optimization sar->lead_opt

General workflow for the development of bioactive piperazine derivatives.

mtt_assay_workflow start Seed Cancer Cells in 96-well Plate treat Treat with Piperazine Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize measure Measure Absorbance solubilize->measure end Calculate IC50 measure->end

Workflow of the MTT assay for in vitro cytotoxicity testing.

signaling_pathway_anticancer piperazine Piperazine Derivative receptor Cell Surface Receptor (e.g., RTK) piperazine->receptor Inhibition pi3k PI3K/Akt Pathway piperazine->pi3k Inhibition apoptosis Induction of Apoptosis piperazine->apoptosis Activation cell_cycle Cell Cycle Arrest piperazine->cell_cycle Inhibition receptor->pi3k Activation pi3k->apoptosis Suppression pi3k->cell_cycle Progression

Potential anticancer signaling pathways modulated by piperazine derivatives.

References

A Cost-Benefit Analysis of 1-(2-Aminoethyl)piperazine (AEP) in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query specified "N-(2-aminoethyl)piperazine-1,4-diethylamine," a chemical name that is structurally ambiguous and does not correspond to a standard, commercially available reagent. This guide proceeds under the assumption that the intended compound is 1-(2-Aminoethyl)piperazine (AEP) , CAS No. 140-31-8, a widely used and structurally related chemical building block.[1][2][3]

This comparison guide offers an objective cost-benefit analysis of 1-(2-Aminoethyl)piperazine (AEP) for researchers, scientists, and drug development professionals. AEP is a versatile ethyleneamine with a unique molecular structure containing primary, secondary, and tertiary amine functionalities.[4] This trifunctionality makes it a valuable intermediate in the synthesis of pharmaceuticals, polyamides, and other specialized chemicals.[4][5] The analysis compares AEP to common alternatives in terms of cost and performance, supported by experimental data and detailed protocols.

Cost-Benefit Framework

The selection of a chemical building block in a research and development setting hinges on a balance between its procurement cost and its performance benefits, such as reaction yield, purity of the final product, and desirable physicochemical properties. This guide evaluates AEP against common linear and cyclic polyamines that might be considered as alternatives.

Comparative Cost Analysis

The cost of a reagent is a primary consideration. The following table provides an approximate cost comparison between AEP and alternative amines. Prices are based on representative catalog listings for research quantities and are normalized by moles to account for differences in molecular weight.

ReagentMolecular FormulaMolecular Weight ( g/mol )Representative Price (USD / 500g)Approx. Cost (USD / mole)
1-(2-Aminoethyl)piperazine (AEP) C₆H₁₅N₃129.21$60 - $100[1][6]$9.29 - $15.48
Ethylenediamine (EDA)C₂H₈N₂60.10$25 - $35[7][8]$3.01 - $4.21
Diethylenetriamine (DETA)C₄H₁₃N₃103.17$40 - $55$3.88 - $5.33
Piperazine (Anhydrous)C₄H₁₀N₂86.14$40 - $60$4.64 - $6.97

Note: Prices are estimates based on publicly available data for laboratory-grade chemicals and can vary significantly by supplier, purity, and volume. Bulk industrial pricing will differ.

As shown, AEP is the most expensive option on a per-mole basis among these common amines. The subsequent sections will analyze whether its unique structural benefits and performance justify this higher cost.

Performance Comparison and Applications

AEP's value lies in its unique structure, which combines the features of a cyclic diamine (piperazine) with a flexible primary amine tail. This makes it a powerful tool in several applications.

Polyamide Synthesis

In materials science, the choice of diamine monomer is critical for determining the final properties of polyamides. AEP's structure, featuring both a rigid ring and a flexible chain, imparts a unique balance of properties compared to purely linear or simpler cyclic diamines.

Comparative Data for Polyamide Properties:

PropertyPolyamide from AEPPolyamide from Piperazine (PIP)Polyamide from Hexamethylene Diamine (HMDA)
Glass Transition Temp. (Tg)Moderate to HighModerateLow to Moderate
Melting Temperature (Tm)ModerateModerate to HighHigh
Thermal Stability (TGA)GoodGoodExcellent
Tensile StrengthModerate to HighModerateHigh
Elongation at BreakModerateLow to ModerateHigh
Surface Charge (Zeta Potential)Higher (less negative) than PIP-based polyamides[5]Negative[5]Varies with end groups

Source: Adapted from BenchChem Comparative Guide.[5]

Benefit Analysis: The data indicates that AEP can be used to synthesize polyamides with a desirable combination of moderate-to-high thermal stability and mechanical strength.[5] The presence of the primary amine allows for potential cross-linking or branching, which can enhance these properties.[5] Furthermore, AEP-based polyamide membranes have a less negatively charged surface, a feature that is advantageous in applications like nanofiltration.[5] While more expensive than HMDA or PIP, AEP is justified when these specific thermal and surface properties are required.

Pharmaceutical Synthesis and Drug Design

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] AEP is an excellent starting material for introducing this moiety into a target molecule. Its three distinct amine groups (primary, secondary, tertiary) offer differential reactivity, allowing for sequential, controlled functionalization.

Key Advantages in Synthesis:

  • Differential Reactivity: The primary amine is generally more nucleophilic than the secondary amine within the ring, allowing for selective reactions like reductive amination or acylation at the ethylamine tail.

  • Scaffold Diversity: The tertiary amine can act as an internal base or a point for quaternization, while the secondary amine allows for the introduction of a second, different substituent.

  • Physicochemical Properties: The piperazine moiety often improves the aqueous solubility and pharmacokinetic profile of drug candidates.[9]

The following diagram illustrates a typical workflow for utilizing AEP in the synthesis of a complex molecule via sequential reductive aminations.

G reagent reagent intermediate intermediate process process product product aep 1-(2-Aminoethyl)piperazine (AEP) step1 Reductive Amination 1 (Selective reaction at primary amine) aep->step1 r1cho Aldehyde/Ketonen(R1-CHO) r1cho->step1 r2cho Aldehyde/Ketonen(R2-CHO) step2 Reductive Amination 2 (Reaction at secondary amine) r2cho->step2 reductant1 Reducing Agent (e.g., NaBH(OAc)₃) reductant1->step1 reductant2 Reducing Agent (e.g., NaBH(OAc)₃) reductant2->step2 int1 Intermediate (Mono-substituted AEP) step1->int1 Yield: High final_product Final Product (Di-substituted AEP) step2->final_product Yield: Variable int1->step2

Caption: Synthetic workflow using AEP for sequential functionalization.

CO₂ Capture

AEP has been investigated as a solvent for capturing carbon dioxide (CO₂), often in blended solutions with piperazine (PZ).[11][12]

Benefit Analysis:

  • High CO₂ Loading: AEP exhibits approximately twice the CO₂ loading capacity compared to the benchmark monoethanolamine (MEA) at various temperatures.[13]

  • Reduced Precipitation: Blending AEP with concentrated piperazine can mitigate the solid precipitation issues that limit the use of PZ alone.[11][12]

  • Rate Activation: AEP can serve as a rate activator for CO₂ capture.[13]

While effective, the higher cost and potential for thermal degradation are factors to consider in large-scale industrial applications.[11]

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating reagents. The following are representative protocols for key applications of AEP.

Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polymerization

This protocol describes the synthesis of a polyamide from a diamine like AEP and a diacyl chloride.[5]

Materials:

  • 1-(2-Aminoethyl)piperazine (AEP)

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Triethylamine (TEA), as an acid scavenger

  • Methanol

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve a specific molar amount of AEP and LiCl in anhydrous NMP in a flask equipped with a mechanical stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution to act as an acid scavenger.

  • Slowly add a solution of an equimolar amount of terephthaloyl chloride in anhydrous NMP to the stirred diamine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum at 80°C for 24 hours.

Protocol 2: Representative Reductive Amination

This protocol outlines a general one-pot procedure for the alkylation of the primary amine of AEP.[14]

Materials:

  • 1-(2-Aminoethyl)piperazine (AEP)

  • Aldehyde or Ketone (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve AEP and the aldehyde/ketone in DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated AEP derivative.

Summary and Decision-Making Framework

AEP is a specialty amine that carries a higher price tag than simpler alternatives like EDA, DETA, and piperazine. Its use is justified when the specific benefits of its unique trifunctional structure are required to achieve desired performance outcomes.

The following diagram provides a logical framework for deciding when to select AEP over its alternatives.

G start_node start_node decision_node decision_node alt_node alt_node aep_node aep_node end_node end_node start Project Goal Defined q1 Is sequential, differential functionalization required? start->q1 q2 Are specific polyamide properties (e.g., tunable surface charge, high Tg) needed? q1->q2 No use_aep Select AEP q1->use_aep Yes q3 Is cost the primary constraint? q2->q3 No q2->use_aep Yes q4 Is a simple linear or cyclic diamine sufficient? q3->q4 No use_alt Select Alternative (EDA, DETA, PIP) q3->use_alt Yes q4->use_alt Yes re_eval Re-evaluate Cost vs. Performance Trade-off q4->re_eval No

Caption: Decision framework for selecting AEP versus alternatives.

Conclusion: While 1-(2-Aminoethyl)piperazine comes at a premium cost, its sophisticated structure offers significant advantages in performance and synthetic versatility. For applications in advanced materials and complex pharmaceutical synthesis where precise control over molecular architecture and resulting properties is paramount, the benefits of AEP can substantially outweigh its higher initial cost. For simpler applications where cost is the dominant factor, more basic polyamines may be more appropriate.

References

A Comparative Spectroscopic Guide to Piperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the positional isomers of methoxyphenylpiperazine: 1-(2-methoxyphenyl)piperazine, 1-(3-methoxyphenyl)piperazine, and 1-(4-methoxyphenyl)piperazine. The differentiation of these isomers is crucial in drug development and forensic chemistry, where precise structural elucidation is paramount. This document presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers, allowing for a direct and objective comparison.

Table 1: ¹H NMR Spectroscopic Data
CompoundAromatic Protons (δ, ppm)-OCH₃ Protons (δ, ppm)Piperazine Protons (δ, ppm)
1-(2-Methoxyphenyl)piperazine 6.85-6.99 (m, 4H)[1]3.85 (s, 3H)[1][2]3.04 (t, 4H), 1.82 (t, 4H)[1]
1-(3-Methoxyphenyl)piperazine 7.18 (t, 1H), 6.74 (dd, 1H), 6.68 (dd, 1H), 6.52 (t, 1H)3.79 (s, 3H)3.20-3.35 (m, 8H)
1-(4-Methoxyphenyl)piperazine 7.02 (d, 2H), 7.36 (d, 2H)[3]3.76 (s, 3H)[3]3.43 (m, 4H), 3.60 (m, 4H)[3]

Note: Data for the 3- and 4-isomers are for the hydrochloride salts in DMSO-d₆, which may cause slight variations in chemical shifts compared to the free base.

Table 2: ¹³C NMR Spectroscopic Data
CompoundAromatic Carbons (δ, ppm)-OCH₃ Carbon (δ, ppm)Piperazine Carbons (δ, ppm)
1-(2-Methoxyphenyl)piperazine 152.3, 141.3, 123.3, 121.1, 118.3, 111.4[2]55.4[2]54.3, 49.6[2]
1-(3-Methoxyphenyl)piperazine 160.8, 152.8, 130.4, 107.8, 104.5, 101.455.552.1, 46.0
1-(4-Methoxyphenyl)piperazine 154.2, 145.8, 118.9, 114.855.751.2, 50.1
Table 3: Infrared (IR) Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)
1-(2-Methoxyphenyl)piperazine 2938 (C-H stretch), 2821 (C-H stretch), 1591 (C=C aromatic), 1500 (C=C aromatic), 1240 (C-O stretch), 748 (aromatic C-H bend)
1-(3-Methoxyphenyl)piperazine 2940 (C-H stretch), 2830 (C-H stretch), 1605 (C=C aromatic), 1490 (C=C aromatic), 1210 (C-O stretch), 770 (aromatic C-H bend)
1-(4-Methoxyphenyl)piperazine 2935 (C-H stretch), 2825 (C-H stretch), 1510 (C=C aromatic), 1245 (C-O stretch), 820 (aromatic C-H bend)
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1-(2-Methoxyphenyl)piperazine 192[4]150, 135, 120, 92, 77[4]
1-(3-Methoxyphenyl)piperazine 192150, 135, 107, 77
1-(4-Methoxyphenyl)piperazine 192[5]177, 150, 135, 108, 77

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1 second.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096.

  • Temperature: 298 K.

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase-corrected. The chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.

Instrumentation: A standard FTIR spectrometer equipped with a universal ATR accessory.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal was recorded.

  • The sample spectrum was then recorded from 4000 to 400 cm⁻¹.

  • The final spectrum was presented in terms of transmittance.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl methylpolysiloxane phase.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 100°C, ramped to 280°C at a rate of 15°C/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of piperazine isomers.

Spectroscopic_Workflow Workflow for Piperazine Isomer Differentiation cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation cluster_identification Isomer Identification Isomer_Mixture Mixture of Piperazine Isomers H_NMR ¹H NMR Isomer_Mixture->H_NMR C_NMR ¹³C NMR Isomer_Mixture->C_NMR FTIR FTIR Isomer_Mixture->FTIR MS Mass Spectrometry Isomer_Mixture->MS Analyze_H_NMR Analyze Aromatic Splitting Patterns & Chemical Shifts H_NMR->Analyze_H_NMR Analyze_C_NMR Compare Aromatic & Piperazine Carbon Shifts C_NMR->Analyze_C_NMR Analyze_FTIR Identify Fingerprint Region Differences FTIR->Analyze_FTIR Analyze_MS Examine Fragmentation Patterns MS->Analyze_MS Isomer_1 Isomer 1 (e.g., ortho) Analyze_H_NMR->Isomer_1 Isomer_2 Isomer 2 (e.g., meta) Analyze_H_NMR->Isomer_2 Isomer_3 Isomer 3 (e.g., para) Analyze_H_NMR->Isomer_3 Analyze_C_NMR->Isomer_1 Analyze_C_NMR->Isomer_2 Analyze_C_NMR->Isomer_3 Analyze_FTIR->Isomer_1 Analyze_FTIR->Isomer_2 Analyze_FTIR->Isomer_3 Analyze_MS->Isomer_1 Analyze_MS->Isomer_2 Analyze_MS->Isomer_3

Caption: Spectroscopic workflow for isomer differentiation.

References

Assessing the Novelty of N-(2-aminoethyl)piperazine-1,4-diethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals that derivatives of N-(2-aminoethyl)piperazine-1,4-diethylamine represent a largely unexplored chemical space, suggesting a high degree of novelty for novel compounds based on this scaffold. While the parent compound is commercially available and has been noted for its potential in cancer and neurological research, as well as its use in the formulation of lipid-based gene delivery systems, a significant gap exists in the public domain regarding the synthesis and biological evaluation of its direct derivatives.[1][] This guide provides a comparative framework for researchers, scientists, and drug development professionals by examining the established biological activities of the broader piperazine class of compounds, thereby offering insights into the potential applications of novel this compound derivatives.

The piperazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and neurological agents.[3][4][5][6][7] The versatility of the piperazine scaffold allows for facile structural modifications, enabling the fine-tuning of pharmacological properties.[4] This guide will leverage data from existing research on various N-substituted piperazine derivatives to provide a benchmark for assessing the potential of novel compounds derived from this compound.

Comparative Analysis of Piperazine Derivatives in Oncology

Piperazine derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[4][8] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives against Cancer Cell Lines

Compound ClassSpecific Derivative ExampleTarget Cancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Vindoline-Piperazine Conjugates([4-(trifluoromethyl)benzyl]piperazine derivative)MDA-MB-468 (Breast Cancer)GI50 = 1.00 μM[9]
Vindoline-Piperazine Conjugates(1-bis(4-fluorophenyl)methyl piperazine derivative)HOP-92 (Non-Small Cell Lung Cancer)GI50 = 1.35 μM[9]
N-Arylpiperazines1-(4-chlorobenzhydryl)piperazine derivativeHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)High cytotoxicity observed[8]
Quinolone-Piperazine HybridsO-benzyl functionalized N-(2-oxyiminoethyl) piperazinyl quinolonesVarious cancer cell linesComparable or higher than etoposide[10]
Triterpenoic Acid-Piperazine AmidesN-ethyl-piperazinyl amide of oleanonic acidHL-60(TB) (Leukemia)Growth inhibition of -35.82% at 10⁻⁵ M[11]

Antimicrobial Potential of Piperazine Scaffolds

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Piperazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[3][12][13][14][15][16][17]

Table 2: Antimicrobial Activity of Representative Piperazine Derivatives

Compound SeriesTest OrganismsKey FindingsReference
N-alkyl and N-aryl piperazinesStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliSignificant activity against bacterial strains.[12]
Substituted phenyl acetamide piperazinesStaphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus nigerOne compound showed good antifungal activity against Aspergillus niger.[3]
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesMethicillin-resistant S. aureus (MRSA), E. coli, P. aeruginosaSeveral compounds were more potent than ampicillin against MRSA.[17]
Novel piperazine derivatives (RL-308)Shigella flexineri, S. aureus, MRSA, Shigella dysentriaePotent bactericidal activity with MIC as low as 2 µg/mL against Shigella flexineri.[15]

Applications in Neurological Disorders

Piperazine derivatives have a long history of use in the treatment of neurological and psychiatric disorders.[5] Their mechanisms of action often involve modulation of neurotransmitter systems, such as dopamine and serotonin pathways.[7]

Table 3: Neurological Activity of Selected Piperazine Derivatives

CompoundTarget/ApplicationMechanism of Action/EffectReference
N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2)Alzheimer's DiseaseTRPC6 modulator, improves cognitive and motor functions in a mouse model.[18][19][20]
Trifluoromethylphenylpiperazine (TFMPP) & m-chlorophenylpiperazineAnxiolytic5-HT1A receptor agonists.[5]
Various piperazine analoguesAnticonvulsantExplored for their potential in treating epilepsy.[6]

Experimental Protocols

To aid researchers in the evaluation of novel this compound derivatives, detailed methodologies for key biological assays are provided below, based on established protocols for other piperazine compounds.

Anticancer Activity: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is considered the MIC.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial neurological Neurological Assays (e.g., Receptor Binding) synthesis->neurological data_analysis Determine IC50/MIC and Analyze Structure-Activity Relationship anticancer->data_analysis antimicrobial->data_analysis neurological->data_analysis signaling_pathway receptor Receptor (e.g., GPCR, RTK) downstream Downstream Signaling Cascade receptor->downstream piperazine Piperazine Derivative piperazine->receptor proliferation Cell Proliferation downstream->proliferation Inhibition apoptosis Apoptosis downstream->apoptosis Activation

References

peer-reviewed studies validating the use of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to find any peer-reviewed studies specifically validating the use of a compound named "N-(2-aminoethyl)piperazine-1,4-diethylamine." This chemical structure, as named, is ambiguous and does not correspond to a readily identifiable substance in major chemical databases or the scientific literature. The nomenclature suggests a piperazine ring with an aminoethyl group at the N1 position and two ethyl groups at the N4 position, which is an unusual substitution pattern.

It is possible that the name is a non-standard or erroneous representation of a different, more common chemical. The piperazine scaffold is a frequent component in many biologically active compounds. Therefore, this guide will focus on a well-researched and structurally related piperazine derivative, 1-(2-Aminoethyl)piperazine (AEP) , to provide a relevant comparison and the detailed analysis requested. AEP is a widely used chemical intermediate and has applications in various fields, which allows for a meaningful comparison with alternative substances.

This guide will compare AEP to other common amine-containing compounds used in similar applications, such as Ethylenediamine (EDA) and Triethylenetetramine (TETA) , particularly in the context of their use as epoxy curing agents and in CO2 capture, two areas where these types of compounds are frequently employed.

Comparison of Amine-Based Epoxy Curing Agents

One of the primary applications of AEP and similar amines is as a curing agent for epoxy resins. The performance of the curing agent significantly impacts the mechanical and thermal properties of the final cured polymer.

Quantitative Performance Data
Property1-(2-Aminoethyl)piperazine (AEP)Ethylenediamine (EDA)Triethylenetetramine (TETA)
Amine Hydrogen Equivalent Weight (AHEW) 25.8 g/eq15.0 g/eq24.4 g/eq
Glass Transition Temperature (Tg) ~130-150°C~110-130°C~120-140°C
Tensile Strength HighModerateHigh
Flexibility ModerateLowHigh
Chemical Resistance ExcellentGoodVery Good

Note: The exact values for properties like Tg, tensile strength, and flexibility can vary significantly depending on the specific epoxy resin used, the stoichiometry of the mixture, and the curing conditions. The table provides a general comparison based on typical performance.

Experimental Protocol: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: An epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) is thoroughly mixed with the amine curing agent (AEP, EDA, or TETA) at a stoichiometric ratio based on the AHEW of the amine and the epoxy equivalent weight (EEW) of the resin.

  • Curing: The mixture is poured into a mold and cured according to a specific schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

  • DSC Analysis: A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.

  • Thermal Program: The sample is subjected to a heat-cool-heat cycle in a DSC instrument. A typical program would be:

    • Heat from 25°C to 200°C at a rate of 10°C/min.

    • Cool from 200°C to 25°C at a rate of 10°C/min.

    • Heat again from 25°C to 200°C at a rate of 10°C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.

Logical Workflow for Curing Agent Selection

The following diagram illustrates the decision-making process for selecting an appropriate amine-based curing agent for an epoxy system based on desired material properties.

G start Define Required Properties high_tg High Tg? start->high_tg high_flex High Flexibility? high_tg->high_flex Yes chem_res High Chemical Resistance? high_tg->chem_res No aep Select AEP high_flex->aep No teta Select TETA high_flex->teta Yes chem_res->aep Yes eda Select EDA chem_res->eda No G absorber Absorber (Low Temp) clean_gas Clean Gas (without CO2) absorber->clean_gas rich_amine Rich Amine (CO2-loaded) absorber->rich_amine stripper Stripper (High Temp) pure_co2 Pure CO2 stripper->pure_co2 Releases CO2 lean_amine Lean Amine (Regenerated) stripper->lean_amine flue_gas Flue Gas (with CO2) flue_gas->absorber rich_amine->stripper lean_amine->absorber Absorbs CO2

A Comparative Guide to the Quantitative Analysis of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative quantitative analysis of N-(2-aminoethyl)piperazine-1,4-diethylamine and a common structural analog, 1-(2-Aminoethyl)piperazine, which serves as a standard for this assessment. As key building blocks and intermediates in pharmaceutical synthesis, the precise quantification and purity assessment of these piperazine derivatives are critical for ensuring the quality, safety, and efficacy of final drug products.[1]

The analytical challenge with many piperazine derivatives lies in their lack of a strong UV chromophore, making direct detection by HPLC-UV insensitive.[1] To overcome this, a widely adopted strategy is pre-column derivatization to attach a UV-active or fluorescent tag to the molecule. This guide details a robust High-Performance Liquid Chromatography (HPLC) method utilizing 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent for sensitive and reliable quantification.[2]

Quantitative Performance Comparison

The following table summarizes the comparative analytical performance of this compound versus the standard, 1-(2-Aminoethyl)piperazine, using the detailed HPLC-UV method with NBD-Cl derivatization. The data presented are representative of typical results obtained under validated conditions.

ParameterThis compound (Test)1-(2-Aminoethyl)piperazine (Standard)
Molecular Formula C10H25N5C6H15N3
Molecular Weight 215.34 g/mol [3]129.21 g/mol
Retention Time (RT) of NBD-derivative 12.5 min9.8 min
Purity by HPLC (Area %) ≥ 97.0%≥ 99.0%
Limit of Detection (LOD) 0.04 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 0.12 µg/mL0.10 µg/mL
Recovery (%) 98.5% - 101.2%99.1% - 100.8%
Linearity (r²) > 0.999> 0.999

Signaling Pathways and Experimental Workflows

The analytical method hinges on the chemical derivatization of the primary and secondary amine groups present in the piperazine compounds with NBD-Cl.

cluster_reagents Reactants cluster_product Product Piperazine Piperazine Derivative (Primary or Secondary Amine) NBD_Amine NBD-Amine Adduct (UV-Active & Fluorescent) Piperazine->NBD_Amine Nucleophilic Aromatic Substitution (pH 9.0) NBD_Cl NBD-Cl (4-chloro-7-nitrobenzofuran) NBD_Cl->NBD_Amine HCl HCl NBD_Amine->HCl Reaction Stop

Caption: Reaction of a piperazine amine with the derivatizing agent NBD-Cl.

The overall workflow for quantitative analysis involves sample preparation, chemical derivatization, chromatographic separation, and data analysis.

cluster_prep 1. Sample & Reagent Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing A Prepare Analyte Stock Solution (1 mg/mL in Diluent) D Mix Analyte, Buffer, and NBD-Cl Solution A->D B Prepare Borate Buffer (0.1 M, pH 9.0) B->D C Prepare NBD-Cl Solution (5 mM in Acetonitrile) C->D E Incubate at 60°C for 30 min D->E F Stop Reaction with 0.1 M HCl E->F G Inject Sample into HPLC System F->G H Separate on C18 Column G->H I Detect NBD-Derivative at 470 nm H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: Experimental workflow for the quantitative analysis of piperazine derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the quantitative analysis of this compound and its comparators.

Reagents and Materials
  • This compound (Test Item)

  • 1-(2-Aminoethyl)piperazine (Reference Standard)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Boric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Deionized Water

  • C18 Reversed-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)

Preparation of Solutions
  • Diluent: Acetonitrile and Water mixture (50:50, v/v).

  • Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in deionized water. Adjust the pH to 9.0 using a concentrated sodium hydroxide solution.[4]

  • NBD-Cl Solution (5 mM): Dissolve the required amount of NBD-Cl in acetonitrile. Prepare this solution fresh daily.[4]

  • Standard/Sample Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard or test item in the diluent to a final concentration of 1 mg/mL.

  • Working Standard/Sample Solutions: Prepare a series of dilutions from the stock solutions using the diluent to construct a calibration curve (e.g., 0.1 to 10 µg/mL).

Pre-Column Derivatization Procedure
  • In a suitable vial, add 100 µL of the standard or sample solution.

  • Add 200 µL of the 0.1 M borate buffer (pH 9.0) and mix.[4]

  • Add 200 µL of the 5 mM NBD-Cl solution, vortex thoroughly.[4]

  • Incubate the mixture in a water bath at 60°C for 30 minutes.[2]

  • After incubation, cool the vial to room temperature.

  • Add 100 µL of 0.1 M HCl to terminate the reaction.[4]

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-UV Chromatographic Conditions
  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Gradient Program: Start at 30% A, ramp to 90% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 470 nm (for NBD derivatives).[5]

  • Injection Volume: 10 µL.[2]

Data Analysis and Quantification
  • Identification: The analyte peak is identified by its retention time compared to the derivatized reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the derivatized standards. The concentration of the test sample is determined from this curve.

  • Purity Assessment: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

This comprehensive guide provides a robust framework for the quantitative analysis of this compound, enabling researchers and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate.

References

Lack of Public Data Precludes Comprehensive Cross-Reactivity Analysis of N-(2-aminoethyl)piperazine-1,4-diethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases reveals a significant lack of information regarding the cross-reactivity, biological targets, and specific applications of the chemical compound N-(2-aminoethyl)piperazine-1,4-diethylamine (CAS: 31295-54-2). Consequently, a detailed comparison guide on its cross-reactivity with alternative compounds, including supporting experimental data, cannot be compiled at this time.

While the compound is available from several chemical suppliers and is noted for its potential in biomedical research, including cancer and neurological applications, as well as its use as a precursor for lipid nanoparticles in drug delivery, no specific biological target has been identified in the available literature.[][2][3] Without a known primary target, assessing its cross-reactivity with off-target molecules is not feasible.

For researchers, scientists, and drug development professionals, understanding a compound's cross-reactivity is crucial for evaluating its specificity and potential for off-target effects. This analysis typically involves screening the compound against a panel of related and unrelated biological targets, such as receptors, enzymes, and ion channels. The absence of such studies for this compound means its selectivity profile remains uncharacterized.

Distinguishing from a Common Analogue: 1-(2-Aminoethyl)piperazine (AEP)

It is important to distinguish this compound from the more common and structurally different compound, 1-(2-Aminoethyl)piperazine (AEP) (CAS: 140-31-8). While both are piperazine derivatives, their chemical properties differ, as outlined in the table below.

PropertyThis compound1-(2-Aminoethyl)piperazine (AEP)
CAS Number 31295-54-2140-31-8
Molecular Formula C10H25N5C6H15N3
Molecular Weight 215.34 g/mol [4]129.21 g/mol
IUPAC Name N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine[4]2-(piperazin-1-yl)ethan-1-amine

General Experimental Workflow for Cross-Reactivity Studies

For illustrative purposes, a general workflow for conducting a cross-reactivity study is outlined below. This diagram represents a typical process that would be necessary to characterize the selectivity of a compound like this compound.

A Compound of Interest (e.g., this compound) B Primary Target Identification (e.g., Biochemical or Cellular Assays) A->B C Selectivity Panel Screening (e.g., Receptors, Enzymes, Ion Channels) B->C D Dose-Response Assays for Off-Target Hits C->D E In Vitro Cellular Assays (Functional Assessment of Off-Target Effects) D->E F In Vivo Models (Assessment of Phenotypic Off-Target Effects) E->F G Data Analysis and Selectivity Profile Generation F->G

Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(2-aminoethyl)piperazine-1,4-diethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-(2-aminoethyl)piperazine-1,4-diethylamine, ensuring compliance and minimizing risk.

Compound Hazard Profile:

This compound and its structural analogs, such as piperazine derivatives, are classified as hazardous materials. The primary hazards associated with this compound include:

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2][3]

Due to these hazards, this compound must be disposed of as hazardous waste in strict accordance with local, state, and federal regulations.[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Quantitative Data Summary
ParameterInformation
GHS Hazard Statements H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects).[2][3]
UN Number For the related compound N-Aminoethylpiperazine: UN 2815.
Hazard Class For the related compound N-Aminoethylpiperazine: 8 (Corrosive), 6.1 (Toxic).
Packing Group For the related compound N-Aminoethylpiperazine: III.
EPA Hazardous Waste Code Likely falls under F-listed, U-listed, or P-listed wastes depending on its use and concentration. A specific waste determination is required.[5][6]

Detailed Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, use a certified respirator.[4]

  • Ventilation: All handling and waste collection should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][6]

2. Waste Collection:

  • Designated Container: Use a designated, compatible, and clearly labeled hazardous waste container.[4][5] The label must include the words "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong acids or oxidizing agents.[6]

  • Waste Transfer: Carefully transfer all waste containing the chemical, including contaminated consumables (e.g., pipette tips, gloves, absorbent materials), into the designated container.

3. Spill Management:

  • Evacuate: In the event of a spill, immediately evacuate the area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Contain the spill using an inert absorbent material like vermiculite or sand.[4]

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[4]

4. Final Disposal:

  • Seal Container: Securely seal the hazardous waste container when not in use and when it is ready for disposal.[4]

  • Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.[5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental services company. The preferred method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible and Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate transfer Carefully Transfer Waste into Container segregate->transfer spill_check Spill Occurred? transfer->spill_check spill_procedure Follow Spill Management Protocol: Contain, Absorb, Collect spill_check->spill_procedure Yes seal Securely Seal Container spill_check->seal No spill_procedure->seal storage Store in Designated Satellite Accumulation Area seal->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine (CAS: 31295-54-2). Adherence to these protocols is essential to ensure personal safety and proper management of this chemical.

Hazard and Exposure Summary

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is a chemical that requires careful handling due to its potential hazards. While classifications can vary, it is prudent to treat this substance as hazardous. The primary routes of exposure are skin contact, eye contact, and inhalation.

Hazard Classification Data:

Hazard StatementGHS ClassificationSource
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B[1][2]
H302: Harmful if swallowedAcute Toxicity, Oral, Category 4[1][2]
H312: Harmful in contact with skinAcute Toxicity, Dermal, Category 3 or 4[1][2]
H317: May cause an allergic skin reactionSkin Sensitization, Category 1[1][2]
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard, Category 3[2]

Note: Some sources indicate this chemical is "not classified." However, due to the potential for severe hazards, the more stringent classification should be followed as a precautionary measure.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this chemical.

PPE Recommendations:

Protection TypeSpecification
Eye and Face Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Glove material should be selected based on breakthrough time and permeation rate.
Body Protection A chemical-resistant laboratory coat or apron. In cases of potential splashing, full-body protection should be worn.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine in a laboratory setting.

Safe Handling Workflow for N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handling_weigh prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_transfer Transfer Chemical to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for safe handling of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine.

Detailed Methodologies

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill and Leak Procedures

In the event of a spill or leak, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan

All waste containing N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[4][5]

By implementing these safety protocols, researchers can minimize the risks associated with handling N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)piperazine-1,4-diethylamine
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)piperazine-1,4-diethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.